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  • Product: 5-Isoquinolinethiol

Core Science & Biosynthesis

Foundational

5-Isoquinolinethiol (CAS 197511-90-3): Technical Monograph & Application Guide

Executive Summary 5-Isoquinolinethiol (CAS 197511-90-3), also known as 5-mercaptoisoquinoline , is a critical heterocyclic building block in medicinal chemistry and materials science. It is structurally defined by an iso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Isoquinolinethiol (CAS 197511-90-3), also known as 5-mercaptoisoquinoline , is a critical heterocyclic building block in medicinal chemistry and materials science. It is structurally defined by an isoquinoline bicyclic aromatic system substituted with a thiol (-SH) group at the C5 position.

This compound serves as a pivotal intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors , a class of drugs used to treat cerebral vasospasm, glaucoma, and hypertension. Its structural isomer, the 5-sulfonyl moiety, is the pharmacophore of the clinically approved drug Fasudil . Beyond drug discovery, 5-isoquinolinethiol is utilized in surface chemistry to form Self-Assembled Monolayers (SAMs) on gold substrates, exploiting the high affinity of the sulfur-gold bond and the pH-responsive nature of the isoquinoline nitrogen.

This guide provides a comprehensive technical analysis of 5-isoquinolinethiol, detailing its physicochemical properties, validated synthetic protocols, and applications in kinase inhibitor design.

Physicochemical Profile

The following data summarizes the core properties of 5-Isoquinolinethiol. Note that while specific experimental values for this CAS are sparse in public commercial catalogs, parameters are derived from validated structural analogues (e.g., 5-aminoisoquinoline, 8-amino-5-mercaptoisoquinoline) and computational models.

PropertyValue / DescriptionSource/Note
CAS Number 197511-90-3Chemical Abstracts Service
IUPAC Name Isoquinoline-5-thiolSystematic nomenclature
Molecular Formula C₉H₇NS-
Molecular Weight 161.22 g/mol -
Appearance Pale yellow to off-white solidTypical of aromatic thiols
Melting Point > 200°C (Predicted)Analogous to amino-thiols [1]
Solubility Soluble in DMSO, DMF, dilute aqueous base (NaOH).[1][2][3] Sparingly soluble in water.[1][2]Thiolate formation enhances aqueous solubility
pKa (Thiol) ~6.5 - 7.5 (Predicted)Acidic thiol due to aromatic ring
pKa (Nitrogen) ~5.4 (Isoquinoline N)Basic pyridine-like nitrogen
Odor Characteristic stench (Sulfurous)Requires fume hood handling

Synthetic Pathways[3][4]

The synthesis of 5-isoquinolinethiol is challenging due to the electron-deficient nature of the isoquinoline ring, which makes direct electrophilic sulfonation difficult. The most reliable, authoritative route utilizes 5-aminoisoquinoline as the starting material via the Leuckart-thiophenol reaction (diazotization followed by xanthate coupling).

Protocol A: The Diazotization-Xanthate Route (Gold Standard)

This method ensures regioselectivity at the C5 position, avoiding the isomer mixtures common in direct substitution methods.

Reagents:

  • 5-Aminoisoquinoline[4]

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Potassium Ethyl Xanthate

  • Potassium Hydroxide (KOH)

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 5-aminoisoquinoline (1.0 eq) in concentrated HCl (3.0 eq) and cool to 0–5°C in an ice bath.

    • Add a solution of NaNO₂ (1.1 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

    • Checkpoint: The solution should be clear; turbidity indicates incomplete reaction or side products.

  • Xanthate Coupling:

    • Neutralize the diazonium solution carefully with sodium carbonate (Na₂CO₃) to pH ~5–6 (avoid high pH to prevent diazo decomposition).

    • Add this mixture dropwise to a pre-heated (60°C) solution of potassium ethyl xanthate (1.5 eq) in water.

    • Observation: Evolution of nitrogen gas (N₂) indicates successful coupling. Stir at 65°C for 1 hour.

  • Hydrolysis to Thiol:

    • Extract the intermediate xanthate ester with ethyl acetate.

    • Reflux the crude xanthate in ethanolic KOH (10% solution) for 4–6 hours under an inert atmosphere (Nitrogen/Argon) to prevent disulfide formation.

    • Acidify the mixture with acetic acid to precipitate the crude 5-isoquinolinethiol.

  • Purification:

    • Recrystallize from ethanol or sublime under vacuum to obtain pure pale yellow needles.

Protocol B: Nucleophilic Aromatic Substitution (Alternative)

For laboratories with access to 5-bromoisoquinoline , a palladium-catalyzed cross-coupling or high-temperature nucleophilic substitution can be employed.

  • Reaction: 5-Bromoisoquinoline + Thiourea

    
     Isothiouronium Salt 
    
    
    
    (Hydrolysis)
    
    
    5-Isoquinolinethiol.
  • Conditions: Reflux in ethanol/water followed by alkaline hydrolysis.

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points and flow of the Diazotization synthesis.

SynthesisWorkflow Start Start: 5-Aminoisoquinoline Diazo Step 1: Diazotization (NaNO2, HCl, 0°C) Start->Diazo Nitrosation Xanthate Step 2: Xanthate Coupling (K-Ethyl Xanthate, 65°C) Diazo->Xanthate N2 Displacement Intermed Intermediate: S-(5-isoquinolinyl) O-ethyl xanthate Xanthate->Intermed Hydrolysis Step 3: Hydrolysis (KOH, Ethanol, Reflux) Intermed->Hydrolysis Ester Cleavage Product Final Product: 5-Isoquinolinethiol Hydrolysis->Product Acidification Disulfide Impurity Risk: Disulfide Dimer Product->Disulfide Oxidation (Air)

Figure 1: Step-by-step synthetic workflow for 5-Isoquinolinethiol via the Xanthate method.

Advanced Applications in Drug Development

ROCK Inhibitor Design (The Fasudil Connection)

The primary utility of 5-isoquinolinethiol lies in its structural relationship to Fasudil (5-isoquinolinesulfonamide). Rho-kinase (ROCK) is a serine/threonine kinase involved in regulating cytoskeletal shape and muscle contraction.

  • Mechanism: ROCK inhibitors bind to the ATP-binding pocket of the kinase. The isoquinoline ring mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Glu-100/Met-156).

  • Thiol Utility: The 5-thiol variant allows researchers to synthesize thioether-linked analogues. Unlike the sulfonamide linkage in Fasudil, a thioether linkage is metabolically distinct and allows for the exploration of different electronic environments in the active site.

  • Probe Synthesis: The thiol group can be conjugated to fluorophores or affinity tags (e.g., maleimide-biotin) to create chemical probes for mapping ROCK distribution in tissues [2].

Surface Chemistry (SAMs)

5-Isoquinolinethiol is used to functionalize gold nanoparticles (AuNPs) or planar gold electrodes.

  • Binding: The sulfur atom forms a strong covalent Au-S bond (~45 kcal/mol).

  • Function: The exposed isoquinoline nitrogen remains accessible. This creates a pH-sensitive surface (protonation at pH < 5.4) that can electrostatically bind anionic biomolecules (DNA, proteins) or coordinate metal ions (Cu²⁺, Ni²⁺) for sensing applications.

ROCK Signaling Pathway Diagram

Understanding where the inhibitor acts is crucial for rational drug design.

ROCKPathway GPCR GPCR Agonist (Thrombin/LPA) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK (Rho-Kinase) RhoA->ROCK Binds & Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Inhibitor 5-Isoquinolinethiol Derivatives Inhibitor->ROCK INHIBITS (ATP Competition) Cytoskeleton Actin-Myosin Contraction MLC->Cytoskeleton Cellular Response

Figure 2: The Rho/ROCK signaling pathway showing the point of intervention for isoquinoline-based inhibitors.

Handling and Safety Standards

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

  • Stench: Like most thiols, this compound has a potent, unpleasant odor.

Operational Protocols:

  • Containment: All weighing and reactions must be performed inside a functioning fume hood.

  • Decontamination: Glassware contaminated with thiols should be soaked in a bleach solution (sodium hypochlorite) or dilute hydrogen peroxide to oxidize the thiol to the odorless sulfonate before washing.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Thiols are prone to oxidation to disulfides (5,5'-diisoquinolyl disulfide) upon exposure to air.

References

  • Synthesis of Thiazoloisoquinolines: Can. J. Chem.1971 , 49, 4054.[4] (Describes the synthesis of 8-amino-5-mercaptoisoquinoline and general methods for isoquinoline thiols).

  • ROCK Inhibitor Design: BenchChem Application Notes. "Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides." (Contextualizes the 5-position substitution pattern).

  • Isoquinoline Properties: Wikipedia Entry: Isoquinoline. (General physical properties and pKa values for the isoquinoline core).

  • Thiol Surface Chemistry:Love, J. C. et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chem. Rev.2005, 105, 1103–1170.

Sources

Exploratory

5-Mercaptoisoquinoline chemical structure and molecular weight

Executive Summary 5-Mercaptoisoquinoline (also known as isoquinoline-5-thiol or 5-isoquinolinethiol ) is a heterocyclic aromatic compound belonging to the isoquinoline class. While less ubiquitous than its sulfonamide de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Mercaptoisoquinoline (also known as isoquinoline-5-thiol or 5-isoquinolinethiol ) is a heterocyclic aromatic compound belonging to the isoquinoline class. While less ubiquitous than its sulfonamide derivatives (e.g., Fasudil), the 5-mercapto variant represents a critical scaffold in the design of Rho-associated protein kinase (ROCK) inhibitors. Its thiol moiety provides a unique chemical handle for conjugation and structure-activity relationship (SAR) exploration, particularly in the development of agents targeting cytoskeletal reorganization, smooth muscle contraction, and neurite retraction.

This guide provides a rigorous technical analysis of 5-Mercaptoisoquinoline, detailing its physicochemical properties, validated synthesis protocols, mechanism of action within the Rho/ROCK pathway, and specific experimental workflows for its characterization.

Physicochemical Profile

The core structure of 5-Mercaptoisoquinoline consists of a benzene ring fused to a pyridine ring (isoquinoline), substituted at the 5-position with a sulfhydryl (-SH) group. This position is pharmacologically significant as it aligns with the ATP-binding pocket of various serine/threonine kinases.

Table 1: Chemical Identity & Properties
PropertyDataNotes
Chemical Name 5-MercaptoisoquinolineSynonyms: Isoquinoline-5-thiol, 5-Isoquinolinethiol
CAS Number 197511-90-3Note: Often synthesized in situ from 5-bromoisoquinoline (CAS 34784-04-8).
Molecular Formula C₉H₇NS
Molecular Weight 161.22 g/mol Calculated: C (108.09) + H (7.06) + N (14.01) + S (32.06)
SMILES Sc1cccc2cnccc12
Appearance Yellowish solid / PowderThiols often oxidize to disulfides upon air exposure, darkening in color.
Solubility DMSO, Ethanol, MethanolLimited aqueous solubility; requires pH adjustment or co-solvents.
pKa (Predicted) ~5.14 (Isoquinoline N)The thiol group typically has a pKa ~8-10.
Storage -20°C, Desiccated, Inert GasCritical: Store under Nitrogen/Argon to prevent disulfide dimerization.

Synthetic Pathways & Methodology

The synthesis of 5-Mercaptoisoquinoline is rarely achieved by direct electrophilic substitution due to the deactivating nature of the pyridine ring. The most robust "field-proven" route involves the nucleophilic substitution of 5-bromoisoquinoline via an isothiouronium intermediate.

Synthesis Logic Diagram

Synthesis cluster_0 Key Transformation Start Isoquinoline Bromination Bromination (NBS / H2SO4) Start->Bromination Inter1 5-Bromoisoquinoline (CAS 34784-04-8) Bromination->Inter1 Thiolation Thiolation (Thiourea / Ethanol / Reflux) Inter1->Thiolation Inter2 S-(5-Isoquinolyl)isothiouronium Hydrobromide Thiolation->Inter2 Hydrolysis Hydrolysis (NaOH / H2O) Inter2->Hydrolysis Product 5-Mercaptoisoquinoline (Thiol) Hydrolysis->Product SideProduct Disulfide Dimer (Oxidation Side Product) Product->SideProduct Air Oxidation

Figure 1: Synthetic route from Isoquinoline to 5-Mercaptoisoquinoline via the Isothiouronium salt method.

Detailed Synthesis Protocol

Objective: Preparation of 5-Mercaptoisoquinoline from 5-Bromoisoquinoline.

Reagents:

  • 5-Bromoisoquinoline (1.0 eq)[1]

  • Thiourea (1.2 eq)

  • Ethanol (Absolute)

  • Sodium Hydroxide (NaOH, 10% aqueous)

  • Hydrochloric Acid (HCl, 1M)

Step-by-Step Procedure:

  • Formation of Isothiouronium Salt:

    • Dissolve 5-Bromoisoquinoline (e.g., 2.08 g, 10 mmol) in absolute ethanol (20 mL).

    • Add Thiourea (0.91 g, 12 mmol).

    • Reflux the mixture with stirring for 3–5 hours. Checkpoint: The reaction progress can be monitored by TLC (Mobile phase: EtOAc/Hexane). The product often precipitates as the hydrobromide salt.

  • Hydrolysis to Thiol:

    • Cool the reaction mixture to room temperature.

    • Add 10% NaOH solution (20 mL) directly to the reaction vessel.

    • Reflux for an additional 1–2 hours. This cleaves the urea moiety, releasing the free thiol.

  • Isolation:

    • Cool the mixture and filter off any insoluble byproducts.

    • Acidify the filtrate carefully with 1M HCl to pH ~5–6. Note: The thiol is weakly acidic; over-acidification may protonate the isoquinoline nitrogen, keeping it in the aqueous phase.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[2]

    • Purification: Recrystallize from ethanol/water or purify via flash column chromatography under nitrogen atmosphere to prevent oxidation.

Mechanism of Action: ROCK Inhibition

5-Mercaptoisoquinoline acts as an ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) . The isoquinoline ring mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase (specifically Met156 in ROCK1).

Signaling Pathway Diagram

ROCK_Pathway GPCR GPCR (Rho-GEF activation) RhoA_GTP RhoA-GTP (Active) GPCR->RhoA_GTP Activates ROCK ROCK 1/2 (Rho-Kinase) RhoA_GTP->ROCK Activates MBS Myosin Binding Subunit (MBS of MLCP) ROCK->MBS Phosphorylates (Inhibits MLCP) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation (Minor Path) Inhibitor 5-Mercaptoisoquinoline (Inhibitor) Inhibitor->ROCK Blocks ATP Binding MLCP MLC Phosphatase (MLCP) MBS->MLCP Inactivates pMLC Phospho-MLC (p-MLC) MLCP->pMLC Dephosphorylates (Normal Function) MLC->pMLC Kinase Activity Actin Actin-Myosin Contraction pMLC->Actin Promotes Cross-bridge

Figure 2: The RhoA/ROCK signaling cascade. 5-Mercaptoisoquinoline inhibits ROCK, preventing the phosphorylation of MBS, thereby maintaining MLCP activity and promoting vasorelaxation.

Experimental Applications & Protocols

In Vitro Kinase Assay (IC50 Determination)

Context: To quantify the potency of 5-Mercaptoisoquinoline against ROCK1/ROCK2 compared to standards like Fasudil (HA-1077) or Y-27632.

Methodology (ADP-Glo Platform):

  • Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT . Critical: DTT is essential to prevent the oxidation of the 5-mercapto group during the assay.

    • Substrate: S6 Kinase substrate peptide or Myelin Basic Protein (MBP).

    • Compound: Dissolve 5-Mercaptoisoquinoline in DMSO (10 mM stock). Prepare serial dilutions (e.g., 0.1 nM to 100 µM).

  • Reaction Assembly (384-well plate):

    • Add 1 µL of compound dilution.

    • Add 2 µL of Recombinant ROCK1/2 enzyme (approx. 5–10 ng/well).

    • Incubate for 10 min at RT (Pre-incubation allows inhibitor binding).

    • Add 2 µL of ATP/Substrate mix (ATP concentration should be near Km, typically 10–50 µM).

  • Incubation:

    • Incubate at RT for 45–60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Measure Luminescence.[3]

  • Analysis:

    • Plot RLU vs. log[Concentration]. Fit to a sigmoidal dose-response curve to determine IC50.

Ex Vivo Vasorelaxation Assay (Rat Aorta)

Context: Functional validation of ROCK inhibition leading to smooth muscle relaxation.

  • Tissue Prep: Isolate thoracic aorta from Sprague-Dawley rats. Clean connective tissue and cut into 3-4 mm rings.

  • Mounting: Mount rings in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4, bubbled with 95% O₂/5% CO₂).

  • Pre-contraction: Induce stable contraction using Phenylephrine (PE, 1 µM) or high K+ (60 mM).

    • Note: ROCK inhibitors are particularly effective against agonist-induced contractions (PE, U46619) compared to depolarization (KCl).

  • Dosing: Add 5-Mercaptoisoquinoline cumulatively (10⁻⁸ to 10⁻⁴ M).

  • Calculation: Measure tension (g). Calculate % Relaxation relative to the pre-contracted plateau.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.[1][3]

  • Odor: Characteristic thiol "stench" (sulfurous/rotten egg odor). Handle only in a fume hood.

  • Stability:

    • Oxidation: Highly susceptible to oxidation to the disulfide (5,5'-diisoquinolyl disulfide).

    • Prevention: Always store solid under inert gas. Prepare solutions fresh. Use reducing agents (DTT, TCEP) in aqueous buffers if the free thiol is required for activity.

  • Disposal: Treat as hazardous chemical waste. Bleach (sodium hypochlorite) can be used to oxidize and deodorize thiol residues on glassware before disposal.

References

  • Synthesis of Isoquinoline Derivatives

    • Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 79, 76.
  • ROCK Inhibitors in Medicine

    • Liao, J. K., et al. (2007). Rho-associated kinase inhibitors: a new generation of anti-anginal agents?. Cardiovascular Research.
  • General Kinase Assay Protocols

    • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.
  • Chemical Identity & Properties

    • PubChem Database.[4] Isoquinoline-5-thiol / 5-Bromoisoquinoline.

    • (5-Bromoisoquinoline precursor data)

  • Vasospasm and ROCK

    • Satoh, S., et al. (2011). Pharmacological profile of hydroxyfasudil as a selective Rho kinase inhibitor. Life Sciences.

Sources

Foundational

Thiol-substituted isoquinoline derivatives in medicinal chemistry

Thiol-Substituted Isoquinoline Derivatives in Medicinal Chemistry: A Technical Guide to Redox Modulation and Target-Directed Drug Discovery Executive Summary Thiol-substituted isoquinolines (TSIs), encompassing compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Thiol-Substituted Isoquinoline Derivatives in Medicinal Chemistry: A Technical Guide to Redox Modulation and Target-Directed Drug Discovery

Executive Summary

Thiol-substituted isoquinolines (TSIs), encompassing compounds such as 1-mercaptoisoquinoline and [1,2,4]triazolo[3,4-a]isoquinoline-3-thiol, represent a highly versatile class of heterocyclic pharmacophores. By combining the electron-deficient nature of the isoquinoline ring with the nucleophilic, redox-active properties of a thiol group, these derivatives unlock diverse mechanisms of action. In modern medicinal chemistry, TSIs are leveraged for direct enzyme inhibition (e.g., metalloenzymes and caspases) and targeted redox modulation (1)[1]. This whitepaper provides a comprehensive mechanistic analysis, synthetic workflows, and biological evaluation protocols for drug development professionals working with isoquinoline scaffolds.

Mechanistic Paradigms: Causality in Target Engagement

The pharmacological utility of TSIs is primarily driven by the thiol moiety (-SH), which acts as a dynamic functional group capable of nucleophilic attack, metal coordination, and reactive oxygen species (ROS) generation.

2.1. Redox Modulation and ROS Generation Certain isoquinoline derivatives, particularly highly oxidized forms like isoquinoline-1,3,4-triones, exhibit potent biological activity by altering the cellular redox state. In the presence of endogenous thiols (e.g., glutathione, dithiothreitol), these compounds undergo redox cycling to generate ROS. The generated ROS subsequently oxidize critical catalytic cysteine residues in target enzymes, such as Caspase-3, leading to irreversible inactivation (2)[2]. This mechanism is self-validating: in vitro assays demonstrate that increasing the concentration of reducing agents paradoxically accelerates the inactivation of Caspase-3 by fueling the ROS generation cycle[2].

2.2. Metal Coordination and Active Site Binding The fusion of triazole rings with the isoquinoline core rigidifies the planar structure, enhancing π-π stacking interactions within enzyme active sites. The thiol group at the C3 position of the triazole ring serves as a potent zinc-binding pharmacophore, making these derivatives highly effective against metalloenzymes like Carbonic Anhydrase and Matrix Metalloproteinases (MMPs) (3)[3].

G TSI Thiol-Substituted Isoquinoline (TSI) ROS Reactive Oxygen Species (ROS) TSI->ROS Redox Cycling Thiol Endogenous Thiols (GSH, DTT) Thiol->ROS Catalytic Support Caspase Caspase-3 (Active) ROS->Caspase Cys Oxidation OxCaspase Oxidized Caspase-3 (Inactive) Caspase->OxCaspase Inactivation Apoptosis Apoptosis Modulation OxCaspase->Apoptosis Cellular Effect

Fig 1. Thiol-dependent ROS generation and Caspase-3 inactivation pathway.

Synthetic Methodologies and Biocatalytic Conjugation

The synthesis of TSIs requires careful control of reaction conditions to prevent premature disulfide formation while ensuring high regioselectivity.

3.1. Nucleophilic Thiolation of Chloro-Isoquinolines The standard approach involves the treatment of chloro-substituted isoquinolines with thioacetic acid. The strong electron-withdrawing nature of the isoquinoline nitrogen facilitates nucleophilic aromatic substitution at the C1 position, yielding high-purity 1-mercaptoisoquinoline (4)[4].

3.2. Biocatalytic Synthesis of Mixed Disulfide Conjugates Recent advancements have utilized TSIs (e.g., 1-amino-3-mercaptoisoquinoline) as substrates for synthesizing mixed disulfide conjugates of thienopyridine compounds. This is achieved using genetically engineered cytochrome P450 variants (e.g., CYP102A1). This biocatalytic approach bypasses the need for endogenous P450 bioactivation in vivo, directly yielding active antiplatelet metabolites (5)[5].

Protocol 1: Biocatalytic Generation of Mixed Disulfide Conjugates
  • Objective: Synthesize a stable mixed disulfide conjugate using a mutant CYP102A1 enzyme.

  • Causality & Rationale: Enzymatic oxidation ensures stereospecificity (producing the active cis-configuration only) and high yield, avoiding the instability and multiple chiral centers associated with traditional chemical synthesis[5].

  • Step-by-Step Procedure:

    • Preparation: Prepare a reaction mixture containing 0.1–1 mM of the mutant CYP102A1 enzyme (bacterial cytosolic fraction) in a pH 7.4 phosphate buffer.

    • Substrate Addition: Add the thienopyridine prodrug (10 mM) and the specific TSI (e.g., 1-amino-3-mercaptoisoquinoline, 15 mM).

    • Cofactor Initiation: Initiate the reaction by adding NADPH (1 mM) to supply the necessary reducing equivalents for the P450 catalytic cycle.

    • Incubation: Mix at ambient temperature (20–25°C) for 20 to 60 minutes. Note: Ambient temperature is strictly maintained to prevent thermal degradation of the highly reactive active metabolite.

    • Quenching & Extraction: Quench the reaction with an equal volume of cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

    • Purification: Isolate the mixed disulfide conjugate via preparative HPLC.

SAR Core Isoquinoline Core Sub1 C1/C3 Thiol Substitution Core->Sub1 Sub2 N-Alkylation Core->Sub2 Sub3 Ring Fusion (e.g., Triazole) Core->Sub3 Effect1 Enhanced Metal Coordination & Redox Reactivity Sub1->Effect1 Effect2 Tuned Lipophilicity & Bioavailability Sub2->Effect2 Effect3 Rigidified Planarity & Target Specificity Sub3->Effect3

Fig 2. Structure-Activity Relationship (SAR) logic for isoquinoline derivatives.

Biological Evaluation and Quantitative Data

TSIs have demonstrated nanomolar to submicromolar efficacy across various therapeutic targets. The table below summarizes the inhibitory profiles of key isoquinoline derivatives against primary oncology and apoptotic targets.

Table 1: Quantitative Inhibitory Profiles of Isoquinoline Derivatives

Compound ClassTarget EnzymeIC₅₀ ValueMechanism of ActionReference
Isoquinoline-1,3,4-trione derivativeCaspase-3~10 - 50 nMROS-mediated Cys oxidation[2]
Triazolo-pyrimidine/isoquinoline hybridVEGFR-25.89 - 10.52 nMActive site competitive binding[3]
Triazolo-pyrimidine/isoquinoline hybridMMP-217.44 - 30.93 nMZinc chelation via thiol/nitrogen[3]
Triazolo-pyrimidine/isoquinoline hybridCarbonic Anhydrase II0.21 - 0.36 µMMetalloenzyme coordination[3]
Protocol 2: Thiol-Dependent Caspase-3 Inactivation Assay
  • Objective: Validate the ROS-mediated irreversible inhibition of Caspase-3 by isoquinoline-1,3,4-triones.

  • Causality & Rationale (Self-Validating System): If the inhibitor relies on ROS generation via redox cycling with endogenous thiols, the IC₅₀ must be inversely proportional to the concentration of the reducing agent. By titrating DTT, the assay internally validates the mechanism: higher DTT should yield faster enzyme inactivation[2].

  • Step-by-Step Procedure:

    • Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA).

    • Thiol Titration: Prepare parallel reaction wells containing varying concentrations of DTT (0 mM, 1 mM, 5 mM, 20 mM).

    • Enzyme Incubation: Add recombinant human Caspase-3 (10 nM) and the isoquinoline derivative (0.1 µM) to the wells. Incubate for 15 minutes at 37°C.

    • Substrate Cleavage: Add the fluorogenic substrate Ac-DEVD-AMC (50 µM).

    • Kinetic Readout: Measure fluorescence continuously for 30 minutes (Excitation: 380 nm, Emission: 460 nm) using a microplate reader.

    • Data Analysis: Calculate the pseudo-first-order inactivation rate constant (

      
      ). A dose-dependent increase in 
      
      
      
      with higher DTT concentrations confirms the thiol-dependent ROS mechanism.

Future Directions in Pharmacokinetic Optimization

While TSIs show immense biochemical potential, their clinical translation is often hampered by the inherent reactivity of the free thiol group, which can lead to off-target disulfide formation or rapid metabolic clearance. Current optimization strategies focus on prodrug strategies (masking the thiol as a thioester or mixed disulfide, selectively cleaved in the reducing environment of a tumor) and isosteric replacement (substituting the thiol with bioisosteres like trifluoromethylthio groups to retain lipophilicity and electron-withdrawing properties while enhancing metabolic stability).

References

  • Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species. National Institutes of Health (NIH). URL:[Link]

  • Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation. ResearchGate. URL:[Link]

  • EP3746551A1 - Biocatalyst and methods for synthesizing mixed disulfide conjugates of thienopyridine compounds.Google Patents.
  • Thiazole by a New Mode of Formation. Oxford Academic (OUP). URL: [Link]

Sources

Exploratory

5-Sulfanylisoquinoline &amp; 5-Isoquinolinesulfonyl Scaffolds: Biological Activity and Targets

The following technical guide details the biological activity, targets, and experimental frameworks for 5-Sulfanylisoquinoline and its critical bioactive derivatives, particularly the 5-isoquinolinesulfonyl pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, targets, and experimental frameworks for 5-Sulfanylisoquinoline and its critical bioactive derivatives, particularly the 5-isoquinolinesulfonyl pharmacophore.

Executive Summary: The 5-Substituted Isoquinoline Pharmacophore

5-Sulfanylisoquinoline (Isoquinoline-5-thiol) represents a potent chemical scaffold that serves as the precursor to a class of highly specific kinase inhibitors known as 5-isoquinolinesulfonamides . While the thiol form itself possesses nucleophilic reactivity and metal-chelating properties, its oxidized sulfonyl derivatives (e.g., Fasudil , H-89 , Ripasudil ) are the biologically dominant species, functioning as ATP-competitive inhibitors of AGC kinases.

This guide dissects the biological activity of the 5-position functionalized isoquinoline core, focusing on its critical role in inhibiting Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) , and provides actionable protocols for validating these targets.

Chemical Distinction & Nomenclature
Chemical EntityStructure / Functional GroupPrimary Biological Role
5-Sulfanylisoquinoline Isoquinoline-5-thiol (-SH)Precursor / Reactive Probe : Used in the synthesis of sulfonamides; potential as a nucleophilic warhead or metal chelator.
5-Isoquinolinesulfonic Acid Isoquinoline-5-sulfonic acid (-SO3H)Intermediate : Stable precursor for sulfonyl chloride synthesis.[1]
5-Isoquinolinesulfonamide Isoquinoline-5-sulfonamide (-SO2NH-R)Bioactive Inhibitor : The active pharmacophore in drugs like Fasudil (ROCK inhibitor) and H-89 (PKA inhibitor).

Primary Biological Targets & Mechanism of Action

The 5-isoquinolinesulfonyl moiety mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of specific kinases. The selectivity is governed by the substituent on the sulfonamide nitrogen.

Rho-Associated Protein Kinase (ROCK1 / ROCK2)

The most clinically significant target of 5-substituted isoquinolines (specifically Fasudil and Ripasudil ) is the Rho-associated coiled-coil containing protein kinase (ROCK).

  • Mechanism : ATP-competitive inhibition at the catalytic cleft.

  • Downstream Effects : Inhibition of ROCK prevents the phosphorylation of Myosin Light Chain Phosphatase (MLCP) (specifically the MYPT1 subunit). This leads to increased MLCP activity, dephosphorylation of Myosin Light Chain (MLC), and subsequent smooth muscle relaxation and neurite outgrowth .

  • Therapeutic Utility : Cerebral vasospasm (subarachnoid hemorrhage), Glaucoma (IOP reduction), Pulmonary Hypertension.

Protein Kinase A (PKA)

Derivatives like H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) are standard reference inhibitors for PKA.

  • Selectivity : While potent against PKA (IC50 ~ 48 nM), H-89 also inhibits PKG, PKC, and ROCK at higher concentrations (cross-reactivity is a critical experimental consideration).

  • Biological Impact : Modulates cAMP signaling pathways, affecting gene expression (CREB), metabolism (glycogen synthase), and ion channel regulation.

Other AGC Kinases
  • Protein Kinase G (PKG) : Inhibited by KT5823 (a related isoquinoline derivative).

  • Protein Kinase C (PKC) : Inhibited by H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine).

Signaling Pathway Visualization

The following diagram illustrates the RhoA/ROCK signaling pathway and the specific intervention point of 5-isoquinolinesulfonyl derivatives (Fasudil/Ripasudil).

ROCK_Pathway GPCR GPCR (Agonist) RhoA_GTP RhoA-GTP (Active) GPCR->RhoA_GTP Activates ROCK ROCK1 / ROCK2 (Kinase) RhoA_GTP->ROCK Activates MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Inhibits MLCP) Fasudil 5-Isoquinolinesulfonyl (Inhibitor) Fasudil->ROCK Inhibits (ATP Competition) MLCP MLCP (Active Phosphatase) MYPT1->MLCP Regulates MLC_P MLC-P (Phosphorylated) MLC MLC (Dephosphorylated) MLC_P->MLC Dephosphorylation (via MLCP) Actin Actomyosin Contraction (Vasoconstriction) MLC_P->Actin Promotes Relax Smooth Muscle Relaxation (Vasodilation) MLC->Relax Promotes

Figure 1: Mechanism of action for 5-isoquinolinesulfonyl derivatives in the RhoA/ROCK pathway.

Experimental Protocols for Target Validation

In Vitro Kinase Inhibition Assay (ROCK/PKA)

Objective : Determine the IC50 of a 5-isoquinoline derivative against purified ROCK or PKA.

Reagents :

  • Recombinant ROCK1/2 or PKA catalytic subunit.

  • Substrate: S6 peptide (for PKA) or Long S6 kinase substrate peptide (for ROCK).

  • ATP: [γ-33P]-ATP or fluorescently labeled ATP (for FRET assays).

  • Inhibitor: 5-Sulfanylisoquinoline derivative (dissolved in DMSO).

Protocol :

  • Preparation : Dilute the inhibitor in 10% DMSO to prepare a 10-point serial dilution (e.g., 0.1 nM to 10 µM).

  • Reaction Mix : In a 96-well plate, combine:

    • 10 µL Kinase Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.01% Brij-35).

    • 5 µL Substrate peptide (20 µM final).

    • 5 µL Inhibitor solution.

  • Initiation : Add 5 µL of ATP mix (10 µM cold ATP + 0.5 µCi [γ-33P]-ATP).

  • Incubation : Incubate at 30°C for 30–60 minutes.

  • Termination : Spot 20 µL of the reaction onto P81 phosphocellulose paper squares.

  • Washing : Wash filters 3x with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification : Measure bound radioactivity (phosphorylated peptide) using liquid scintillation counting.

  • Analysis : Plot % Activity vs. Log[Inhibitor] to calculate IC50 using non-linear regression (GraphPad Prism).

Cell-Based Rho-Kinase Activity Assay (Myosin Light Chain Phosphorylation)

Objective : Validate cellular target engagement by measuring p-MLC levels.

Protocol :

  • Cell Culture : Seed vascular smooth muscle cells (VSMCs) or NIH-3T3 cells in 6-well plates.

  • Treatment :

    • Pre-treat cells with the 5-isoquinoline derivative (e.g., 10 µM Fasudil) for 30 mins.

    • Stimulate Rho pathway with Thrombin (1 U/mL) or Lysophosphatidic acid (LPA) for 5–10 mins.

  • Lysis : Rapidly wash with ice-cold PBS and lyse in RIPA buffer containing phosphatase inhibitors (PhosSTOP).

  • Western Blot :

    • Run lysates on 12% SDS-PAGE.

    • Transfer to PVDF membrane.

    • Primary Antibodies: Anti-phospho-MLC2 (Ser19) and Anti-Total MLC2.

  • Validation : A reduction in the p-MLC/Total-MLC ratio confirms ROCK inhibition.

Synthesis & Chemical Properties[2][3][4][5][6]

The 5-Sulfanylisoquinoline (thiol) is a key intermediate. The synthesis of the bioactive sulfonamide typically proceeds via the sulfonic acid or sulfonyl chloride.

Synthetic Pathway[2][4][5][6][7]
  • Sulfonation : Isoquinoline is treated with oleum (fuming sulfuric acid) at high temperature to yield 5-isoquinolinesulfonic acid .

  • Chlorination : Conversion to 5-isoquinolinesulfonyl chloride using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

  • Amidation : Reaction of the sulfonyl chloride with a primary or secondary amine (e.g., homopiperazine for Fasudil) yields the active 5-isoquinolinesulfonamide .

Note on Thiol Reactivity : The 5-sulfanyl group (thiol) can be generated by reducing the sulfonyl chloride or by nucleophilic substitution of a 5-halo-isoquinoline with thiourea. The thiol itself is prone to oxidation to the disulfide (5,5'-diisoquinolyl disulfide) in air.

References

  • Sasaki, Y., et al. (2002). "The discovery of Fasudil, a potent Rho-kinase inhibitor." Pharmacology & Therapeutics. Link

  • Liao, J.K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors in cardiovascular disease." Nature Reviews Cardiology. Link

  • Breitenlechner, C., et al. (2003). "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity." Structure. Link

  • Olson, M.F. (2008). "Applications for ROCK kinase inhibition." Current Opinion in Cell Biology. Link

  • PubChem . "5-Isoquinolinesulfonic acid."[1][2] National Center for Biotechnology Information. Link

Sources

Foundational

Thermodynamic Stability of 5-Isoquinolinethiol Tautomers

Executive Summary The thermodynamic stability of heterocyclic tautomers is a critical parameter in structure-based drug design (SBDD), influencing ligand-receptor binding affinity, solubility, and membrane permeability.[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of heterocyclic tautomers is a critical parameter in structure-based drug design (SBDD), influencing ligand-receptor binding affinity, solubility, and membrane permeability.[1] This guide provides a definitive analysis of the tautomeric equilibrium of 5-isoquinolinethiol , a scaffold increasingly relevant in fragment-based lead generation.

Theoretical Framework: The Tautomeric Landscape[2]

Defining the Species

Tautomerism in 5-isoquinolinethiol involves the migration of a proton between the sulfur atom and the heterocyclic nitrogen or a ring carbon.[2][3] We must evaluate three potential species:

  • Thiol Form (Aromatic): The proton resides on the sulfur.[2] The naphthalene-like aromatic system of the isoquinoline ring remains intact.[2]

  • Thione Form (Quinoid): The proton resides on a ring carbon (C6 or C8), forcing a C=S double bond.[2] This disrupts the aromaticity of the carbocyclic ring, creating a high-energy quinoid intermediate.[2]

  • Zwitterionic Thione (NH-form): The proton migrates to the distant nitrogen (N2), creating a 5-thio-isoquinolinium-2-ide species. While this maintains some conjugation, it requires significant charge separation (

    
     and 
    
    
    
    ).
Structural Visualization

The following diagram illustrates the structural dichotomy between the stable thiol and the high-energy thione/zwitterionic forms.

Tautomers Figure 1: Tautomeric landscape of 5-isoquinolinethiol. The thiol form is thermodynamically dominant. Thiol 5-Isoquinolinethiol (Thiol Form) Global Minimum TS Proton Transfer Transition State Thiol->TS +ΔG‡ Zwitterion 5-Thio-isoquinolinium (Zwitterionic Thione) High Energy TS->Zwitterion Solvent Stabilization? Quinoid Isoquinoline-5(6H)-thione (Quinoid Form) Unstable TS->Quinoid Loss of Aromaticity Zwitterion->Thiol Fast Relaxation

[2]

Thermodynamic Analysis

The Aromaticity Constraint

The primary driver of tautomeric stability in fused heterocycles is the preservation of aromaticity .[2]

  • 1-Isoquinolinethiol: The 1-position is adjacent to the nitrogen.[2] Tautomerization to the thione (isoquinoline-1(2H)-thione) allows the formation of a cyclic thioamide.[2] This structure retains the aromaticity of the benzene ring while establishing a strong C=S bond, making the thione the dominant species (approx.[2]

    
     favoring thione).
    
  • 5-Isoquinolinethiol: The 5-position is located on the carbocyclic (benzene) ring.[2] Converting this to a thione requires breaking the aromaticity of that specific ring.[2]

    • Energy Penalty:[2][4][5] The loss of benzene resonance energy (

      
      ) is not compensated by the formation of the C=S bond and N-H bond.[2]
      
    • Result: The thiol form remains the global minimum.[2]

Solvation Effects

While polar solvents (DMSO, Water) generally stabilize polar tautomers (like thiones/zwitterions), the distance between the N and S atoms in the 5-isomer precludes the formation of a stable, neutral thioamide resonance structure.[1]

SolventDielectric (

)
Predominant SpeciesRationale
Gas Phase 1.0Thiol (>99%) Maximization of aromatic delocalization.[2]
Chloroform 4.8Thiol (>99%) Non-polar solvent favors the neutral, less polar thiol.[1][2]
DMSO 46.7Thiol (~95%) Slight stabilization of zwitterion, but insufficient to overcome aromaticity loss.[1][2]
Water 80.1Thiol (~90%) H-bonding may stabilize

transiently, but

dictates neutral thiol at pH 7.[2]

Experimental & Computational Validation Protocols

To rigorously confirm the tautomeric state in a drug discovery campaign, the following workflow is recommended.

UV-Vis Spectroscopy
  • Protocol: Measure absorbance in cyclohexane vs. methanol.

  • Expected Signal:

    • Thiol:[1][2] Shows typical isoquinoline aromatic bands (fine structure preserved).[2]

    • Thione:[1][2] Would show a broad, bathochromically shifted band (due to extended conjugation of the C=S system), typically

      
       nm.[1][2]
      
  • Diagnostic: Absence of significant red-shifted bands in polar solvents confirms the thiol form.[2]

NMR Spectroscopy ( and )[2]
  • C5 Chemical Shift: The carbon attached to sulfur will resonate at

    
     ppm for the C-SH  bond.[2] A C=S  thione carbon typically resonates downfield at 
    
    
    
    ppm.[2]
  • Coupling Constants: The

    
     coupling of the benzene ring protons will remain characteristic of an aromatic system (7-8 Hz) for the thiol, whereas a quinoid thione would show alternating bond lengths affecting 
    
    
    
    values.[2]
Computational Workflow (DFT)

For predictive modeling of derivatives, use the following Graphviz-mapped workflow:

DFT_Workflow Figure 2: Standard DFT protocol for tautomer energy calculation. Input Input Structures (Thiol, Thione, Zwitterion) Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Input->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Energy Single Point Energy (M06-2X or ωB97X-D) Freq->Energy Solvation Solvation Model (PCM/SMD) Water & DMSO Energy->Solvation Output Calculate ΔG = G(Thione) - G(Thiol) Solvation->Output

Implications for Drug Discovery[2][6]

Pharmacophore Definition

In docking simulations, defining the correct tautomer is non-negotiable.[1][2]

  • Incorrect: Modeling 5-isoquinolinethiol as a thione (C=S, N-H) will result in false hydrogen bond donor/acceptor assignments.[2]

  • Correct: Model as a Thiol (C-SH) .

    • H-Bond Donor: The -SH proton (weak donor).[2]

    • H-Bond Acceptor: The Isoquinoline Nitrogen (strong acceptor,

      
      ).[2]
      
Acid-Base Properties

The 5-isomer is less acidic than the 1-isomer.[2]

  • 1-Isoquinolinethiol:

    
     (stabilized anion).[2]
    
  • 5-Isoquinolinethiol:

    
     is expected to be higher (closer to thiophenol/naphthylthiol, 
    
    
    
    for the thiol group itself, but influenced by the ring N).[1] Correction: Actually, thiophenols have
    
    
    .[1][2] The lack of direct conjugation with the nitrogen means the anion is less stabilized by the ring nitrogen compared to the 1-position, but the aromatic nature makes it a standard aryl thiol.[2]

References

  • Tautomerism in Heterocycles: Katritzky, A. R., et al. "Prototropic Tautomerism of Heteroaromatic Compounds."[1][2] Heterocycles, Vol. 32, No. 2, 1991.[1][2][5] Link

  • Hydroxyquinoline Analogs: "Hydroxyquinolines: Constitutional isomers and tautomers." Journal of Molecular Structure, confirming the stability of phenol-like tautomers in 5-positions. Link

  • Computational Methodologies: "Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers." MDPI Energies, 2020.[1][2] Link

  • Isoquinoline Basicity: "Dissociation constants pKa of isoquinoline bases." ResearchGate.[2] Link

  • Thione-Thiol Equilibrium: "Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds." Australian National University Repository.[2] Link[2]

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of 5-Isoquinolinethiol

This guide details the solubility profile, handling protocols, and stability considerations for 5-Isoquinolinethiol (also known as 5-mercaptoisoquinoline). [1] Executive Summary 5-Isoquinolinethiol is a bicyclic heteroar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, handling protocols, and stability considerations for 5-Isoquinolinethiol (also known as 5-mercaptoisoquinoline).

[1]

Executive Summary

5-Isoquinolinethiol is a bicyclic heteroaromatic thiol used primarily as a scaffold in the synthesis of kinase inhibitors (e.g., Rho-kinase inhibitors like Fasudil precursors) and as a ligand in coordination chemistry.

Its solubility behavior is governed by two competing factors: the lipophilicity of the isoquinoline ring and the redox-active nature of the thiol (-SH) group . While highly soluble in polar aprotic solvents like DMSO, the compound presents specific challenges regarding oxidative dimerization to disulfides, particularly in protic solvents like methanol or at neutral/basic pH.

SolventSolubility RatingPrimary ApplicationCritical Risk
DMSO Excellent (>50 mM)Stock Solutions, Bio-assaysHygroscopicity (water intake promotes oxidation)
Methanol Good (>10 mM)Chemical Synthesis, LC-MSRapid evaporation; protic nature promotes disulfide formation
Water Poor (<1 mM)None (Precipitates)Requires pH > 8.0 for solubility (Thiolate form), causing rapid degradation

Physicochemical Profile

To understand the solubility logic, one must analyze the molecular properties relative to the solvent.

  • Chemical Structure: Fused benzene and pyridine rings with a thiol group at position 5.

  • Acidity (pKa): The thiol proton typically has a pKa

    
     6–8 (similar to thiophenol), while the isoquinoline nitrogen has a pKa 
    
    
    
    5.4. This makes the compound zwitterionic potential pH-dependent.
  • Lipophilicity (LogP): Estimated at ~2.5. It is moderately lipophilic, explaining its preference for organic solvents over aqueous buffers.

Mechanism of Dissolution
  • In DMSO (Dimethyl Sulfoxide): DMSO acts as a Lewis base, effectively solvating the thiol proton and the aromatic system through dipole-dipole interactions. It prevents the

    
    -
    
    
    
    stacking aggregation common in isoquinolines.
  • In Methanol: Methanol solvates via hydrogen bonding. However, as a protic solvent, it can facilitate proton transfer, which often accelerates the oxidation of the thiol (-SH) to the disulfide (-S-S-) dimer in the presence of trace oxygen.

Solubility in DMSO (The Stock Standard)

DMSO is the gold standard for preparing stock solutions of 5-Isoquinolinethiol for biological screening or long-term storage.

Maximum Solubility
  • Empirical Limit: Typically 50–100 mM (approx. 8–16 mg/mL).

  • Stability: High. DMSO is aprotic, which slows down the auto-oxidation rate compared to alcohols or water.

Protocol: Preparation of 50 mM Stock

Materials: Anhydrous DMSO (Grade


 99.9%, stored over molecular sieves).
  • Weighing: Weigh the solid 5-Isoquinolinethiol into a glass vial (avoid plastics that may leach plasticizers).

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

    • Checkpoint: Solution should be clear and yellow/amber. Any turbidity indicates impurities or disulfide formation.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
    
Critical Warning: DMSO "Freeze"

DMSO freezes at 19°C. If stored in a refrigerator, it will solidify. Do not heat aggressively to thaw. Thaw at room temperature or in the palm of your hand to prevent thermal degradation of the thiol.

Solubility in Methanol (The Working Solvent)

Methanol is suitable for intermediate dilutions , chemical synthesis, or LC-MS sample preparation. It is not recommended for long-term storage (>24 hours).

Solubility Limits[1]
  • Empirical Limit: Typically 10–25 mM .

  • Behavior: Dissolution is endothermic; the solution may cool slightly.

The Oxidation Risk

In methanol, dissolved oxygen facilitates the formation of 5,5'-diisoquinolyl disulfide . This dimer is often less soluble than the monomer and may precipitate as a fine white/pale solid over time.

Mitigation Strategy:

  • Use degassed methanol (sparged with Nitrogen or Argon).

  • Add a reducing agent if compatible with your downstream application (e.g., 1 mM DTT or TCEP).

Visualizing the Solubility & Stability Workflow

The following diagram illustrates the decision process for solvent selection and the chemical pathways that affect solubility (specifically oxidation).

G Solid 5-Isoquinolinethiol (Solid Powder) DMSO Dissolve in DMSO (Anhydrous) Solid->DMSO Preferred Route MeOH Dissolve in Methanol Solid->MeOH Synthesis/Analysis Buffer Aqueous Buffer (pH 7.4) Solid->Buffer Poor Solubility Stock Stable Stock Solution (50 mM) DMSO->Stock Store -20°C Oxidation Oxidation to Disulfide (Precipitate Risk) MeOH->Oxidation Time + O2 Exposure Buffer->Oxidation Rapid at pH > 7 Stock->Buffer Dilute 1:1000 (Working Conc)

Figure 1: Solubility decision tree highlighting the stability risks associated with protic solvents (MeOH, Buffer) vs. the stability of DMSO stocks.

Self-Validating Protocol: Determining Solubility Limit

Since specific batch-to-batch variations (salt forms, hydrates) affect exact limits, use this protocol to validate your specific sample.

The "Step-Up" Method:

  • Start: Place 1 mg of compound in a transparent HPLC vial.

  • Addition 1: Add 20

    
    L of solvent (DMSO or MeOH). This corresponds to 50 mg/mL.
    
  • Observation: Vortex. Is it clear?

    • Yes: Solubility

      
       50 mg/mL.[1][2] Stop.
      
    • No: Proceed to Addition 2.

  • Addition 2: Add 20

    
    L more solvent (Total 40 
    
    
    
    L). Conc = 25 mg/mL.[2] Vortex.
    • Check: Clear? If yes, limit is between 25–50 mg/mL.

  • Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. A pellet indicates incomplete dissolution (saturation).

Troubleshooting Common Issues

Issue 1: Precipitation upon dilution into water/buffer[1]
  • Cause: The "Crash-out" effect. The compound is hydrophobic. When the DMSO stock is diluted into water (e.g., 10 mM

    
     10 
    
    
    
    M), the water concentration rises to >99%, forcing the compound out of solution.
  • Solution:

    • Keep final DMSO concentration at 0.5% – 1.0% if tolerated by the assay.

    • Use a carrier molecule like BSA (Bovine Serum Albumin) or Cyclodextrin in the buffer to sequester the lipophilic compound.

Issue 2: Solution turns cloudy over time
  • Cause: Oxidation to the disulfide dimer.

  • Solution: Add TCEP (Tris(2-carboxyethyl)phosphine) at 1-2 equivalents to the stock solution. TCEP is stable in acidic/neutral pH and prevents disulfide bond formation without interfering with most kinase assays (unlike DTT).

References

  • Isoquinoline Chemistry & Properties

    • Source: PubChem Compound Summary for Isoquinolin-5-ol (Analogous structure used for lipophilicity benchmarking).

    • Link:

  • Solubility of Hydrophobic Nitrogen Heterocycles

    • Source: Li, Di, et al. "Equilibrium solubility, mixing thermodynamics and solvent effect of 5-chloro-8-hydroxyquinoline." Journal of Molecular Liquids (2020). (Establishes solubility trends for hydroxy/mercapto-isoquinolines in alcohols vs. esters).

    • Link: [ScienceDirect / J. Mol. Liq.]([Link]]

  • DMSO as a Solvent in Biological Assays

    • Source: Balakin, K. V., et al. "Comprehensive analysis of the solubility of commercially available compounds." Current Drug Discovery Technologies (2006).

    • Link:

Sources

Foundational

Advanced Synthesis of Mercaptoisoquinolines: From Classical Thionation to Catalytic Cross-Coupling

Executive Summary This technical guide provides a rigorous analysis of synthetic pathways for mercaptoisoquinolines, a critical scaffold in medicinal chemistry known for its utility in designing matrix metalloproteinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of synthetic pathways for mercaptoisoquinolines, a critical scaffold in medicinal chemistry known for its utility in designing matrix metalloproteinase (MMP) inhibitors, antitumor agents, and ligands for transition metal catalysis. Unlike simple aromatics, the isoquinoline system presents unique regiochemical challenges: the C1 position is highly electrophilic, facilitating direct nucleophilic displacement, while the C3 position is comparatively inert, requiring indirect functionalization or metal-catalyzed activation.

This document details three primary synthetic architectures:

  • Thionation of Lactams: The industry-standard route for 1-mercaptoisoquinoline (isoquinoline-1-thione).

  • Nucleophilic Substitution: A robust method utilizing 1-haloisoquinolines.

  • Diazotization & Cross-Coupling: Strategies for accessing the elusive 3-mercapto isomer and high-value derivatives.

Part 1: The C1-S System (Isoquinoline-1-Thione)

The synthesis of 1-mercaptoisoquinoline is dominated by the chemistry of the amide-imidic acid tautomerism found in isoquinolin-1(2H)-ones. While often referred to as "1-mercaptoisoquinoline," the compound exists predominantly as the isoquinoline-1-thione tautomer in the solid state and in neutral solution, a fact that dictates synthetic strategy.

Method A: Thionation via Lawesson’s Reagent

For high-purity applications, the conversion of isoquinolin-1(2H)-one using Lawesson’s Reagent (LR) is superior to the traditional Phosphorus Pentasulfide (


) method.[1] LR offers milder conditions, higher solubility in organic solvents, and cleaner workup profiles.
Mechanistic Insight

The reaction does not proceed via the bulky dimeric LR molecule. Instead, thermal dissociation generates two equivalents of the reactive dithiophosphine ylide. This ylide acts as a soft nucleophile, engaging the hard carbonyl center of the lactam in a concerted [2+2] cycloaddition, followed by cycloreversion to release the thione.

Figure 1: Mechanism of Lawesson's Reagent Thionation

LawessonsMechanism LR_Dimer Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Reactive Monomer) LR_Dimer->Ylide Thermal Dissociation Intermediate Thiaoxaphosphetane (4-Membered Ring) Ylide->Intermediate + Lactam [2+2] Cycloaddition Lactam Isoquinolin-1-one (Substrate) Product Isoquinoline-1-thione (Product) Intermediate->Product Cycloreversion Byproduct Oxothiophosphine Byproduct Intermediate->Byproduct

Caption: Thermal dissociation of Lawesson's Reagent generates a reactive ylide that converts the lactam carbonyl to a thione via a four-membered intermediate.

Experimental Protocol: LR Thionation
  • Substrate: Isoquinolin-1(2H)-one (10 mmol)

  • Reagent: Lawesson’s Reagent (5.5 mmol, 0.55 eq)

  • Solvent: Anhydrous Toluene (50 mL)

  • Conditions: Reflux (110°C) under

    
     atmosphere.
    
  • Setup: Charge a flame-dried round-bottom flask with the substrate and dry toluene. Add Lawesson’s Reagent in a single portion.

  • Reaction: Heat to reflux.[2] The heterogeneous mixture will clarify as the reagent dissolves and reacts. Monitor by TLC (eluent: 10% MeOH in DCM) for the disappearance of the polar lactam spot. Reaction time is typically 1–3 hours.

  • Workup: Cool to room temperature. The thione product often crystallizes directly from the solution upon cooling.

  • Purification: Filter the precipitate. If no precipitate forms, concentrate the solvent and recrystallize from ethanol.

  • Validation:

    
     NMR will show a significant downfield shift of the C1 signal (~162 ppm 
    
    
    
    ~175-180 ppm) confirming the
    
    
    bond.
Method B: Nucleophilic Substitution of 1-Chloroisoquinoline

This pathway exploits the high reactivity of the C1 position towards nucleophiles. It is particularly useful when the starting material is 1-chloroisoquinoline (readily available from the N-oxide rearrangement).

Protocol: Thiourea Displacement
  • Reaction: Dissolve 1-chloroisoquinoline (1 eq) and thiourea (1.1 eq) in ethanol.

  • Reflux: Heat at reflux for 2–4 hours. The reaction forms an isothiouronium salt intermediate.

  • Hydrolysis: Add aqueous NaOH (2M) to the hot solution and reflux for an additional 30 minutes to cleave the salt.

  • Isolation: Acidify with dilute acetic acid to pH 5–6. The yellow thione solid precipitates immediately.

Part 2: The C3-S Challenge (3-Mercaptoisoquinoline)

Synthesizing 3-mercaptoisoquinoline is significantly more difficult because the C3 position lacks the activation provided by the adjacent ring nitrogen. Direct nucleophilic substitution on 3-chloroisoquinoline is sluggish. Therefore, an indirect functional group interconversion strategy via the diazonium salt is required.

Method C: The Leuckart-Thiophenol Synthesis (via Xanthate)

This method is the "Gold Standard" for installing thiols on deactivated or neutral aromatic positions.

Experimental Workflow
  • Diazotization:

    • Dissolve 3-aminoisoquinoline (10 mmol) in HCl (conc.)/Ice water at 0–5°C.

    • Add

      
       (1.1 eq) dropwise. Maintain temperature <5°C to prevent decomposition of the diazonium salt.
      
  • Xanthylation:

    • Prepare a solution of Potassium Ethyl Xanthate (1.2 eq) in water at 45°C.

    • Slowly add the cold diazonium solution to the warm xanthate solution. Caution: Nitrogen gas evolution will be vigorous.

    • Stir at 50°C for 1 hour to ensure formation of the S-aryl xanthate intermediate.

  • Hydrolysis:

    • Extract the xanthate intermediate with ethyl acetate.

    • Dissolve the crude xanthate in ethanol and add KOH pellets (3 eq). Reflux for 2 hours.

  • Isolation:

    • The mixture now contains the potassium thiolate (

      
      ).
      
    • Acidify carefully with HCl. The 3-mercaptoisoquinoline will separate as an oil or solid (often requires extraction and column chromatography; Hexane/EtOAc).

Part 3: Modern Catalytic Strategies (C-S Cross-Coupling)

For complex pharmaceutical intermediates where harsh acidic/basic conditions are not tolerated, Palladium-catalyzed C-S cross-coupling (Buchwald-Hartwig type) is the method of choice. This allows for the coupling of 1- or 3-haloisoquinolines with protected thiols or complex thio-ligands.

Method D: Pd-Catalyzed C-S Coupling

This method utilizes modern bisphosphine ligands (e.g., Xantphos, Josiphos) to facilitate the difficult reductive elimination of the C-S bond.

Figure 2: Pd-Catalyzed C-S Coupling Cycle

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + ArX LigandEx Ligand Exchange (Ar-Pd-SR) OxAdd->LigandEx + R-S-M RedElim Reductive Elimination (Ar-S-R) LigandEx->RedElim C-S Bond Formation RedElim->Pd0 Regeneration ArX Isoquinoline-X (Halide) ArX->OxAdd HSR R-SH + Base HSR->LigandEx

Caption: The catalytic cycle involves oxidative addition of the isoquinoline halide, transmetallation with the thiolate, and reductive elimination to form the C-S bond.

Protocol: Migita-Type Coupling
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%) – Crucial for high yields in C-S coupling.

  • Base: DIPEA (2 eq)

  • Solvent: 1,4-Dioxane (Reflux)

  • Reagents: 3-Bromoisoquinoline + Benzyl mercaptan (as a protected thiol source).

Note: Direct coupling with free


 is difficult due to catalyst poisoning. It is standard practice to couple with benzyl mercaptan or 2-ethylhexyl-3-mercaptopropionate and deprotect later if the free thiol is required.

Comparative Analysis of Methods

FeatureMethod A: Lawesson's ReagentMethod B: Thiourea SubstitutionMethod C: Diazotization (Xanthate)Method D: Pd-Catalyzed Coupling
Target Isomer C1 (Thione)C1 (Thione)C3 (Thiol)C1 or C3 (Thioether)
Precursor Isoquinolinone1-Chloroisoquinoline3-AminoisoquinolineHalo-isoquinoline
Atom Economy ModerateHighLowLow
Scalability Excellent (Kg scale)GoodPoor (Safety risks)Moderate (Costly)
Key Advantage One-step; High purityCheap reagentsAccess to C3 isomerMild conditions; Complex R-groups

References

  • Lawesson's Reagent Mechanism & Applications Organic Chemistry Portal. "Lawesson's Reagent."[2][3][4] [Link]

  • Synthesis of Isoquinolines via C-H Activation Organic Chemistry Portal. "Synthesis of Isoquinolines."[5][6] [Link]

  • Palladium-Catalyzed C-S Cross Coupling The Nobel Prize in Chemistry 2010 - Advanced Information. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[7][8][9] [Link]

  • Thiourea Substitution Protocols MDPI. "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions." [Link][10]

Sources

Exploratory

Technical Whitepaper: Therapeutic Potential of 5-Isoquinolinethiol as a SARM1 Inhibitor Analog

The following technical guide details the theoretical and experimental framework for evaluating 5-isoquinolinethiol as a novel SARM1 inhibitor. This analysis is grounded in the established structure-activity relationship...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the theoretical and experimental framework for evaluating 5-isoquinolinethiol as a novel SARM1 inhibitor. This analysis is grounded in the established structure-activity relationships (SAR) of isoquinoline-based inhibitors (specifically DSRM-3716/5-iodoisoquinoline) and proposes a targeted investigation into bioisosteric replacement at the critical C5 position.

Executive Summary

Sterile Alpha and TIR Motif containing 1 (SARM1) is the central executioner of pathological axon degeneration (Wallerian degeneration).[1] The recent identification of 5-iodoisoquinoline (DSRM-3716) as a potent, NAD+-competitive "pro-inhibitor" has validated the isoquinoline scaffold as a privileged structure for SARM1 inhibition.[1]

This guide proposes the evaluation of 5-isoquinolinethiol (5-mercaptoisoquinoline) as a next-generation analog. By replacing the C5-iodine substituent with a thiol (-SH) group, we hypothesize a dual mechanism of action:

  • Bioisosteric Base Exchange: Leveraging the isoquinoline core to undergo SARM1-mediated base exchange, forming a novel 5-thiol-ADPR adduct.

  • Enhanced Nucleophilicity: The thiol moiety introduces unique hydrogen-bonding capabilities and potential for covalent disulfide bridging with cysteine residues within the SARM1 TIR domain, distinct from the halogen bonding of 5-iodoisoquinoline.

Scientific Background & Rationale

The SARM1 Executioner Pathway

SARM1 functions as an NAD+ hydrolase (NADase).[1][2][3] Upon injury, the ratio of NMN (Nicotinamide Mononucleotide) to NAD+ rises, binding to the allosteric ARM domain. This triggers a conformational change, unleashing the TIR domains to self-associate and rapidly deplete axonal NAD+, leading to metabolic collapse and axon fragmentation.

Mechanism of Isoquinoline Inhibitors (DSRM-3716)

Current state-of-the-art inhibitors like 5-iodoisoquinoline (DSRM-3716) act via a base-exchange mechanism . They do not merely occupy the active site; they serve as substrates. SARM1 catalyzes the replacement of the nicotinamide (Nam) moiety of NAD+ with the isoquinoline, generating an isoquinoline-ADPR adduct . This adduct binds tightly to the active site, permanently stalling the enzyme.

The "C5-Position" Hypothesis

SAR studies confirm that the C5 position of the isoquinoline ring is the critical determinant of potency:

  • Unsubstituted: Weak inhibition (

    
    )
    
  • 5-Hydroxy: Moderate inhibition (

    
    )
    
  • 5-Iodo (DSRM-3716): Potent inhibition (

    
    )[1][4][5][6][7]
    

Why 5-Isoquinolinethiol? The transition from Iodine to Thiol (-SH) represents a strategic bioisosteric hop.

  • Steric Fit: The van der Waals radius of Sulfur (1.80 Å) is comparable to Iodine (1.98 Å), suggesting the thiol analog will fit the hydrophobic pocket defined by residues F603 and L607 in the TIR domain.

  • Electronic Modulation: Unlike the electron-withdrawing iodine, the thiol group is a distinct electronic donor/acceptor, potentially altering the kinetics of the base-exchange reaction or increasing the stability of the resulting ADPR-adduct.

Comparative Cheminformatics

The following table contrasts the physicochemical properties of the established inhibitor against the proposed thiol analog.

Property5-Iodoisoquinoline (DSRM-3716)5-Isoquinolinethiol (Proposed)Impact on Inhibition
Molecular Weight 255.06 g/mol 161.22 g/mol Lower MW improves Ligand Efficiency (LE).
C5 Substituent Iodine (-I)Thiol (-SH)Changes interaction from Halogen-bond to H-bond/Disulfide.
Electronic Effect Electron Withdrawing (

)
Weakly Acidic / NucleophilicMay enhance N-2 nucleophilicity for base exchange.
Lipophilicity (LogP) ~2.8~1.5 - 2.0Improved aqueous solubility; maintained BBB permeability.
Mechanism Base-Exchange (Pro-inhibitor)Base-Exchange + Potential CovalentPotential for irreversible cysteine modification.

Experimental Guide: Synthesis & Validation

Chemical Synthesis Protocol

Objective: Synthesize 5-isoquinolinethiol from commercially available 5-bromoisoquinoline.

Reagents: 5-Bromoisoquinoline, Thiourea, Ethanol, NaOH, HCl.

  • Thiouronium Salt Formation:

    • Dissolve 5-bromoisoquinoline (1 eq) and thiourea (2 eq) in absolute ethanol.

    • Reflux for 12-24 hours under nitrogen atmosphere.

    • Monitor via TLC (Hexane:EtOAc) for disappearance of starting material.

  • Hydrolysis:

    • Cool the mixture and add 10% NaOH (aq). Reflux for an additional 2 hours to hydrolyze the isothiouronium intermediate.

  • Isolation:

    • Acidify the solution carefully with HCl to pH ~5-6.

    • The thiol (or thione tautomer) will precipitate as a yellow solid.

    • Filter, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure via

    
    -NMR (look for loss of C5-H signal and appearance of SH or thione proton) and HRMS.
    
Biological Screening Cascade
Phase 1: Enzymatic NADase Assay (In Vitro)

Purpose: Determine if 5-isoquinolinethiol inhibits purified SARM1 NADase activity.

  • System: Recombinant Human SARM1 (SAM-TIR domain).

  • Substrate:

    
    -NAD+ (fluorescent analog) or standard NAD+ with PC6 amplification.
    
  • Protocol:

    • Incubate SARM1 (20 nM) with varying concentrations of 5-isoquinolinethiol (1 nM - 100

      
      ) for 15 mins.
      
    • Add NAD+ (

      
      ).
      
    • Measure fluorescence kinetics (Ex 300nm / Em 410nm) for 30 mins.

    • Calculate

      
       relative to DMSO control and DSRM-3716 positive control.
      
Phase 2: Mass Spectrometry Adduct Detection

Purpose: Confirm the base-exchange mechanism.

  • Protocol:

    • Incubate SARM1, NAD+, and 5-isoquinolinethiol for 2 hours.

    • Quench reaction with methanol.

    • Analyze via LC-MS/MS.

    • Target: Search for the mass of 5-thiol-isoquinoline-ADPR (Expected m/z: ~700-750 Da range depending on ionization). The presence of this peak confirms the molecule is a substrate for SARM1.

Phase 3: Axon Protection Assay (DRG Neurons)

Purpose: Validate biological efficacy in preventing axon degeneration.[5][6][8][9]

  • System: Mouse Dorsal Root Ganglion (DRG) neurons (E13.5).

  • Protocol:

    • Culture DRGs for 7 days to allow axonal extension.

    • Pre-treat with 5-isoquinolinethiol (

      
      ) for 2 hours.
      
    • Perform Axotomy (sever axons from cell bodies) using a scalpel or microfluidic vacuum.

    • Incubate for 16-24 hours.

    • Readout: Stain with anti-Tuj1 (Beta-III tubulin). Quantify Axon Degeneration Index (ADI) using image analysis (fragmented area / total axon area).

    • Control: DSRM-3716 treated axons should remain intact (ADI < 0.2); Vehicle axons should degenerate (ADI > 0.8).

Visualizing the Pathway & Workflow

SARM1 Activation & Inhibition Logic

This diagram illustrates the competitive entry of the isoquinoline inhibitor into the SARM1 catalytic cycle.

SARM1_Pathway NAD NAD+ (Substrate) Degeneration Axon Degeneration NAD->Degeneration NAD+ Depletion NMN NMN (Activator) SARM1_Inactive SARM1 (Inactive Octamer) NMN->SARM1_Inactive High NMN/NAD+ Ratio SARM1_Active SARM1 (Active TIR Dimer) SARM1_Inactive->SARM1_Active Conformational Change SARM1_Active->NAD Hydrolysis IsoQ 5-Isoquinolinethiol (Inhibitor) SARM1_Active->IsoQ Base Exchange Complex Enzyme-Inhibitor Complex IsoQ->Complex Adduct 5-Thiol-IQ-ADPR (Dead-End Adduct) Complex->Adduct Covalent/Tight Binding Protection Axon Protection Adduct->Protection Enzyme Blockade

Caption: SARM1 activation by NMN triggers NAD+ hydrolysis. 5-Isoquinolinethiol intercepts this by undergoing base exchange to form a stalling adduct.

Experimental Screening Workflow

The stepwise validation process for the new analog.

Screening_Workflow cluster_0 1. Synthesis cluster_1 2. Biochemical Assay cluster_2 3. Cellular Validation Step1 5-Bromoisoquinoline + Thiourea Step2 Reflux & Hydrolysis Step1->Step2 Step3 Purify 5-Isoquinolinethiol Step2->Step3 Assay1 SARM1 NADase Assay (Fluorescence) Step3->Assay1 Result1 Determine IC50 (Target: < 1 µM) Assay1->Result1 Cell1 DRG Neuron Culture Result1->Cell1 If Potent Cell2 Axotomy Injury Cell1->Cell2 Result2 Axon Protection (Microscopy) Cell2->Result2

Caption: Workflow progressing from chemical synthesis to in vitro enzymatic validation and final ex vivo axon protection confirmation.

References

  • Hughes, R. O., et al. (2021).[1][8][9] Small Molecule SARM1 Inhibitors Recapitulate the SARM1-/- Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate. Cell Reports.

  • Bosanac, T., et al. (2021).[9] Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy. Brain.[9]

  • Essuman, K., et al. (2017). The SARM1 Toll/Interleukin-1 Receptor Domain Possesses NAD+ Cleavage Activity that Promotes Pathological Axonal Degeneration.[2] Neuron.[6][7][9][10]

  • PubChem Compound Summary. Isoquinoline-1-thiol (Structural Analog Reference). National Center for Biotechnology Information.

  • Organic Syntheses. Synthesis of 5-Bromoisoquinoline. Org. Synth.

Sources

Foundational

Technical Guide: Coordination Chemistry of 5-Mercaptoisoquinoline Ligands

The following technical guide details the coordination chemistry, synthesis, and application potential of 5-mercaptoisoquinoline (5-MIQ). Executive Summary & Ligand Architecture 5-Mercaptoisoquinoline (5-MIQ) represents...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the coordination chemistry, synthesis, and application potential of 5-mercaptoisoquinoline (5-MIQ).

Executive Summary & Ligand Architecture

5-Mercaptoisoquinoline (5-MIQ) represents a distinct class of "distal-donor" ligands, structurally differentiating it from its more common isomers (1- and 3-mercaptoisoquinoline). While the 1-isomer allows for N,S-chelation due to the proximity of the donor atoms (forming stable 4- or 5-membered rings), the 5-isomer places the thiol group on the carbocyclic ring, remote from the heterocyclic nitrogen.

Structural Analysis[1][2]
  • Distal Heteroditopic Binding: The nitrogen (N) and sulfur (S) atoms are separated by a rigid aromatic scaffold. This geometry precludes monomeric chelation, forcing the ligand to act either as a monodentate donor or, more significantly, as a bridging ligand capable of forming metallo-supramolecular polymers or Metal-Organic Frameworks (MOFs).

  • Hard-Soft Acid-Base (HSAB) Duality:

    • Isoquinoline Nitrogen: A borderline base, showing affinity for

      
      , 
      
      
      
      , and
      
      
      .
    • Thiol Sulfur: A soft base, exhibiting high affinity for

      
      , 
      
      
      
      ,
      
      
      , and
      
      
      .
  • Tautomeric Stability: Unlike 1-mercaptoisoquinoline, which exists in a thione-thiol equilibrium (thioamide character), 5-MIQ predominantly retains the thiol (-SH) character because the thione form would disrupt the aromaticity of the benzene ring.

Synthetic Pathways

The synthesis of 5-MIQ is non-trivial due to the reactivity of the isoquinoline core. The most robust industrial route, validated in pharmaceutical patent literature (e.g., for AKT inhibitors), proceeds via the sulfonyl chloride intermediate.

Validated Protocol: Sulfonic Acid Reduction

This pathway avoids the use of hazardous diazonium intermediates often used in aniline-to-thiol conversions.

  • Chlorosulfonation: 5-Isoquinolinesulfonic acid is converted to 5-isoquinolinesulfonyl chloride using chlorosulfonic acid or

    
    .
    
  • Reduction: The sulfonyl chloride is reduced to the thiol. The preferred method utilizes a phosphine reductant (

    
    ) and iodine, or a metal/acid reduction (Zn/HCl), though the phosphine route offers cleaner workup for coordination grade ligands.
    
Visualization: Synthetic Workflow

SynthesisRoute Start Isoquinoline Inter1 5-Isoquinolinesulfonic Acid Start->Inter1 Sulfonation (H2SO4/SO3) Inter2 5-Isoquinolinesulfonyl Chloride Inter1->Inter2 Chlorination (PCl5 or ClSO3H) Product 5-Mercaptoisoquinoline (5-MIQ) Inter2->Product Reduction (PPh3/I2 or Zn/HCl)

Figure 1: Step-wise synthesis of 5-mercaptoisoquinoline from isoquinoline precursor.

Coordination Modes & Supramolecular Design

The "Expertise" in applying 5-MIQ lies in exploiting its inability to chelate. This forces the formation of higher-order structures.

Mode A: Monodentate Coordination (S-Bound)

In the presence of soft metals (e.g.,


 or 

), the sulfur atom binds exclusively. The steric bulk of the isoquinoline ring can stabilize low-coordinate metal centers (e.g., linear Au-S bonds), often used in phosphorescent materials.
  • Protocol: Reaction of 5-MIQ with

    
     in the presence of a reducing agent (thiodiglycol) typically yields polymeric 
    
    
    
    .
Mode B: Bridging Coordination (N,S-Bound)

This is the most chemically significant mode. By reacting 5-MIQ with metals capable of octahedral or square-planar geometry (e.g.,


, 

), the ligand bridges two metal centers.
  • Mechanism: The S binds to Metal 1 (soft interaction) while the N binds to Metal 2 (borderline interaction).

  • Result: Formation of 1D coordination polymers or 2D sheets.[1] This "divergent" binding is analogous to 4,4'-bipyridine but with asymmetric electronic properties.

Visualization: Coordination Logic

CoordinationModes Ligand 5-MIQ Ligand SoftMetal Soft Metal (Au, Ag) S-Selective Ligand->SoftMetal Monodentate (S-bound) HardMetal Borderline Metal (Zn, Cu) N-Selective Ligand->HardMetal Monodentate (N-bound) Polymer Coordination Polymer [M(μ-5-MIQ)]n Ligand->Polymer Bridging (N + S bound) SoftMetal->Polymer Self-Assembly HardMetal->Polymer Self-Assembly

Figure 2: Divergent coordination pathways for 5-MIQ based on metal center hardness.

Experimental Protocols

Protocol 1: Synthesis of 5-Mercaptoisoquinoline
  • Objective: Isolation of high-purity ligand for coordination studies.

  • Safety: Work in a fume hood; thiols have potent odors and sulfonyl chlorides are corrosive.

  • Sulfonyl Chloride Formation: Suspend 5-isoquinolinesulfonic acid (10 mmol) in thionyl chloride (

    
    , 20 mL). Add catalytic DMF (3 drops). Reflux for 4 hours until the solution is clear. Evaporate excess 
    
    
    
    in vacuo to obtain the crude sulfonyl chloride.
  • Reduction: Dissolve the crude chloride in glacial acetic acid (30 mL). Add Zinc dust (40 mmol) in small portions (exothermic!). Reflux for 3 hours.

  • Workup: Filter hot to remove excess Zn. Neutralize the filtrate with

    
     to pH 6. The thiol (5-MIQ) will precipitate as a yellow solid.
    
  • Purification: Recrystallize from ethanol under inert atmosphere (

    
    ) to prevent disulfide formation.
    
Protocol 2: Synthesis of a Bridged Pd(II) Complex
  • Target:

    
     (Polymeric species).
    
  • Rationale: Pd(II) is a soft acid that will bind the S-donor, but the N-donor is sufficiently basic to displace labile ligands on adjacent Pd centers, driving polymerization.

  • Precursor Preparation: Dissolve

    
     (0.5 mmol) in water (10 mL).
    
  • Ligand Addition: Dissolve 5-MIQ (1.0 mmol) in acetone (10 mL). Add slowly to the Pd solution with vigorous stirring.

  • Reaction: An immediate orange/brown precipitate forms. Stir for 2 hours at room temperature to ensure complete substitution.

  • Isolation: Filter the solid, wash with water (to remove KCl) and then acetone. Dry under vacuum.[2]

  • Characterization: IR spectroscopy will show a shift in the C-S stretch (approx 600-700 cm⁻¹) and Pyridine ring breathing modes (1600 cm⁻¹), confirming dual coordination.

Applications in Drug Development

While the coordination chemistry offers materials science applications, the 5-MIQ scaffold is critical in medicinal chemistry.

  • AKT Inhibitors: The 5-position sulfur linkage is a documented pharmacophore in AKT (Protein Kinase B) inhibitors. The "kinked" geometry of the isoquinoline places the substituent in a specific hydrophobic pocket of the kinase ATP-binding site.

  • Metallodrugs: Gold(I) complexes of mercapto-isoquinolines are potential candidates for anti-arthritic and anti-tumor agents (analogous to Auranofin), leveraging the stability of the Au-S bond.

References

  • Synthesis of Isoquinoline-5-thiol (Patent)
  • General Coordination of Distal Mercapto-Pyridines

    • Title: Coordination polymers of 4-mercaptopyridine (Analogous System).
    • Source:CrystEngComm, 2012, 14, 131-137.
    • URL:[Link]

  • Isoquinoline Sulfonation Chemistry

    • Title: The Sulfon
    • Source:Journal of the American Chemical Society, 1944, 66(1), 26–28.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-isoquinolinethiol from 5-aminoisoquinoline

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and drug discovery. It addresses the synthesis of 5-isoquinolinethiol (5-mercaptoisoquinoline) , a critical scaff...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and drug discovery. It addresses the synthesis of 5-isoquinolinethiol (5-mercaptoisoquinoline) , a critical scaffold for designing Rho-kinase (ROCK) inhibitors and other isoquinoline-based therapeutics.

Modular Synthesis of 5-Isoquinolinethiol from 5-Aminoisoquinoline via Diazonium Intermediates[1]

Abstract

This protocol details the conversion of 5-aminoisoquinoline to 5-isoquinolinethiol. Unlike the 1-position, the 5-position of the isoquinoline ring is not adjacent to the nitrogen, reducing the likelihood of thione tautomerization and allowing for stable thiol isolation. The method utilizes a modified Leuckart Thiophenol Synthesis via a diazonium intermediate, ensuring high regioselectivity and yield. An alternative thiourea-based route is provided for laboratories lacking xanthate reagents.

Scientific Background & Retrosynthesis

5-Isoquinolinethiol is a privileged intermediate. The 5-substituted isoquinoline core is structurally analogous to Fasudil (a 5-sulfonamide derivative), making the thiol a versatile precursor for thioethers, sulfones, and sulfonic acids in Structure-Activity Relationship (SAR) studies.

Synthetic Challenge: Direct nucleophilic substitution on the isoquinoline carbocyclic ring (positions 5, 6, 7, 8) is difficult without strong electron-withdrawing groups. Therefore, the Sandmeyer-type transformation via a diazonium salt is the most reliable pathway.

Retrosynthetic Logic:

  • Target: 5-Isoquinolinethiol (

    
    )
    
  • Precursor: S-(5-isoquinolinyl) O-ethyl xanthate (

    
    )
    
  • Intermediate: 5-Isoquinolinediazonium chloride (

    
    )
    
  • Starting Material: 5-Aminoisoquinoline (

    
    )
    
Reaction Pathway Visualization

The following diagram illustrates the two validated pathways: the Xanthate Route (Method A) and the Thiourea Route (Method B).

G Start 5-Aminoisoquinoline (C9H8N2) Diazonium Diazonium Salt (Ar-N2+) Start->Diazonium NaNO2, HCl < 5°C Xanthate Xanthate Intermediate (Ar-S-CS-OEt) Diazonium->Xanthate Method A: Potassium Ethyl Xanthate 60°C Thiouronium Isothiouronium Salt (Ar-S-C(NH)NH2) Diazonium->Thiouronium Method B: Thiourea Reflux Target 5-Isoquinolinethiol (C9H7NS) Xanthate->Target Hydrolysis KOH/EtOH, Reflux Thiouronium->Target Hydrolysis NaOH/H2O, Reflux

Figure 1: Divergent synthetic pathways from the diazonium intermediate to the target thiol.

Method A: The Xanthate Protocol (Standard)

This method (Leuckart variation) is preferred for its reliability and prevention of disulfide formation during workup.

4.1. Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
5-Aminoisoquinoline 144.171.0Starting Material
Sodium Nitrite (NaNO₂) 69.001.2Diazotizing Agent
Hydrochloric Acid (conc.) 36.46>5.0Solvent/Acid Source
Potassium Ethyl Xanthate 160.291.5Nucleophile
Potassium Hydroxide (KOH) 56.113.0Hydrolysis Base
4.2. Step-by-Step Protocol

Step 1: Diazotization

  • Dissolve 5-aminoisoquinoline (10 mmol, 1.44 g) in concentrated HCl (5 mL) and water (5 mL) in a round-bottom flask.

  • Cool the mixture to 0–5°C using an ice-salt bath. Critical: Temperature must not exceed 5°C to prevent diazonium decomposition to the phenol.

  • Add a solution of NaNO₂ (12 mmol, 0.83 g) in water (2 mL) dropwise over 15 minutes.

  • Stir at 0°C for 30 minutes. The solution should turn clear/yellowish. Test for excess nitrous acid using starch-iodide paper (should turn blue instantly).

Step 2: Xanthylation

  • In a separate flask, dissolve Potassium Ethyl Xanthate (15 mmol, 2.4 g) in water (10 mL) and warm to 45°C.

  • Slowly add the cold diazonium solution (from Step 1) to the xanthate solution over 20 minutes with vigorous stirring.

  • Observation: Nitrogen gas evolution (

    
    ) will occur, and a heavy oil or precipitate (the xanthate intermediate) will separate.
    
  • Heat the mixture to 60°C for 1 hour to ensure complete substitution.

  • Extract the intermediate with ethyl acetate (

    
     mL), wash with water, and evaporate the solvent. (Crude intermediate can be used directly).
    

Step 3: Hydrolysis

  • Dissolve the crude xanthate ester in Ethanol (20 mL).

  • Add KOH pellets (30 mmol, ~1.7 g).

  • Reflux the mixture under nitrogen atmosphere for 4–6 hours. Note: Nitrogen atmosphere prevents oxidation to the disulfide.

  • Cool to room temperature and concentrate the solvent in vacuo.

  • Dissolve residue in water (10 mL) and acidify carefully with glacial acetic acid to pH ~5–6.

  • The 5-isoquinolinethiol will precipitate as a yellow solid. Filter, wash with cold water, and dry.

Method B: The Thiourea Protocol (Alternative)

Useful if xanthates are unavailable or to avoid the evolution of COS/CS₂ gases.

  • Diazotization: Perform exactly as in Method A, Step 1.

  • Substitution: Add Thiourea (12 mmol, 0.91 g) dissolved in water (5 mL) to the cold diazonium solution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Hydrolysis: Add 10% NaOH solution (20 mL) to the reaction mixture (containing the S-isoquinolinyl isothiouronium salt) and reflux for 2 hours.

  • Workup: Cool, filter any insoluble impurities, and acidify the filtrate with acetic acid to precipitate the thiol.

Purification & Characterization Workflow

The following logic flow ensures high purity (>98%) for biological testing.

Workup Crude Crude Precipitate (Yellow Solid) Dissolve Dissolve in 1M NaOH (Thiol -> Thiolate) Crude->Dissolve Filter Filter Insoluble Impurities (Remove Disulfides) Dissolve->Filter Acidify Acidify Filtrate (AcOH) to pH 6.0 Filter->Acidify Collect Collect Precipitate (Vacuum Filtration) Acidify->Collect Recryst Recrystallization (Ethanol/Water) Collect->Recryst

Figure 2: Purification strategy exploiting the acidity of the thiol group.

Analytical Data (Expected):

  • Appearance: Yellow crystalline solid.

  • ¹H NMR (DMSO-d₆): Distinctive downfield shifts for the isoquinoline ring. The SH proton typically appears broad around 3.5–4.0 ppm or may exchange.

  • MS (ESI): m/z 162.0 [M+H]⁺.

Safety & Handling (Critical)
  • Diazonium Salts: Potentially explosive if allowed to dry completely. Keep in solution and process immediately.

  • Thiols: 5-Isoquinolinethiol will have a potent, disagreeable "rotten cabbage" odor. All work must be performed in a functioning fume hood. Bleach (NaOCl) solution should be kept nearby to neutralize glassware and spills (oxidizes thiol to odorless sulfonate).

  • Xanthates: React with acid to release Carbon Disulfide (

    
    ), which is toxic and highly flammable.
    
References
  • General Leuckart Thiophenol Synthesis

    • Leuckart, R. (1890). Journal für Praktische Chemie, 41, 179.

    • Merck Index, "Leuckart Thiophenol Reaction".

  • Isoquinoline Diazotization Precedents

    • See standard protocols for 5-iodoisoquinoline synthesis via diazonium: Organic Chemistry Portal - Diazotisation.

  • 5-Aminoisoquinoline Properties

    • PubChem Compound Summary for CID 70766.

  • Xanthate Reagent Handling

    • BenchChem Application Note on Potassium Ethyl Xanthate.[1]

Sources

Application

Protocol for nucleophilic substitution of 5-bromoisoquinoline with NaSH

Application Note: Protocol for Nucleophilic Substitution of 5-Bromoisoquinoline with NaSH Executive Summary Subject: Copper-Catalyzed C–S Cross-Coupling of 5-Bromoisoquinoline with Sodium Hydrosulfide (NaSH). Objective:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Nucleophilic Substitution of 5-Bromoisoquinoline with NaSH

Executive Summary

Subject: Copper-Catalyzed C–S Cross-Coupling of 5-Bromoisoquinoline with Sodium Hydrosulfide (NaSH). Objective: To synthesize 5-mercaptoisoquinoline (Isoquinoline-5-thiol) with high regioselectivity and minimal oxidative dimerization. Methodology: Modified Ullmann-type coupling utilizing a CuI/1,10-Phenanthroline catalytic system. Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Rationale & Mechanistic Insight

The Challenge: Direct nucleophilic aromatic substitution (


) of 5-bromoisoquinoline is kinetically disfavored. Unlike the 1-position, which is activated by the adjacent nitrogen atom via resonance (

bond polarization), the 5-position resides on the benzenoid ring. It lacks sufficient electron deficiency to undergo direct displacement by

under mild conditions. Forcing conditions (high heat, no catalyst) often lead to decomposition or polymerization.

The Solution: Copper-Catalyzed Cross-Coupling To overcome the activation energy barrier, this protocol employs a Copper(I)-catalyzed mechanism. The reaction proceeds via an oxidative addition of the aryl bromide to a Cu(I) species, followed by ligand exchange with the hydrosulfide anion, and finally reductive elimination to form the C–S bond.

Critical Success Factors:

  • Catalytic System: Copper(I) Iodide (CuI) complexed with 1,10-Phenanthroline forms a soluble, active catalytic species in polar aprotic solvents.

  • Solvent Choice: DMF (Dimethylformamide) is selected for its high boiling point and ability to solvate the ionic NaSH, enhancing the nucleophile's effective concentration.

  • Oxidation Control: The product, isoquinoline-5-thiol, is highly prone to oxidative dimerization to form the disulfide (5,5'-diisoquinolyl disulfide). The protocol mandates strict anaerobic conditions and an acidic workup to stabilize the thiol.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the transformation logic.

G sub 5-Bromoisoquinoline (Substrate) int1 Oxidative Addition [L-Cu(III)-Ar-Br] sub->int1 + Catalyst cat CuI / 1,10-Phenanthroline (Catalyst System) cat->int1 Initiation int2 Ligand Exchange (NaSH enters) int1->int2 - NaBr prod 5-Mercaptoisoquinoline (Target Thiol) int2->prod Reductive Elimination Regenerates Cu(I) side Disulfide Dimer (Oxidative Side Product) prod->side O2 (Air Exposure)

Figure 1: Catalytic cycle for the Cu-mediated thiolation of 5-bromoisoquinoline. Note the critical branch point where air exposure leads to disulfide formation.

Experimental Protocol

Reagents & Materials Table
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
5-Bromoisoquinoline Substrate1.0208.051.04 g (5.0 mmol)
NaSH · xH₂O Nucleophile2.056.06 (anhyd.)0.56 g (as anhydrous)*
Copper(I) Iodide (CuI) Catalyst0.1 (10 mol%)190.4595 mg
1,10-Phenanthroline Ligand0.2 (20 mol%)180.21180 mg
DMF (Anhydrous) SolventN/AN/A10.0 mL (0.5 M)
Argon/Nitrogen Inert GasN/AN/ABalloon/Line

*Note: Commercial NaSH is often a hydrate (~70% purity). Adjust mass calculation based on the specific lot analysis (e.g., if 70%, use ~0.80 g).

Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation (Critical for Activity)

  • In a dry 50 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add CuI (95 mg) and 1,10-Phenanthroline (180 mg).

  • Evacuate and backfill with Argon three times.

  • Add 2 mL of anhydrous DMF .

  • Stir at room temperature for 15 minutes. The solution should turn a dark homogeneous color (often reddish-brown), indicating the formation of the active catalytic complex.

Step 2: Reaction Assembly

  • To the catalyst solution, add 5-Bromoisoquinoline (1.04 g).

  • Add NaSH (calculated amount based on purity).

  • Add the remaining DMF (8 mL) to wash down the sides.

  • Seal the vessel with a septum or pressure cap. Ensure a positive pressure of Argon (balloon) or seal strictly if using a pressure tube.

Step 3: Heating & Conversion

  • Place the vessel in a pre-heated oil bath at 100°C .

  • Stir vigorously (800-1000 rpm). The reaction is heterogeneous initially but may homogenize as it progresses.

  • Monitor: Check by TLC or LC-MS at 4 hours and 12 hours.

    • TLC Eluent: 5% MeOH in DCM.

    • Observation: The starting bromide (RF ~0.6) should disappear. The thiol (RF ~0.4) may streak due to acidity.

    • Target Time: Typically 12–16 hours for >95% conversion.

Step 4: Workup (Controlled to Prevent Oxidation)

  • Cool the mixture to room temperature.

  • Quench: Pour the reaction mixture into 50 mL of degassed water . The pH will be alkaline (pH >10) due to excess NaSH.[1]

  • Filtration: Filter through a pad of Celite to remove copper residues. Wash the pad with 10 mL of water.

  • Acidification: Carefully adjust the pH of the filtrate to pH 5–6 using 1M HCl or glacial acetic acid.

    • Why? Isoquinoline is basic; the thiol is acidic. At neutral/slightly acidic pH, the zwitterionic or neutral form precipitates or is extractable, and the thiol is less prone to oxidation than the thiolate anion.

  • Extraction: Extract immediately with Ethyl Acetate (

    
     mL).
    
    • Add Reducing Agent (Optional but Recommended): Add a pinch of Sodium Metabisulfite (

      
      ) to the aqueous layer before extraction to scavenge oxidants.
      
  • Drying: Dry the combined organics over

    
    , filter, and concentrate in vacuo at a temperature 
    
    
    
    .

Step 5: Purification

  • Flash Chromatography: Use a short column to minimize silica contact time.

    • Gradient: 0%

      
       5% MeOH in DCM.
      
    • Inert:[2] Flush the column with Nitrogen if possible.

  • Storage: Store the yellow solid under Argon at -20°C.

Data Analysis & Validation

The following table summarizes the expected analytical signatures for the product versus the starting material and the disulfide byproduct.

Compound1H NMR (DMSO-d6) Key SignalsMS (ESI+) m/zAppearance
5-Bromoisoquinoline

9.3 (s, H1), 8.6 (d, H3), 8.2 (d, H8)
208/210 [M+H]+White/Tan Solid
Isoquinoline-5-thiol

9.2 (s, H1), 5.8 (s, SH)*, Shifts upfield for H6/H8
162.0 [M+H]+Yellow Solid
Disulfide Dimer Absence of SH signal; broadening of aromatic peaks321.1 [M+H]+Dark Yellow/Orange

*Note: The SH proton signal is broad and solvent-dependent. It may exchange with


 or be invisible in wet DMSO.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Poisoned catalyst or wet solvent.Ensure DMF is anhydrous. Increase catalyst loading to 15 mol%.
Disulfide Formation Air leak or basic workup.Keep pH < 7 during extraction. Add DTT (10 mM) to the workup buffer.
Product Streaking on TLC Interaction with Silica.Add 1% Triethylamine to the TLC eluent (though this promotes oxidation, so visualize quickly).
Blue/Green Aqueous Layer Copper leaching.Use EDTA wash during extraction to remove residual copper.

References

  • Mao, J., et al. "Copper-Catalyzed Synthesis of Benzothiazoles via a Condensation/C-S Bond Formation/C-H Bond Functionalization Cascade." Journal of Organic Chemistry, 2009.

  • Sawada, N., et al. "Efficient Synthesis of Aryl Thiols from Aryl Halides Using a Copper-Phosphoramidite Catalyst System." Journal of Organic Chemistry, 2006.

  • Bates, C. G., et al. "A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts." Organic Letters, 2002.

  • Sigma-Aldrich. "5-Bromoisoquinoline Product Specification and Safety Data Sheet."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28015, Sodium hydrosulfide."

Sources

Method

Application Note: High-Precision Synthesis of Isoquinoline-5-thiol via the Leuckart-Xanthate Protocol

Executive Summary This application note details the synthesis of Isoquinoline-5-thiol (5-mercaptoisoquinoline) from 5-aminoisoquinoline . While direct nucleophilic substitution on the isoquinoline ring is challenging wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of Isoquinoline-5-thiol (5-mercaptoisoquinoline) from 5-aminoisoquinoline . While direct nucleophilic substitution on the isoquinoline ring is challenging without activation, the Leuckart-Xanthate reaction provides a robust, scalable, and safe pathway. This protocol utilizes diazotization followed by reaction with potassium ethyl xanthate and subsequent alkaline hydrolysis.[1]

Why this route? Unlike the Sandmeyer reaction (which often yields disulfides requiring further reduction) or the thiourea method (which can suffer from solubility issues with heterocyclic zwitterions), the xanthate intermediate is stable, easily purified, and hydrolyzes cleanly to the free thiol.

Mechanistic Insight & Reaction Design

The transformation proceeds through three distinct chemical phases.[][3][4] Understanding the causality in each phase is critical for high yield.

  • Diazotization: The 5-amino group is converted to the diazonium salt (

    
    ).
    
    • Challenge: Isoquinoline contains a basic nitrogen (pKa ~5.4). In strong acid, both the pyridine-nitrogen and the aniline-nitrogen are protonated. The reaction requires free amine equilibrium or successful nitrosation of the ammonium species.

    • Control: We maintain a high acidity to keep the diazonium salt soluble and stable, preventing coupling with unreacted amine (which would form triazenes).

  • Xanthylation (Leuckart Step): The diazonium species is displaced by the nucleophilic sulfur of the ethyl xanthate.

    • Mechanism:[][5][6][7][8][9]

      
      -like radical-cation pathway involving nitrogen extrusion.
      
    • Safety: This step generates

      
       gas. Rate control is essential to prevent "volcano" effects.
      
  • Hydrolysis: The O-ethyl-S-isoquinolinyl xanthate ester is cleaved under basic conditions to yield the thiolate, which is then protonated.

Reaction Scheme Flow

ReactionScheme Start 5-Aminoisoquinoline (C9H8N2) Step1 Diazotization (NaNO2 / HCl, <5°C) Start->Step1 Inter1 Isoquinoline-5-diazonium Chloride Step1->Inter1 - H2O Step2 Xanthylation (EtOCSSK, 45-60°C) Inter1->Step2 + Xanthate - N2 (gas) Inter2 S-(Isoquinolin-5-yl) O-ethyl xanthate Step2->Inter2 Step3 Hydrolysis (KOH / EtOH, Reflux) Inter2->Step3 End Isoquinoline-5-thiol (Target) Step3->End 1. OH- 2. H+

Figure 1: Mechanistic flow of the Leuckart-Xanthate synthesis targeting Isoquinoline-5-thiol.

Materials & Safety Pre-Flight

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.RoleCritical Parameter
5-Aminoisoquinoline 144.171.0SubstratePurity >98% recommended.
Sodium Nitrite (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
69.001.1 - 1.2Diazotizing AgentFresh solution required.
Hydrochloric Acid (conc.)[10]36.46>2.5Solvent/ReactantMaintain pH < 1.
Potassium Ethyl Xanthate 160.301.5NucleophileExcess ensures complete displacement.
Potassium Hydroxide 56.115.0Hydrolysis BaseStrong base required for ester cleavage.
Safety Critical (SDS Summary)
  • Diazonium Salts: Potentially explosive if dried. Never isolate the dry diazonium salt of isoquinoline. Process immediately in solution.

  • Potassium Ethyl Xanthate: Releases Carbon Disulfide (

    
    ) upon acidification. 
    
    
    
    is neurotoxic and highly flammable. Work in a fume hood.
  • Isoquinoline-5-thiol: Stench. Thiols have low odor thresholds. Use bleach to neutralize glassware.

Detailed Experimental Protocol

Phase A: Diazotization[2]
  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 5-aminoisoquinoline (1.44 g, 10 mmol) in conc. HCl (4 mL) diluted with water (10 mL).

  • Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5 °C .

    • Note: The amine hydrochloride may precipitate.[4] This is acceptable; the slurry will react as the nitrite is added.

  • Nitrosation: Dropwise add a solution of

    
      (0.76 g, 11 mmol) in water (3 mL).
    
    • Rate Control: Maintain internal temperature below 5 °C .

    • Validation (Self-Check): After addition, stir for 20 mins. Spot a drop of the reaction mixture onto Starch-Iodide paper . An immediate blue/black color confirms excess nitrous acid (required). If no color, add more

      
       aliquots.
      
  • Clarification: If insoluble particles remain, filter the cold diazonium solution rapidly through glass wool. Keep the filtrate on ice.

Phase B: Xanthylation (The Leuckart Step)
  • Receiver Prep: In a separate 500 mL beaker, dissolve Potassium Ethyl Xanthate (2.4 g, 15 mmol) in water (15 mL) and warm to 45 °C .

  • Addition: Slowly add the cold diazonium solution (from Phase A) to the xanthate solution.

    • Observation: Nitrogen gas (

      
      ) will evolve. A red/brown oil (the xanthate intermediate) will separate.
      
    • Causality: Adding the diazo to the xanthate (inverse addition) prevents the buildup of unreacted diazonium salt, reducing explosion risk and side reactions.

  • Completion: Stir the mixture at 50–60 °C for 30 minutes until

    
     evolution ceases.
    
  • Isolation of Intermediate: Cool to room temperature. Extract the mixture with Ethyl Acetate (3 x 20 mL). Wash the organic layer with water, dry over

    
    , and evaporate to yield the crude S-(isoquinolin-5-yl) O-ethyl xanthate.
    
Phase C: Hydrolysis to Thiol
  • Reaction: Dissolve the crude xanthate residue in Ethanol (20 mL). Add a solution of KOH (2.8 g, 50 mmol) in water (5 mL).

  • Reflux: Heat to reflux under a nitrogen atmosphere for 2–4 hours.

    • Atmosphere: Nitrogen is crucial here. Thiolates oxidize rapidly to disulfides in hot alkaline solutions exposed to air.

  • Workup:

    • Concentrate the ethanol under reduced pressure.

    • Dilute the residue with degassed water (20 mL).

    • Wash with ether (to remove non-acidic impurities).

    • Precipitation: Acidify the aqueous layer carefully with Glacial Acetic Acid to pH ~5–6.

    • Result: The Isoquinoline-5-thiol should precipitate as a yellow/off-white solid.

  • Purification: Filter the solid. Recrystallize from ethanol/water if necessary.

Process Logic & Troubleshooting

The following decision tree helps navigate common failure modes during the workup.

WorkupLogic Start Crude Hydrolysis Mixture Check1 Is Solid Precipitating upon Acidification? Start->Check1 Yes Filter Solid Check1->Yes No Check pH Check1->No Check2 Is pH < 4? No->Check2 TooAcid Isoquinoline N is protonated. Solubility increases. Check2->TooAcid Yes Extract Extraction Route: Extract with DCM Dry & Evaporate Check2->Extract No (It is oiled out) Adjust Adjust pH to 6 (Isoelectric point) TooAcid->Adjust Adjust->Check1 Disulfide Product is Disulfide? (Check MS: M+ = 318) Extract->Disulfide Reduce Rescue: Reduce with Zn/AcOH or NaBH4 Disulfide->Reduce Yes

Figure 2: Troubleshooting logic for isolation of the thiol. Note that the amphoteric nature of the isoquinoline nitrogen and the thiol group requires careful pH control.

Characterization Criteria

To validate the synthesis, the following data points must be met:

  • Appearance: Yellowish crystalline solid.

  • Melting Point: Literature value approx. 208–210 °C (as hydrochloride) or distinct range for free base.

  • IR Spectroscopy:

    • Weak S-H stretch around

      
      .
      
    • Absence of strong

      
       (thione) character unless tautomerization is dominant (thiol-thione tautomerism is possible in N-heterocycles).
      
  • Mass Spectrometry:

    
    .
    
    • Watchout: A peak at 321 indicates the disulfide dimer (

      
      ), suggesting oxidation occurred.
      

References

  • Leuckart, R. (1890).[5][11] "Eine neue Methode zur Darstellung aromatischer Mercaptane". Journal für Praktische Chemie, 41(1), 179–224.[5]

  • Tarbell, D. S., & Fukushima, D. K. (1947).[5] "m-Thiocresol".[5] Organic Syntheses, 27, 81. (Standard reference for the Xanthate method).

  • Ambeed. (n.d.). "5-Aminoisoquinoline Safety Data Sheet".

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for reactivity of isoquinoline at C-5).

Sources

Application

Application Notes and Protocols for the Functionalization of Gold Nanoparticles with 5-Isoquinolinethiol

Introduction: The Strategic Advantage of 5-Isoquinolinethiol in Nanoparticle Functionalization Gold nanoparticles (AuNPs) have become a cornerstone in advanced biomedical research, primarily due to their unique optical a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 5-Isoquinolinethiol in Nanoparticle Functionalization

Gold nanoparticles (AuNPs) have become a cornerstone in advanced biomedical research, primarily due to their unique optical and electronic properties, biocompatibility, and the ease with which their surface can be tailored for specific applications.[1] The functionalization of AuNPs is paramount to their utility, transforming them from simple colloidal particles into sophisticated tools for drug delivery, diagnostics, and sensing.[2][3] Among the diverse array of functionalizing agents, thiol-containing molecules stand out due to the formation of a strong, semi-covalent bond between sulfur and gold, leading to the spontaneous formation of a stable self-assembled monolayer (SAM) on the nanoparticle surface.

This guide focuses on a particularly compelling ligand: 5-Isoquinolinethiol. The isoquinoline moiety, a nitrogen-containing heterocyclic aromatic compound, introduces a unique set of properties to the AuNP surface. Its aromatic nature can facilitate π-π stacking interactions with other molecules, while the nitrogen atom can act as a coordination site for metal ions or a hydrogen bond acceptor. These characteristics make 5-Isoquinolinethiol-functionalized AuNPs (5-IQT-AuNPs) highly promising candidates for applications in Surface-Enhanced Raman Spectroscopy (SERS)-based sensing and as platforms for drug delivery.[4]

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and characterization of 5-IQT-AuNPs. We will delve into the causality behind experimental choices, provide validated protocols, and explore the exciting applications of this functionalized nanomaterial.

Part 1: Foundational Principles

The Turkevich Method: A Classic Approach to Gold Nanoparticle Synthesis

The Turkevich method is a widely adopted, robust, and straightforward aqueous-phase synthesis of spherical AuNPs.[5][6] In this process, a gold salt, typically chloroauric acid (HAuCl₄), is reduced by a weak reducing agent, most commonly sodium citrate.[7] The citrate serves a dual role: it reduces the Au³⁺ ions to metallic gold (Au⁰) and subsequently acts as a capping agent, adsorbing to the nanoparticle surface. This adsorbed citrate layer imparts a negative surface charge, creating electrostatic repulsion that prevents nanoparticle aggregation and ensures colloidal stability.[8] The size of the resulting AuNPs can be tuned by varying the citrate-to-gold ratio.[7]

The Gold-Thiol Bond: A Cornerstone of Surface Functionalization

The functionalization of AuNPs with 5-Isoquinolinethiol is driven by the strong and specific interaction between the sulfur atom of the thiol group and the gold surface. This interaction leads to the formation of a gold-thiolate (Au-S) bond, which is considered semi-covalent in nature.[9] This robust bond is the basis for the formation of a dense and highly ordered self-assembled monolayer (SAM) on the AuNP surface.[10] The formation of the SAM is a spontaneous process where the thiol molecules replace the more weakly bound citrate ions on the nanoparticle surface.

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of citrate-capped AuNPs and their subsequent functionalization with 5-Isoquinolinethiol.

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)

This protocol describes the synthesis of approximately 20 nm AuNPs using the Turkevich method.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)

Procedure:

  • Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Heat the solution to a rolling boil while stirring vigorously on a hotplate stirrer.

  • Rapidly inject 2.5 mL of a 1% (w/v) trisodium citrate solution into the boiling gold solution.

  • Observe the color change of the solution from pale yellow to a deep ruby red. This color change indicates the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Store the synthesized AuNP solution at 4°C in a dark container.

dot

Caption: Workflow for the synthesis of citrate-capped AuNPs.

Protocol 2: Functionalization of AuNPs with 5-Isoquinolinethiol (5-IQT)

This protocol details the ligand exchange process to functionalize the citrate-capped AuNPs with 5-Isoquinolinethiol.

Materials:

  • Citrate-capped AuNP solution (from Protocol 1)

  • 5-Isoquinolinethiol

  • Ethanol (200 proof)

  • Deionized (DI) water

Procedure:

  • Prepare a 1 mM stock solution of 5-Isoquinolinethiol in ethanol.

  • To 10 mL of the citrate-capped AuNP solution, add the 5-Isoquinolinethiol stock solution to achieve a final concentration that provides a significant molar excess of the thiol ligand. A starting point is a 10,000:1 molar ratio of 5-IQT to AuNPs. The optimal ratio may need to be determined empirically.

  • Incubate the mixture at room temperature for at least 24 hours with gentle stirring to facilitate complete ligand exchange. Longer incubation times can lead to better monolayer packing.

  • Purify the 5-IQT functionalized AuNPs (5-IQT-AuNPs) by centrifugation. The centrifugation speed and time will depend on the nanoparticle size (e.g., for ~20 nm AuNPs, 14,000 x g for 30 minutes).

  • Carefully remove the supernatant, which contains excess 5-IQT and displaced citrate ions.

  • Resuspend the nanoparticle pellet in DI water or a buffer of choice (e.g., phosphate-buffered saline, PBS).

  • Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.

  • Resuspend the final 5-IQT-AuNP pellet in the desired buffer for characterization and application.

dot

Caption: Workflow for the functionalization of AuNPs with 5-IQT.

Part 3: Characterization of 5-IQT-AuNPs

Thorough characterization is essential to validate the successful synthesis and functionalization of the AuNPs.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing AuNPs due to their size-dependent Localized Surface Plasmon Resonance (LSPR).

  • Expected Outcome for Citrate-Capped AuNPs: A single, sharp LSPR peak should be observed between 520-530 nm for spherical AuNPs in the 15-30 nm range.[11]

  • Expected Outcome for 5-IQT-AuNPs: Upon successful functionalization with 5-Isoquinolinethiol, a red-shift of a few nanometers in the LSPR peak is expected. This shift is due to the change in the local refractive index at the nanoparticle surface upon ligand exchange.[8]

Nanoparticle TypeExpected λmax (nm)
Citrate-Capped AuNPs520 - 530
5-IQT-AuNPs525 - 535
Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.

  • Expected Outcome: The hydrodynamic diameter of the 5-IQT-AuNPs is expected to be slightly larger than that of the citrate-capped AuNPs due to the formation of the 5-Isoquinolinethiol monolayer on the surface. A narrow size distribution (low polydispersity index, PDI) indicates a monodisperse sample.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticles, allowing for the determination of their core size, shape, and state of aggregation.

  • Expected Outcome: TEM images should show spherical nanoparticles with a narrow size distribution. The core size should be consistent with the results obtained from UV-Vis spectroscopy. The nanoparticles should be well-dispersed, indicating successful stabilization by the 5-IQT monolayer.

Zeta Potential

Zeta potential measurements provide information about the surface charge of the nanoparticles and their colloidal stability.

  • Expected Outcome: Citrate-capped AuNPs will have a highly negative zeta potential due to the adsorbed citrate ions. After functionalization with 5-Isoquinolinethiol, a change in the zeta potential is expected, with the final value depending on the pH and the protonation state of the isoquinoline nitrogen.

Part 4: Application Notes

The unique properties of the isoquinoline moiety make 5-IQT-AuNPs particularly suitable for several advanced applications.

Application Note 1: Surface-Enhanced Raman Spectroscopy (SERS)-Based Sensing

The isoquinoline ring system provides a strong and characteristic Raman signal that is significantly enhanced when adsorbed onto the surface of AuNPs.[4] This makes 5-IQT-AuNPs excellent intrinsic SERS probes. Furthermore, the nitrogen atom in the isoquinoline ring can act as a binding site for analytes, leading to changes in the SERS spectrum upon binding, which can be exploited for sensing applications. For example, the interaction with heavy metal ions could be detected through perturbations in the SERS signal of the 5-IQT.

Protocol for SERS Analysis:

  • Place a small drop of the purified 5-IQT-AuNP solution onto a clean SERS substrate (e.g., a silicon wafer).

  • Allow the solvent to evaporate.

  • Acquire the SERS spectrum using a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 633 nm or 785 nm).

  • For sensing applications, incubate the 5-IQT-AuNPs with the analyte of interest before depositing on the substrate and compare the resulting SERS spectrum to a control.

dot

Sources

Method

Application Note: Preparation and Characterization of 5-Mercaptoisoquinoline Self-Assembled Monolayers (SAMs) on Gold

Target Audience: Surface Chemists, Electroanalytical Researchers, and Drug Development Professionals Content Focus: Mechanistic principles, step-by-step assembly protocols, and electroanalytical validation of 5-mercaptoi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Surface Chemists, Electroanalytical Researchers, and Drug Development Professionals Content Focus: Mechanistic principles, step-by-step assembly protocols, and electroanalytical validation of 5-mercaptoisoquinoline (5-MIQ) SAMs.

Introduction & Mechanistic Insights

Self-assembled monolayers (SAMs) formed by thiol-bearing aromatic heterocycles on gold surfaces have become foundational architectures in biosensing, electrocatalysis, and molecular electronics. While simple alkanethiols form passive insulating barriers, functionalized aromatic thiols like 5-mercaptoisoquinoline (5-MIQ) offer a dynamic, electrochemically active interface.

The structural advantage of 5-MIQ lies in its dual functionality:

  • The Thiol (-SH) Group: Drives spontaneous chemisorption onto polycrystalline gold, forming a robust, covalent Au–S bond.

  • The Isoquinoline Nitrogen: Acts as a highly oriented, electron-rich headgroup exposed to the bulk solution. This nitrogen lone pair can coordinate with transition metals (e.g., Ruthenium complexes) to mediate electron transfer for metalloproteins like cytochrome c [1], or act as an electrocatalyst for the selective oxidation of biomolecules such as NADH and ascorbic acid [2].

Causality in Experimental Design: The rigid, planar aromatic structure of 5-MIQ promotes strong intermolecular


 stacking interactions during assembly. This results in a highly compact, defect-free monolayer compared to flexible aliphatic thiols. Consequently, the SAM acts as a selective kinetic barrier—blocking the diffusion of interfering metal ions while facilitating targeted inner-sphere electron transfer at the isoquinoline nitrogen [2].

Materials and Reagents

To ensure a self-validating and reproducible protocol, high-purity reagents and stringent environmental controls are required.

  • Substrate: Polycrystalline gold working electrode (e.g., 2 mm diameter).

  • Target Adsorbate: 5-Mercaptoisoquinoline (

    
     purity).
    
  • Solvents: Absolute ethanol (degassed), Ultrapure water (Milli-Q,

    
    ).
    
  • Cleaning Agents: Alumina polishing slurries (1.0 µm, 0.3 µm, 0.05 µm), Piranha solution (3:1 concentrated

    
     to 30% 
    
    
    
    ). Caution: Piranha is highly reactive and explosive in contact with organics.
  • Electrolytes & Probes:

    
     (for activation), 
    
    
    
    in
    
    
    (for validation).

Experimental Protocols: Step-by-Step Methodology

The following protocol is designed as a self-validating system. Each phase includes a diagnostic checkpoint to ensure the integrity of the surface before proceeding to the next step.

Phase I: Gold Electrode Preparation & Activation

The causality behind this rigorous cleaning is to remove adventitious carbon and expose the highly reactive Au(111) crystallographic facets, which are thermodynamically favorable for dense Au–S packing.

  • Mechanical Polishing: Polish the gold electrode in a figure-eight motion on microcloth pads using sequentially finer alumina slurries (1.0 µm, 0.3 µm, and 0.05 µm) for 3 minutes each. Rinse thoroughly with Milli-Q water and sonicate in a 1:1 water/ethanol mixture for 5 minutes to remove embedded alumina particles.

  • Chemical Cleaning: Immerse the electrode in freshly prepared Piranha solution for 10 minutes to oxidize organic contaminants. Rinse copiously with Milli-Q water.

  • Electrochemical Activation: Transfer the electrode to a cell containing

    
    . Perform Cyclic Voltammetry (CV) from 
    
    
    
    to
    
    
    (vs. Ag/AgCl) at
    
    
    for 20–30 cycles.
    • Validation Checkpoint: Stop cycling only when stable, characteristic gold oxide formation (

      
      ) and reduction (
      
      
      
      ) peaks are observed.
Phase II: SAM Assembly
  • Solution Preparation: Prepare a

    
     solution of 5-MIQ in absolute ethanol. Expert Insight: Ethanol is chosen over aqueous solvents to maximize the solubility of the rigid aromatic thiol and minimize the competitive oxidation of the gold surface during assembly.
    
  • Incubation: Immerse the freshly activated gold electrode into the 5-MIQ solution. Seal the vial and incubate in the dark at room temperature for 18–24 hours. The extended timeframe ensures the transition from a disordered lying-down phase to a highly ordered, standing-up

    
    -stacked monolayer.
    
  • Post-Assembly Washing: Remove the modified electrode (now denoted as Au/5-MIQ) and rinse extensively with absolute ethanol to remove physisorbed, non-covalently bound multilayers. Dry gently under a stream of high-purity Nitrogen (

    
    ) gas.
    

Application Workflow & Mechanistic Diagrams

The following diagrams illustrate the procedural workflow and the interfacial electron transfer mechanism facilitated by the 5-MIQ SAM.

Workflow A 1. Gold Electrode Preparation (Mechanical Polishing & Piranha Clean) B 2. Electrochemical Activation (0.5 M H2SO4 CV Cycling) A->B C 3. SAM Assembly (5 mM 5-MIQ in Ethanol, 18-24h) B->C D 4. Electrode Rinsing & Drying (Absolute Ethanol & N2 Gas) C->D E 5. Surface Validation (CV & EIS in Fe(CN)6 3-/4-) D->E F 6. Target Application (Electrocatalysis / Biosensing) E->F

Figure 1: Step-by-step workflow for the preparation and validation of 5-MIQ SAMs on gold electrodes.

Mechanism Au Gold Surface (Au) SAM 5-MIQ Monolayer (Au-S Bond & Isoquinoline N) Au->SAM Chemisorption Analyte Target Biomolecule (e.g., NADH, Cytochrome c) SAM->Analyte Selective Coordination Signal Electron Transfer (Electrochemical Signal) Analyte->Signal Redox Reaction

Figure 2: Mechanistic pathway of 5-MIQ SAMs mediating selective electron transfer at the interface.

Characterization & Validation Data

To verify the integrity of the Au/5-MIQ SAM, researchers must perform Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) using a standard outer-sphere redox probe like


. A successfully assembled compact monolayer will act as a dielectric barrier, severely hindering the electron transfer of the aqueous probe.

Table 1: Expected Quantitative Validation Metrics for 5-MIQ SAMs

ParameterBare Gold ElectrodeAu/5-MIQ SAM ElectrodeDiagnostic Method
Surface Coverage (

)
N/A

Reductive Desorption (CV in

)
Charge Transfer Resistance (

)


EIS (in

)
Peak-to-Peak Separation (

)

(Reversible)

(Highly blocked)
CV (in

)
Double-Layer Capacitance (

)


AC Impedance

Data interpretation: A sharp drop in double-layer capacitance (


) and a massive increase in charge transfer resistance (

) confirms the displacement of water molecules and ions by the dense hydrophobic aromatic rings of the 5-MIQ layer. To calculate the exact surface coverage (

), perform a reductive desorption scan from

to

in

; the integration of the desorption peak (typically around

) yields the total charge (

), which is converted to coverage using

, where

for a one-electron reduction [2].

References

  • Pinheiro, S. d. O., Diógenes, I. C. N., da Silva, F. O. N., & de Carvalho, I. M. M. (2010). On the Correlation between Electronic Intramolecular Delocalization and Au-S Bonding Strength of Ruthenium Tetraammine SAMs. Journal of the Brazilian Chemical Society, 21(7), 1283-1292. Available at:[Link]

  • Yang, Y., & Khoo, S. B. (2004). Fabrication of self-assembled monolayer of 8-mercaptoquinoline on polycrystalline gold electrode and its selective catalysis for the reduction of metal ions and the oxidation of biomolecules. Sensors and Actuators B: Chemical, 97(2-3), 221-230. Available at:[Link]

Application

Application Notes &amp; Protocols: Synthesis of Thioether Derivatives from 5-Isoquinolinethiol

Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3] Functionalization of this core allows for the fine-tu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3] Functionalization of this core allows for the fine-tuning of pharmacological properties. This guide provides a detailed overview and actionable protocols for the synthesis of thioether derivatives from 5-isoquinolinethiol. Thioethers are crucial functionalities in drug design, influencing a molecule's potency, selectivity, and metabolic stability.[4][5] We will explore key synthetic strategies, including classical nucleophilic substitution and modern transition-metal-catalyzed cross-coupling reactions, offering researchers a robust toolkit for creating diverse libraries of 5-(alkyl/aryl)thioisoquinolines for drug discovery and development.

Introduction: The Strategic Importance of the 5-Isoquinolinethiol Scaffold

The isoquinoline nucleus is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, and CNS-modulating effects.[3] The introduction of a thioether linkage (C-S-C) at the C-5 position provides a versatile vector for modifying the molecule's steric and electronic properties. The sulfur atom can engage in hydrogen bonding and other non-covalent interactions within biological targets, while the appended alkyl or aryl group allows for extensive structure-activity relationship (SAR) exploration.[6]

5-Isoquinolinethiol serves as an ideal starting material. The thiol group is a potent nucleophile, readily participating in a variety of C-S bond-forming reactions. Understanding the principles behind these transformations is critical for designing efficient and high-yielding synthetic routes.

Overview of Synthetic Strategies

The synthesis of thioethers from thiols is a foundational transformation in organic chemistry.[5][7] For 5-isoquinolinethiol, these strategies can be broadly categorized into two primary pathways: reaction with electrophilic carbon sources (alkylation) and coupling with aryl or vinyl partners.

G start 5-Isoquinolinethiol sub1 S-Alkylation (SN2 Reaction) start->sub1 Pathway 1 sub2 S-Arylation (Metal-Catalyzed Cross-Coupling) start->sub2 Pathway 2 product1 5-(Alkylthio)isoquinoline sub1->product1 product2 5-(Arylthio)isoquinoline sub2->product2 reagent1 Alkyl Halide (R-X) + Base reagent1->sub1 reagent2 Aryl Halide (Ar-X) + Pd or Cu Catalyst reagent2->sub2

Caption: Key synthetic pathways for derivatizing 5-isoquinolinethiol.

Method 1: S-Alkylation via Nucleophilic Substitution (S_N2)

This is the most direct method for synthesizing S-alkyl thioether derivatives. The mechanism involves the deprotonation of the thiol to form a highly nucleophilic thiolate anion, which then displaces a leaving group (typically a halide) from an alkyl electrophile in a bimolecular nucleophilic substitution (S_N2) reaction.[8][9]

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base is crucial to prevent competition with the thiolate. Inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are excellent choices. K₂CO₃ is milder and easier to handle, while NaH provides irreversible deprotonation for less reactive electrophiles.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal. They effectively solvate the cation of the base without solvating the thiolate anion, thus enhancing its nucleophilicity.

  • Temperature: Reactions are often run at room temperature. Gentle heating may be required for sterically hindered or less reactive alkyl halides (e.g., secondary bromides), but excessive heat can lead to side reactions.

Protocol 3.1: General Procedure for S-Alkylation of 5-Isoquinolinethiol

Materials:

  • 5-Isoquinolinethiol

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 5-isoquinolinethiol (1.0 mmol, 1 equiv).

  • Add anhydrous DMF (5 mL) and stir to dissolve.

  • Add anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv). The formation of the thiolate is often indicated by a color change.

  • Add the alkyl halide (1.1 mmol, 1.1 equiv) dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Self-Validating Checkpoint: The disappearance of the starting thiol spot on the TLC plate indicates reaction completion. A co-spot of the starting material and the reaction mixture is recommended for accurate assessment.

  • Upon completion, quench the reaction by adding deionized water (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Method 2: S-Arylation via Transition-Metal-Catalyzed Cross-Coupling

For the synthesis of S-aryl thioethers, classical nucleophilic aromatic substitution (S_NAr) is often limited to highly electron-deficient aryl halides.[10] A more general and powerful approach is the use of transition-metal catalysis, such as Palladium- or Copper-catalyzed cross-coupling reactions.[7][11] These methods tolerate a much broader range of functional groups on the aryl partner.

Causality Behind Experimental Choices:

  • Catalyst System: Palladium-based catalysts, particularly those using bulky phosphine ligands (e.g., Xantphos, dppf), are highly effective for C-S coupling.[11] They facilitate the key steps of oxidative addition and reductive elimination. Copper-catalyzed Ullmann-type couplings are a classical alternative, often being more cost-effective.[12]

  • Ligand: The ligand is not a passive component; it modulates the reactivity of the metal center. Bulky, electron-rich ligands promote the oxidative addition of the aryl halide to the metal and the final reductive elimination step to release the product.

  • Base: A moderately strong base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is typically used. It must be strong enough to deprotonate the thiol but not so harsh as to degrade the catalyst or substrates.

G pd0 Pd(0)Ln pd2_complex Ar-Pd(II)(X)Ln pd0->pd2_complex Oxidative Addition pd2_thiolate Ar-Pd(II)(S-R)Ln pd2_complex->pd2_thiolate Ligand Exchange pd2_thiolate->pd0 Reductive Elimination product Thioether (Ar-S-R) pd2_thiolate->product arx Aryl Halide (Ar-X) arx->pd2_complex rsh Thiol (R-SH) + Base rsh->pd2_thiolate

Caption: Simplified catalytic cycle for Pd-catalyzed C-S cross-coupling.

Protocol 4.1: General Procedure for Palladium-Catalyzed S-Arylation

Materials:

  • 5-Isoquinolinethiol

  • Aryl halide (e.g., 4-bromotoluene, 3-chloro-pyridine) (1.0 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Toluene or 1,4-Dioxane, anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Celite®

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Xantphos (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the aryl halide (1.0 mmol, 1.0 equiv) and 5-isoquinolinethiol (1.2 mmol, 1.2 equiv).

    • Expert Insight: Using a slight excess of the thiol can help to consume the aryl halide completely and can compensate for any minor oxidative disulfide formation.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Self-Validating Checkpoint: Complete consumption of the limiting reagent (aryl halide) is the primary indicator of reaction completion.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by flash column chromatography on silica gel.

Data Summary and Method Comparison

MethodElectrophileTypical ConditionsAdvantagesLimitations
S-Alkylation (S_N2) Alkyl Halides (I, Br, Cl), TosylatesK₂CO₃ or NaH in DMF/MeCN, RT to 60 °CSimple, high-yielding, readily available reagents, no metal catalyst needed.Limited to sp³-hybridized carbons; not suitable for aryl thioether synthesis.
S-Arylation (Cross-Coupling) Aryl/Heteroaryl Halides (I, Br, Cl), TriflatesPd₂(dba)₃/Xantphos, Cs₂CO₃ in Toluene, 110 °CBroad substrate scope, high functional group tolerance, reliable.Requires an expensive metal catalyst and ligand, inert atmosphere needed.

Troubleshooting

  • Problem: Low yield in S-alkylation and formation of a non-polar byproduct.

    • Probable Cause: Oxidation of the starting thiol to the corresponding disulfide.

    • Solution: Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). Degas the solvent before use by bubbling with N₂ for 15-20 minutes.

  • Problem: No reaction in the Palladium-catalyzed S-arylation.

    • Probable Cause: Catalyst deactivation.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. The phosphine ligand may be air-sensitive; handle it quickly or in a glovebox. Verify the quality of the palladium precursor.

Conclusion

The synthesis of thioether derivatives from 5-isoquinolinethiol is a critical capability for medicinal chemists. Simple S-alkylation provides reliable access to a wide range of S-alkyl derivatives. For the more complex S-aryl structures, modern palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology with broad substrate scope. By understanding the principles behind these protocols and carefully controlling reaction conditions, researchers can efficiently generate diverse libraries of 5-thioisoquinoline compounds to drive the discovery of new therapeutic agents.

References

  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025). Royal Society of Chemistry.
  • Geiger, V. J., et al. (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis. Synthesis, 54, 5139–5167.
  • Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols. (2024). Chemical Review and Letters.
  • Access to thioethers from thiols and alcohols via homogeneous and heterogeneous c
  • Synthesis of thioethers from different alcohols and thiols promoted by SiAl 0.6 without solvent.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025). International Journal of Pharmaceutical Sciences.
  • Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025). Royal Society of Chemistry.
  • Recent Advances in the Synthesis of Thioether. (2025).
  • Nucleophilic arom
  • Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkyl
  • Nucleophilic Substitution Reactions - SN1 and Sn2 Mechanism, Organic Chemistry. (2017). YouTube.
  • Nucleophilic Substitution Reaction. (2025). GeeksforGeeks.

Sources

Method

Metal complexation methods for isoquinoline-5-thiol ligands

Application Note: Metal Complexation Strategies for Isoquinoline-5-thiol Executive Summary & Chemical Logic Isoquinoline-5-thiol (5-mercaptoisoquinoline) represents a distinct class of heteroditopic ligands . Unlike its...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Metal Complexation Strategies for Isoquinoline-5-thiol

Executive Summary & Chemical Logic

Isoquinoline-5-thiol (5-mercaptoisoquinoline) represents a distinct class of heteroditopic ligands . Unlike its 1- or 3-isomer counterparts, or the well-known 8-mercaptoquinoline, the 5-thiol isomer possesses a geometry that strictly forbids chelation (simultaneous N,S binding to a single metal center). The nitrogen donor (position 2) and the sulfur donor (position 5) are distally located, enforcing a divergent coordination mode .

This structural constraint dictates two primary complexation pathways:

  • Soft-Soft Selective Binding: Exploiting the high affinity of soft metals (Au, Ag, Pt) for the thiolate sulfur, leaving the nitrogen free for pH-switching or hydrogen bonding.

  • Supramolecular Bridging: Using the ligand as a linear linker to form Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs), where

    
     binds Metal A and 
    
    
    
    binds Metal B.

This guide details protocols for synthesizing the ligand (often required de novo) and executing these two complexation strategies.

Pre-requisite: Ligand Synthesis & Handling[1][2]

Commercially available isoquinoline-5-thiol is rare and prone to oxidative dimerization. The authoritative route for synthesis is the Newman-Kwart Rearrangement starting from 5-hydroxyisoquinoline.

Critical Handling Note: Upon synthesis, the thiol (-SH) is highly susceptible to oxidation in air to form 5,5'-diisoquinolyl disulfide. All complexation reactions must be performed under an inert atmosphere (


 or Ar) using Schlenk techniques.
Diagram 1: Ligand Synthesis & Reactivity Flow

LigandSynthesis Start 5-Hydroxyisoquinoline Step1 O-Thiocarbamate Intermediate Start->Step1 ClC(S)NMe2 NaH, DMF Step2 S-Thiocarbamate (Rearranged) Step1->Step2 Heat (250°C) Newman-Kwart Product Isoquinoline-5-thiol (Target Ligand) Step2->Product KOH, MeOH Hydrolysis SideProduct 5,5'-Disulfide (Dead End) Product->SideProduct O2 (Air) Oxidation

Caption: The Newman-Kwart rearrangement pathway to generate the thiol, highlighting the critical risk of oxidative disulfide formation.

Protocol A: S-Selective Aurophilic Complexation (Gold(I))

Objective: Synthesize discrete linear Gold(I) complexes (


) for potential luminescence or anticancer applications. Gold(I) is a soft acid and will exclusively bind the deprotonated thiolate sulfur.

Mechanism: Ligand exchange of a labile precursor (typically chloro(dimethylsulfide)gold(I) or similar) with the thiolate anion.

Materials
  • Ligand: Isoquinoline-5-thiol (freshly prepared or reduced).

  • Precursor: Chloro(triphenylphosphine)gold(I) [

    
    ].
    
  • Base: Sodium methoxide (NaOMe) or Triethylamine (

    
    ).
    
  • Solvent: Dichloromethane (DCM) / Methanol (MeOH) mixture.

Step-by-Step Procedure
  • Schlenk Setup: Flame-dry a 25 mL Schlenk flask and backfill with Argon three times.

  • Ligand Activation:

    • Add Isoquinoline-5-thiol (1.0 eq, e.g., 0.2 mmol) to the flask.

    • Dissolve in 5 mL anhydrous MeOH.

    • Add NaOMe (1.1 eq). Stir for 10 minutes. Color change (often yellowing) indicates thiolate formation.

  • Metal Addition:

    • In a separate vial, dissolve

      
       (1.0 eq) in 5 mL dry DCM.
      
    • Cannulate the gold solution dropwise into the stirring ligand solution.

  • Reaction: Stir at room temperature for 4 hours protected from light (wrap flask in foil).

  • Work-up:

    • Concentrate the solution to ~2 mL under vacuum.

    • Precipitate the complex by adding cold diethyl ether (15 mL).

    • Filter the white/pale yellow solid under inert gas.

    • Wash with

      
       (to remove NaCl) and 
      
      
      
      .
  • Drying: Dry under high vacuum for 6 hours.

Validation:

  • 
     NMR:  Single peak shift distinct from starting material (~30-40 ppm typical for S-Au-P).
    
  • 
     NMR:  Disappearance of the thiol proton (-SH) signal (typically ~3.5–4.0 ppm broad).
    

Protocol B: Bridging Coordination Polymer Synthesis (Zn/Co)

Objective: Utilize the divergent N and S donors to create a 2D or 3D coordination network.

Mechanism: Slow diffusion (layering) allows the soft sulfur to bridge metal centers or the nitrogen to coordinate axially, depending on the metal's hardness. Cobalt(II) is an ideal candidate for N/S hybrid coordination.

Materials
  • Ligand: Isoquinoline-5-thiol.

  • Metal Salt:

    
    .
    
  • Solvents: DMF (bottom layer), Ethanol (top layer).

Step-by-Step Procedure
  • Bottom Layer (Metal):

    • Dissolve

      
       (0.1 mmol) in 2 mL DMF in a narrow test tube or crystallization tube.
      
  • Buffer Layer:

    • Carefully layer 1 mL of 1:1 DMF:Ethanol mixture on top of the metal solution to slow mixing.

  • Top Layer (Ligand):

    • Dissolve Isoquinoline-5-thiol (0.2 mmol) in 2 mL Ethanol.

    • Note: No strong base is added here; slow deprotonation or neutral coordination is desired for crystal growth.

    • Carefully layer this solution on top.

  • Crystal Growth:

    • Seal the tube with Parafilm (poke one tiny hole for slow evaporation if necessary, but diffusion is preferred).

    • Leave undisturbed in a dark, vibration-free zone for 1-2 weeks.

  • Harvest:

    • Crystals form at the interface. Isolate by decantation and wash with Ethanol.

Diagram 2: Experimental Workflow (Layering)

Layering cluster_tube Crystallization Tube Top Top Layer: Ligand in EtOH (Isoquinoline-5-thiol) Buffer Buffer: 1:1 Solvent Mix (Diffusion Barrier) Top->Buffer Bottom Bottom Layer: Metal Salt in DMF (Co(II) / Zn(II)) Buffer->Bottom Result Result: X-Ray Quality Crystals (Coordination Polymer) Bottom->Result 1-2 Weeks Diffusion

Caption: Liquid-liquid diffusion technique for growing crystalline coordination polymers.

Characterization & Data Interpretation

To validate the complexation, compare the spectral fingerprints of the free ligand versus the metal complex.

FeatureFree Ligand (Isoquinoline-5-thiol)Metal Complex (Au-S bonded)Metal Complex (N-bonded)
IR:

Weak band ~2500-2600 cm⁻¹Absent (Diagnostic)Present (if S is free)
IR:

~1580 cm⁻¹Minimal shiftShifted ±10-20 cm⁻¹
¹H NMR (-SH) Broad singlet ~3.5 - 4.0 ppmAbsent Present
¹H NMR (H-1) Singlet ~9.2 ppmMinimal shiftDownfield shift (deshielding)
Solubility Soluble in MeOH, DCM, DMSOSoluble in DCM/DMSO (Discrete)Insoluble (Polymer/Network)

Troubleshooting & Optimization

  • Issue: Precipitate is yellow/orange and insoluble.

    • Cause: Formation of disulfide (5,5'-diisoquinolyl disulfide) rather than metal complex.

    • Solution: Degas all solvents thoroughly. Add a slight excess of phosphine (for Au chemistry) or use a reducing agent like TCEP during the reaction setup.

  • Issue: No reaction with Nitrogen donor.

    • Cause: The 5-thiol group is highly acidic and nucleophilic; it dominates coordination.

    • Solution: To force N-coordination, protect the thiol (e.g., S-methylation) or use hard metals (Ln, Fe) in acidic media where the thiol remains protonated.

References

  • Newman, M. S., & Kwart, H. (1966). The conversion of phenols to thiophenols via the dialkylthiocarbamates.[1] Journal of Organic Chemistry. (Foundational synthesis method).

  • Tiekink, E. R. (2008). Gold derivatives of thiolates and phosphines: diverse structural chemistry and potential therapeutics. Gold Bulletin. (Gold-thiolate coordination principles).

  • Constable, E. C. (2018). Coordination chemistry of isoquinoline derivatives. Advances in Heterocyclic Chemistry.
  • Pittelkow, M., et al. (2018). Inverting the Selectivity of the Newman–Kwart Rearrangement. Journal of Organic Chemistry. (Modern optimization of the synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of 5-isoquinolinethiol to disulfide

Welcome to the technical support center for 5-isoquinolinethiol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling and utilizing 5-isoquinolinethi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-isoquinolinethiol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling and utilizing 5-isoquinolinethiol, with a specific focus on preventing its oxidative degradation. As a compound with a highly reactive thiol group, ensuring its stability is paramount for reproducible and successful experimental outcomes. This document provides in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and validated protocols to maintain the integrity of your compound.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 5-isoquinolinethiol.

Q1: What makes 5-isoquinolinethiol so susceptible to oxidation?

The primary cause of instability is the thiol group (-SH) itself. This functional group can be readily oxidized to form a disulfide bond (-S-S-), linking two molecules of 5-isoquinolinethiol together. This process, known as dimerization, is often accelerated by several factors:

  • Deprotonation: In solutions with a higher pH (alkaline conditions), the thiol group deprotonates to form a thiolate anion (-S⁻). This anion is significantly more nucleophilic and reactive, making it much more prone to oxidation than the neutral thiol.[1][2]

  • Presence of Oxygen: Molecular oxygen from the atmosphere is a common oxidizing agent that can react with the thiol group, especially in the presence of catalysts.[3][4]

  • Metal Ion Catalysis: Trace amounts of transition metal ions, particularly copper (Cu²⁺), can act as potent catalysts, dramatically accelerating the rate of oxidation.[5]

The resulting disulfide dimer has different chemical and physical properties, including reduced solubility, which can lead to precipitation and inaccurate concentrations in your experiments.[6]

Q2: What are the optimal storage conditions for solid 5-isoquinolinethiol?

To ensure the long-term stability of 5-isoquinolinethiol in its solid form, it is crucial to minimize its exposure to atmospheric oxygen and moisture. The recommended storage conditions are:

  • Form: Store as a lyophilized (freeze-dried) powder whenever possible.

  • Temperature: Store at -20°C.[6][7]

  • Atmosphere: Keep the vial tightly sealed to prevent the ingress of air and moisture. For maximum stability, consider storing the vial inside a desiccator or a container backfilled with an inert gas like argon or nitrogen.

Following these guidelines can preserve the integrity of the solid compound for up to six months or longer.[7]

Q3: How does pH impact the stability of a 5-isoquinolinethiol solution?

The pH of the solution is one of the most critical factors governing the stability of 5-isoquinolinethiol. As the pH increases, the equilibrium between the neutral thiol (R-SH) and the more reactive thiolate anion (R-S⁻) shifts towards the thiolate. This thiolate is the species that is most easily oxidized.[1] Therefore, to enhance stability and minimize oxidation, solutions of 5-isoquinolinethiol should be prepared and stored in buffers with a neutral or slightly acidic pH (ideally below 7.0) .[6][8]

Q4: Can I use antioxidants to protect my 5-isoquinolinethiol solution?

Yes, adding antioxidants or reducing agents is an effective strategy, but the choice of agent is critical as it must not interfere with your downstream application.[6]

AntioxidantMechanismAdvantagesConsiderations & Disadvantages
Dithiothreitol (DTT) A strong reducing agent that maintains thiols in their reduced state.Highly effective at preventing disulfide formation.[9]Can interfere with certain reactions, such as maleimide-based conjugations.
Tris(2-carboxyethyl)phosphine (TCEP) A potent, non-thiol-based reducing agent.Odorless, more stable in air than DTT, and crucially, does not react with maleimides, making it ideal for bioconjugation workflows.[10]Can be more expensive than DTT.
N-acetylcysteine (NAC) A thiol-containing antioxidant.Can act as a free radical scavenger.[11]May compete in reactions involving the primary thiol group.

Expert Recommendation: For most applications, especially those involving subsequent conjugation with maleimides, TCEP is the preferred reducing agent due to its compatibility and stability.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My 5-isoquinolinethiol solution has turned yellow and/or a precipitate has formed.
  • Probable Cause: This is a classic sign of oxidation. The disulfide dimer of 5-isoquinolinethiol is forming, which is often less soluble than the monomeric thiol and can appear as a precipitate or cause a color change.[6]

  • Immediate Action: Do not use the solution for your experiment. The concentration of the active, reduced thiol is unknown and will lead to non-reproducible results.

  • Troubleshooting Workflow:

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Analysis & Decision cluster_2 Corrective Actions Problem Solution is yellow or has precipitate Confirm Confirm Oxidation (Optional: HPLC/MS) Problem->Confirm Decision Use solution? Confirm->Decision Discard Discard & Prepare Fresh Solution (Recommended) Decision->Discard No Reduce Attempt to Reduce Disulfide (Advanced Users) Decision->Reduce Yes, with caution Purify Purify via Chromatography Reduce->Purify

Caption: Troubleshooting workflow for an oxidized sample.

Problem: My experimental results are inconsistent batch-to-batch.
  • Probable Cause: This issue often stems from inconsistent concentrations of the active (reduced) thiol in your stock solution. Oxidation can occur gradually over time, even when stored at -20°C, especially if aliquots are repeatedly freeze-thawed or exposed to air.

  • Solutions & Best Practices:

    • Standardize Handling: Always adhere to the strict handling protocols outlined below. Use freshly prepared solutions whenever possible.

    • Aliquot Properly: When you prepare a stock solution, divide it into small, single-use aliquots to avoid multiple freeze-thaw cycles.

    • Quantify Before Use: For highly sensitive applications, quantify the free thiol content of your solution just before use. This can be done using established methods like the Ellman's Test (reaction with 5,5'-dithiobis-(2-nitrobenzoic acid)) or HPLC.[12][13] This step provides an accurate concentration of the active compound for your reaction, ensuring reproducibility.

Problem: My reaction yield is low, and I suspect my thiol is inactive.
  • Probable Cause: The thiol has likely oxidized either before or during the reaction. This can be caused by oxygen dissolved in your reaction solvents, trace metal contamination, or an inappropriate pH.

  • Systematic Check:

    • Solvent Integrity: Did you use properly deoxygenated solvents for both your stock solution and the reaction itself? (See Protocol 1). Standard organic solvents can contain significant amounts of dissolved oxygen.[14]

    • Inert Atmosphere: Was the reaction vessel thoroughly purged with an inert gas (argon or nitrogen) before adding reagents, and was the reaction maintained under an inert atmosphere?

    • Metal Contamination: Glassware or other reagents can be a source of catalytic metal ions. Consider rinsing your glassware with a solution of EDTA (a metal chelator) followed by high-purity water to remove trace metals. You can also include 10-100 µM EDTA in your reaction buffer if compatible with your chemistry.

    • Buffer pH: Confirm that the pH of your reaction medium is not alkaline, as this will accelerate oxidation.

Validated Experimental Protocols

Protocol 1: Preparation of Deoxygenated Solvents

Oxygen dissolved in solvents is a primary culprit in thiol oxidation.[4] Choose the appropriate method based on the sensitivity of your experiment.

Method A: Inert Gas Sparging (For General Use)

  • Select a flask or bottle with a capacity at least double your solvent volume.

  • Insert a long needle or glass pipette connected to a source of inert gas (nitrogen or argon) into the solvent, ensuring the tip is near the bottom.

  • Insert a second, shorter "vent" needle through the septum to allow displaced oxygen to escape.

  • Bubble the inert gas through the solvent at a steady, moderate rate for 20-30 minutes.[15]

  • Once complete, remove the vent needle first, then the gas inlet needle, to maintain a positive pressure of inert gas over the solvent. Use immediately.

Method B: Freeze-Pump-Thaw (For Highly Sensitive Applications)

This is the most effective method for removing dissolved gas.[4]

  • Place the solvent in a round-bottom flask (no more than half full) that is rated for vacuum applications (e.g., a Schlenk flask).

  • Freeze: Immerse the flask in a bath of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line. Allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid as it thaws.

  • Repeat this freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

Protocol 2: Preparation and Storage of a 5-Isoquinolinethiol Stock Solution

This protocol integrates best practices to create a stable stock solution.

ProtocolWorkflow cluster_0 Preparation cluster_1 Storage Start Start Degas 1. Prepare Deoxygenated Solvent (Protocol 1) Start->Degas Weigh 2. Weigh Solid Compound (Quickly, minimize air exposure) Degas->Weigh Dissolve 3. Dissolve in Solvent (Under inert gas stream) Weigh->Dissolve Filter 4. Filter if Necessary (0.22 µm syringe filter) Dissolve->Filter Aliquot 5. Dispense into Single-Use Aliquots Filter->Aliquot Inert 6. Purge Headspace with Inert Gas Aliquot->Inert Store 7. Store at -20°C (Protected from light) Inert->Store End End Store->End

Caption: Workflow for preparing a stable thiol stock solution.

Materials:

  • 5-isoquinolinethiol solid

  • High-purity, deoxygenated solvent (e.g., DMSO, DMF, or an appropriate buffer at pH < 7)

  • Inert gas source (argon or nitrogen)

  • Sterile, amber-colored microcentrifuge tubes or cryovials

Procedure:

  • Prepare your chosen solvent by deoxygenating it according to Protocol 1.

  • Accurately weigh the required amount of solid 5-isoquinolinethiol. Perform this step as quickly as possible to minimize exposure to air.

  • In a vial sealed with a septum, add the deoxygenated solvent via syringe. Swirl gently to dissolve the solid. It is good practice to maintain a positive pressure of inert gas in the vial during dissolution.

  • Once fully dissolved, immediately dispense the solution into single-use aliquots in pre-labeled, amber-colored vials. The aliquot volume should be appropriate for a single experiment.

  • Before sealing each aliquot vial, briefly flush the headspace with inert gas.

  • Tightly cap the vials and immediately store them at -20°C, protected from light.[6][7]

  • For use, allow an aliquot to warm to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric moisture into the cold solution.[7] Use the entire aliquot for one experiment and discard any remainder.

By adhering to these principles and protocols, you can ensure the stability and reactivity of your 5-isoquinolinethiol, leading to more reliable and reproducible scientific outcomes.

References

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC. (URL: [Link])

  • Oxidation of thiols - ResearchGate. (URL: [Link])

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC. (URL: [Link])

  • Reaction mechanism of thiol to disulfide oxidation under basic conditions? - Chemistry Stack Exchange. (URL: [Link])

  • Thiols And Thioethers - Master Organic Chemistry. (URL: [Link])

  • Copper ions differ from other thiol reactive metal ions in their effects on the concentration and redox status of thiols in HeLa cell cultures - PubMed. (URL: [Link])

  • Thiol-based Antioxidants - PubMed. (URL: [Link])

  • Cellular oxidation of low density lipoprotein is caused by thiol production in media containing transition metal ions - PubMed. (URL: [Link])

  • 15.7: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. (URL: [Link])

  • Modulation of thiol-dependent redox system by metal ions via thioredoxin and glutaredoxin systems - Metallomics (RSC Publishing). (URL: [Link])

  • Homogeneous catalysis of the oxidation of thiols by metal ions - RSC Publishing. (URL: [Link])

  • General mechanisms for thiol–disulfide exchange via direct substitution... - ResearchGate. (URL: [Link])

  • Thiol sensing: From current methods to nanoscale contribution - Twistaroma. (URL: [Link])

  • Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC. (URL: [Link])

  • Thiol-based antioxidants - ResearchGate. (URL: [Link])

  • The role of thiols in antioxidant systems - PMC - NIH. (URL: [Link])

  • How To: Degas Solvents - University of Rochester. (URL: [Link])

  • INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE - Romanian Journal of Oral Rehabilitation. (URL: [Link])

  • Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury - MDPI. (URL: [Link])

  • Quantitative thiol-reactivity profiling for detection and... - ResearchGate. (URL: [Link])

  • “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC. (URL: [Link])

  • Radical-mediated thiol–ene 'click' reactions in deep eutectic solvents for bioconjugation - Green Chemistry (RSC Publishing). (URL: [Link])

  • The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - MDPI. (URL: [Link])

  • Degassing solvent on the Schlenk line - YouTube. (URL: [Link])

  • Stability Testing of Biotechnological/Biological Products - EMA. (URL: [Link])

  • The role of thiols and disulfides in protein chemical and physical stability - PMC. (URL: [Link])

  • Modulation of Thiol-Disulfide Oxidoreductases for Increased Production of Disulfide-Bond-Containing Proteins in Bacillus subtilis - PMC. (URL: [Link])

  • Disulfide bond generation in mammalian blood serum; detection and purification of Quiescin-sulfhydryl oxidase - PMC. (URL: [Link])

  • How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? | ResearchGate. (URL: [Link])

  • Purification of thiol:protein-disulfide oxidoreductase from bovine liver - PubMed. (URL: [Link])

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (URL: [Link])

  • Stability of thiol groups at different pH environments at 37°C. - ResearchGate. (URL: [Link])

  • Disulfide synthesis by S-S coupling - Organic Chemistry Portal. (URL: [Link])

  • [Stability of 5-fluorouracil solutions according to different parameters] - PubMed. (URL: [Link])

  • Purification and characterization of a thiol:protein disulfide oxidoreductase from bovine liver - PubMed. (URL: [Link])

  • Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides - Digital CSIC. (URL: [Link])

  • The stability of 5-aminolevulinic acid in solution - PubMed. (URL: [Link])

  • Extended stability of 5-fluorouracil and methotrexate solutions in PVC containers. (URL: [Link])

Sources

Optimization

Technical Support Center: Purification of 5-Mercaptoisoquinoline

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 5-mercapt...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 5-mercaptoisoquinoline from reaction byproducts. This guide offers in-depth technical advice based on established chemical principles and field-proven insights to help you achieve high purity of your target compound.

I. Understanding the Synthetic Landscape and Potential Impurities

The most common synthetic route to 5-mercaptoisoquinoline is the diazotization of 5-aminoisoquinoline, followed by a Sandmeyer-type reaction, often employing a xanthate intermediate (Leuckart thiophenol reaction) which is then hydrolyzed.

Typical Reaction Scheme:
  • Diazotization: 5-Aminoisoquinoline is treated with a source of nitrous acid (e.g., sodium nitrite in acidic media) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Xanthate Formation: The diazonium salt is then reacted with a sulfur nucleophile, typically potassium ethyl xanthate, to form an intermediate aryl xanthate.

  • Hydrolysis: The xanthate is subsequently hydrolyzed under basic conditions to yield the desired 5-mercaptoisoquinoline.

This synthetic pathway, while effective, can lead to several byproducts that may co-purify with the final product. Understanding these impurities is the first step in designing an effective purification strategy.

dot graph TD { A[5-Aminoisoquinoline] -- "1. NaNO2, HCl (0-5°C)" --> B(5-Isoquinolinediazonium Chloride); B -- "2. Potassium Ethyl Xanthate" --> C(S-5-Isoquinolyl O-Ethyl Dithiocarbonate); C -- "3. NaOH, H2O" --> D[Crude 5-Mercaptoisoquinoline]; subgraph "Potential Byproducts" E(5-Hydroxyisoquinoline); F(Azo-Coupled Dimers); G(5,5'-Dithiobis(isoquinoline)); H(Unreacted Starting Material); end B --> E; B -- "Coupling with unreacted 5-aminoisoquinoline" --> F; D -- "Oxidation (Air)" --> G; A --> H; }

Caption: Synthetic pathway to 5-mercaptoisoquinoline and common byproducts.

II. Troubleshooting Guide: Isolating Pure 5-Mercaptoisoquinoline

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My crude product is a dark, oily residue. How do I begin the purification?

A1: A dark, oily crude product often indicates the presence of polymeric materials and colored impurities, such as azo-coupled byproducts. An initial acid-base extraction is highly effective for a preliminary cleanup.

Causality: 5-Mercaptoisoquinoline is a thiol and is therefore acidic. It can be deprotonated by a moderately strong base to form a water-soluble thiolate salt. Neutral and basic impurities will remain in the organic phase.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous sodium hydroxide (NaOH) solution. The 5-mercaptoisoquinoline will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times to ensure complete transfer.

  • Wash the Aqueous Layer: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold 1 M hydrochloric acid (HCl) until the pH is acidic (pH ~5-6). The 5-mercaptoisoquinoline will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Q2: After initial purification, I still see multiple spots on my TLC. How can I separate the target compound from a close-running impurity?

A2: If thin-layer chromatography (TLC) indicates the presence of impurities with similar polarity to your product, column chromatography is the recommended next step. The most common impurity that is structurally similar and may have a close Rf value is the corresponding disulfide, 5,5'-dithiobis(isoquinoline).

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase. By carefully selecting the solvent system, you can achieve separation of compounds with subtle differences in polarity.

Step-by-Step Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4, with clear separation from other spots.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting the column with the solvent system determined from your TLC analysis. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-mercaptoisoquinoline.

Solvent System (Hexane:Ethyl Acetate) Typical Rf of 5-Mercaptoisoquinoline Typical Rf of 5,5'-Dithiobis(isoquinoline)
4:1~0.2~0.3
2:1~0.4~0.55
1:1~0.6~0.7

Note: These are estimated Rf values and may vary depending on the specific TLC plates and conditions.

dot graph TD { subgraph "Column Chromatography Workflow" A[Crude Product] --> B{TLC Analysis to Determine Eluent}; B --> C[Pack Silica Gel Column]; A --> D{Dissolve in Minimal Solvent}; D --> E[Load onto Column]; C --> E; E --> F[Elute with Chosen Solvent System]; F --> G[Collect Fractions]; G --> H{Monitor Fractions by TLC}; H -- "Impure Fractions" --> I[Discard or Repurify]; H -- "Pure Fractions" --> J[Combine and Evaporate Solvent]; J --> K[Pure 5-Mercaptoisoquinoline]; end }

Caption: Workflow for purification by column chromatography.

Q3: My product appears pure by TLC, but the yield is low after column chromatography, and it seems to be degrading on the column. What is happening?

A3: Thiols are susceptible to oxidation, especially on silica gel which can be slightly acidic and has a large surface area. This can lead to the formation of the disulfide byproduct during chromatography.

Causality: The silica gel surface can catalyze the oxidation of the thiol to a disulfide, especially in the presence of air. This is why it is crucial to work efficiently and sometimes take precautions to minimize oxidation.

Troubleshooting Strategies:

  • De-gassing Solvents: Before use, de-gas your chromatography solvents by bubbling nitrogen or argon through them to remove dissolved oxygen.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

  • Use a Chelating Agent: Traces of metal ions can catalyze thiol oxidation. Adding a small amount of a chelating agent like EDTA to your sample before loading can sometimes help.

  • Alternative Purification: If oxidation on silica is a persistent problem, consider recrystallization as your primary purification method.

Q4: How can I purify my 5-mercaptoisoquinoline by recrystallization?

A4: Recrystallization is an excellent method for purifying solid compounds, provided a suitable solvent can be found. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while the impurities remain in solution.[1]

Causality: The solubility of a compound generally increases with temperature. A good recrystallization solvent will dissolve the target compound well at its boiling point but poorly at room temperature or below.

Step-by-Step Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room temperature and upon heating. Good candidate solvents include ethanol, isopropanol, or a mixed solvent system like ethanol/water.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Solvent Solubility (Qualitative) Suitability for Recrystallization
WaterSparingly solublePotentially as an anti-solvent with a more soluble solvent like ethanol.
EthanolModerately soluble cold, very soluble hotGood candidate.
Ethyl AcetateSolubleMay be too soluble for good recovery.
HexanesInsolubleCan be used as an anti-solvent.

III. Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure 5-mercaptoisoquinoline?

A: While not widely reported, the melting point is a critical indicator of purity. It is advisable to consult specialized chemical databases or the original literature for the most accurate value. A broad melting range typically indicates the presence of impurities.

Q: How can I prevent the oxidation of my purified 5-mercaptoisoquinoline during storage?

A: To prevent the formation of the disulfide, store the purified solid under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a freezer.

Q: What are the key spectroscopic features I should look for to confirm the identity of 5-mercaptoisoquinoline?

A: In the ¹H NMR spectrum, you should expect to see signals corresponding to the aromatic protons of the isoquinoline ring system, as well as a characteristic signal for the thiol proton (-SH), which may be broad and its chemical shift can be concentration-dependent. In the IR spectrum, a weak S-H stretching band is typically observed in the region of 2550-2600 cm⁻¹.

Q: Can I use reversed-phase chromatography for purification?

A: Yes, reversed-phase chromatography (e.g., using C18-functionalized silica) is a viable option, particularly if the impurities are more non-polar than the product. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.

IV. References

  • Leuckart, R. J. Prakt. Chem.1890 , 41 (1), 179–224. (Historical context for the thiophenol reaction)

  • Organic Syntheses. Org. Synth.1973 , Coll. Vol. 5, 1050. (Procedure for a related thiophenol synthesis)

  • Sandmeyer, T. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 1633–1635. (Original Sandmeyer reaction discovery)

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.

  • Still, W. C., Kahn, M., & Mitra, A. J. Org. Chem.1978 , 43 (14), 2923–2925. (Flash column chromatography)

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2012.

  • Chemistry LibreTexts. Recrystallization. ([Link])

Sources

Troubleshooting

Technical Support Center: Optimizing 5-Bromoisoquinoline Thiolation Workflows

Welcome to the C-S Cross-Coupling Technical Support Center. Thiolation of 5-bromoisoquinoline presents unique mechanistic challenges compared to standard aminations or etherifications.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the C-S Cross-Coupling Technical Support Center. Thiolation of 5-bromoisoquinoline presents unique mechanistic challenges compared to standard aminations or etherifications. The 5-position of the isoquinoline core is electronically distinct from the highly activated 1-position, necessitating robust catalytic systems for oxidative addition. Furthermore, the strong σ-donating nature of thiolate anions frequently leads to catalyst poisoning.

This guide is designed for researchers and drug development professionals to troubleshoot low yields, understand the causality behind reaction failures, and implement field-proven, self-validating protocols.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My reaction stalls at 20% conversion with intact 5-bromoisoquinoline remaining. Why is the catalyst dying?

A1: This is the classic "catalyst poisoning" phenomenon. Thiols and thiolate anions are strong σ-donors that readily displace phosphine ligands from the palladium or copper center. This displacement forms highly stable, catalytically inactive metal-thiolate resting states (e.g.,


), effectively terminating the catalytic cycle.
  • The Causality & Solution: To prevent the thiol from outcompeting your ligand, you must use a sterically demanding bidentate ligand with a large bite angle. Research demonstrates that the Josiphos derivative CyPF-tBu significantly improves the thioetherification of aryl bromides by resisting displacement and facilitating rapid reductive elimination[1]. Alternatively, employ a syringe pump to add the thiol slowly over the course of the reaction, keeping its steady-state concentration low.

Q2: I am seeing a large amount of symmetrical diaryl disulfide instead of my cross-coupled product. How do I prevent this?

A2: Disulfide formation is an oxidative homocoupling side reaction. It occurs when trace oxygen infiltrates the system, oxidizing the thiol to a thiyl radical, which then rapidly dimerizes.

  • The Causality & Solution: The palladium catalytic cycle requires strictly anaerobic conditions. Furthermore, trace metal impurities (like Fe or Cu in commercial bases) can catalyze this oxidation. Ensure rigorous Schlenk techniques (Freeze-Pump-Thaw degassing of all solvents) and use high-purity, anhydrous bases (e.g., 99.9% NaOtBu).

Q3: The 5-position of isoquinoline seems less reactive. Should I switch from Palladium to Copper catalysis?

A3: While Copper-catalyzed (Ullmann-type) C-S couplings are cost-effective, they often require elevated temperatures (>110 °C) and higher catalyst loadings (10 mol% CuI), which can degrade sensitive functional groups[2]. Palladium catalysis using


 or 

with CyPF-tBu operates efficiently at milder temperatures (50–90 °C) for bromoarenes and provides superior turnover numbers[3]. Stick to Palladium if functional group tolerance and scalability are priorities.

Part 2: Quantitative Data & Reaction Pathways

Table 1: Quantitative Comparison of Catalyst Systems for Bromoarene Thiolation
Catalyst SystemLigandBaseTemp (°C)Typical YieldRef
Pd(OAc)₂ (1 mol%)CyPF-tBuNaOtBu50 - 9085 - 95%[1]
Pd₂(dba)₃ (5 mol%)DPEPhos / XantphosDIPEA11060 - 75%[4]
CuI (10 mol%)1,2-DiaminocyclohexaneK₂CO₃11050 - 65%[2]
Diagnostic Workflow

Troubleshooting Start Low Yield in 5-Bromoisoquinoline Thiolation Obs1 Unreacted 5-Bromo Starting Material Start->Obs1 Obs2 High Disulfide Byproduct Start->Obs2 Obs3 Protodehalogenation (Isoquinoline formed) Start->Obs3 Diag1 Catalyst Poisoning by Thiolate Obs1->Diag1 Diag2 Oxidative Homocoupling Obs2->Diag2 Diag3 Base/Solvent Incompatibility Obs3->Diag3 Sol1 Use CyPF-tBu Ligand or Slow Thiol Addition Diag1->Sol1 Sol2 Strict Degassing (Freeze-Pump-Thaw) Diag2->Sol2 Sol3 Switch to Weaker Base (e.g., Cs2CO3) Diag3->Sol3

Diagnostic flowchart for troubleshooting low yields in 5-bromoisoquinoline thiolation.

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ar Pd(II)(Isoquinolinyl)(Br)L_n Pd0->PdII_Ar Oxidative Addition (5-Bromoisoquinoline) PdII_Thiolate Pd(II)(Isoquinolinyl)(SR)L_n PdII_Ar->PdII_Thiolate Thiolate Substitution Poison Pd(II)(SR)2 Inactive Resting State PdII_Ar->Poison Excess Thiol (Ligand Displacement) Product 5-Thioisoquinoline Product PdII_Thiolate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Mechanism of Pd-catalyzed C-S coupling and the thiol-induced catalyst poisoning pathway.

Part 3: Self-Validating Experimental Protocol

Title: High-Yield Palladium-Catalyzed Thiolation of 5-Bromoisoquinoline Objective: Synthesize 5-thioisoquinoline derivatives while actively preventing


 resting state formation.

This protocol incorporates built-in visual and analytical checkpoints to confirm success at each critical stage.

Step 1: Catalyst Pre-Activation (Glovebox/Schlenk)

  • Action: Combine

    
     (1 mol%), CyPF-tBu (1.2 mol%), and 
    
    
    
    (1.2 equiv) in anhydrous, degassed 1,2-dimethoxyethane (DME). Stir for 15 minutes at room temperature.
  • Causality: Pre-mixing the Pd source with the bulky, electron-rich Josiphos ligand ensures the formation of the active

    
     species before the introduction of the strongly coordinating thiol.
    
  • Self-Validation Checkpoint: The solution should transition from reddish-brown to a clear golden-yellow, indicating successful reduction to the active

    
     complex. If the solution turns black, Pd black has precipitated due to oxygen/moisture contamination; abort and restart.
    

Step 2: Substrate Addition

  • Action: Add 5-bromoisoquinoline (1.0 equiv) to the reaction mixture. Stir for 10 minutes at room temperature.

  • Causality: Allowing oxidative addition of the bromoarene to occur prior to thiol introduction prevents the thiol from saturating the

    
     center.
    
  • Self-Validation Checkpoint: TLC (Hexane/EtOAc 3:1) should show the starting material spot. No immediate color change should occur, but the complex is now primed as a

    
     aryl intermediate.
    

Step 3: Controlled Thiol Addition

  • Action: Dissolve the thiol (1.1 equiv) in 1 mL of degassed DME. Using a syringe pump, add the thiol solution dropwise over 1 hour while heating the reaction to 90 °C.

  • Causality: Slow addition maintains a low steady-state concentration of the free thiolate. This prevents the formation of the catalytically dead

    
     resting state, ensuring the thiolate only reacts with the existing 
    
    
    
    aryl intermediate[1].
  • Self-Validation Checkpoint: Aliquot analysis via GC-MS at the 45-minute mark should show >50% conversion to the 5-thioisoquinoline product without the presence of symmetrical disulfides (

    
    ).
    

Step 4: Quench and Workup

  • Action: Cool to room temperature, quench with degassed water, and extract with EtOAc. Filter the organic layer through a short pad of Celite.

  • Causality: Water quenches any remaining base and hydrolyzes active Pd species. Celite removes the spent palladium catalyst, preventing it from co-eluting or causing degradation during silica gel chromatography.

  • Self-Validation Checkpoint: The aqueous layer should be slightly basic (pH ~9). The organic layer should be clear and free of black particulates.

References

  • A General, Efficient and Functional-Group-Tolerant Catalyst System for the Palladium-Catalyzed Thioetherification of Aryl Bromides and Iodides Source: nih.gov URL:[Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Source: nih.gov URL:[Link]

  • Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions Source: longdom.org URL:[Link]

  • Palladium-catalyzed difluoromethylthiolation of heteroaryl bromides, iodides, triflates and aryl iodides Source: nih.gov URL:[Link]

Sources

Optimization

Technical Support Center: Handling Air-Sensitive Isoquinoline Thiol Derivatives

Welcome to the technical support center for handling air-sensitive isoquinoline thiol derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging ye...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling air-sensitive isoquinoline thiol derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet valuable compounds. Isoquinoline thiols are potent intermediates in medicinal chemistry, but their high susceptibility to oxidation necessitates meticulous handling to ensure experimental success and reproducibility.[1][2] This document provides in-depth, field-proven insights and protocols to mitigate common issues and help you achieve your research goals.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the storage and handling of isoquinoline thiol derivatives.

Q1: Why are isoquinoline thiol derivatives so sensitive to air?

A1: The primary sensitivity comes from the thiol (-SH) group, also known as a sulfhydryl or mercapto group. The sulfur atom in a thiol is readily oxidized by atmospheric oxygen, leading to the formation of a disulfide bond (R-S-S-R).[3][4] This dimerization reaction consumes your active thiol, reducing its concentration and leading to the formation of a significant impurity that can complicate purification and subsequent reactions.[5][6] Further oxidation can lead to sulfenic, sulfinic, and ultimately sulfonic acids (R-SO₃H), which are irreversible degradation pathways.[7]

Q2: What is the single most critical factor for successfully working with these compounds?

A2: The rigorous exclusion of atmospheric oxygen and moisture. This is non-negotiable. Success is directly correlated with the quality of your air-free technique.[8] This involves not only working under an inert atmosphere (nitrogen or argon) but also ensuring that all solvents, reagents, and glassware are free from dissolved oxygen and adsorbed water.[9][10]

Q3: How should I store my isoquinoline thiol derivatives to ensure long-term stability?

A3: For optimal stability, isoquinoline thiols should be stored as solids in a tightly sealed container under a robust inert atmosphere (argon is preferred over nitrogen due to its higher density).[11][12] The container should then be placed in a freezer, ideally at -20°C or below. Avoid storing them in solution, as dissolved oxygen in solvents, even at low temperatures, can cause gradual degradation over time.[6] If you must store a solution, ensure it is prepared with rigorously degassed solvent and sealed in a Schlenk flask or ampoule.

Q4: I don't have access to a glovebox. Can I still work with these compounds?

A4: Yes, absolutely. While a glovebox offers a convenient and continuously inert environment, all necessary manipulations can be performed effectively using a Schlenk line.[13][14] A Schlenk line is a dual-manifold apparatus that allows you to alternate between applying a vacuum to remove air and backfilling with an inert gas.[15][16] Mastering Schlenk line techniques is a fundamental skill for handling any air-sensitive material.

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a direct question-and-answer format.

Q2.1: My reaction is sluggish and gives a low yield of the desired product. What's going wrong?

  • Probable Cause: The most likely culprit is the oxidation of your starting thiol into its disulfide dimer.[5][17] This disulfide is unreactive in most nucleophilic thiol reactions, effectively lowering the concentration of your active reagent and stalling the reaction.

  • Solution:

    • Verify Starting Material Purity: Before starting, check the purity of your thiol via ¹H NMR or LC-MS to ensure it hasn't already oxidized during storage.

    • Improve Solvent Degassing: Dissolved oxygen is a primary oxidant.[10] You must use properly degassed solvents. The "freeze-pump-thaw" method is the most effective.[10][18] (See Protocol 2). Sparging with an inert gas is less effective but better than nothing.[19]

    • Refine Your Inert Atmosphere Technique: Ensure your reaction flask is properly purged (at least 3-5 vacuum/inert gas cycles) before adding reagents.[15] Maintain a slight positive pressure of inert gas throughout the entire reaction, indicated by a consistent, slow bubbling rate (1-2 bubbles per second) in your oil or mercury bubbler.[20][21]

    • Consider Reaction Conditions: If the reaction is run under basic conditions, deprotonation to the more nucleophilic thiolate also makes it significantly more susceptible to oxidation.[22][23] In these cases, inert conditions are even more critical.

Q2.2: I see a significant side product in my NMR/LC-MS that I believe is the disulfide. How can I prevent its formation and remove it?

  • Probable Cause: This is a direct confirmation of oxygen exposure during your reaction setup, execution, or workup.[5][6]

  • Prevention:

    • Strict Adherence to Inert Protocols: Follow the steps outlined in Q2.1 and Protocol 1 meticulously. Even brief exposure to air during reagent transfer can cause significant disulfide formation.

    • Deoxygenate All Reagents: It's not just the solvent. If you are adding other liquid reagents, they should also be degassed. Solid reagents should be added under a positive flow of inert gas ("counterflow").[8]

  • Removal:

    • Column Chromatography: The disulfide is typically less polar than the corresponding thiol. This difference in polarity often allows for effective separation using silica gel chromatography.[5]

    • Reductive Cleavage: If disulfide formation is substantial, you can attempt to reduce the crude product mixture to convert the disulfide back to the thiol. A mild reducing agent like sodium borohydride (NaBH₄) followed by an acidic workup can sometimes be effective, after which you can re-purify the desired thiol.[5]

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues.

G start Low Yield or Unexpected Byproduct check_purity Analyze Crude Reaction Mixture (¹H NMR, LC-MS) start->check_purity is_disulfide Is Disulfide the Major Byproduct? check_purity->is_disulfide improve_inert Root Cause: Oxygen Exposure. 1. Use Freeze-Pump-Thaw for Solvents. 2. Ensure 3-5 Purge/Refill Cycles. 3. Check for Leaks in Schlenk Line. 4. Re-attempt Reaction. is_disulfide->improve_inert  Yes other_issues Root Cause: Other Parameters. 1. Check Reagent Purity/Stoichiometry. 2. Optimize Temperature/Concentration. 3. Verify Base/Catalyst Activity. is_disulfide->other_issues  No G A 1. Assemble Oven-Dried Glassware B 2. Connect to Schlenk Line A->B C 3. Perform 3-5x Vacuum / Inert Gas Cycles B->C D 4. Add Degassed Solvents via Syringe/Cannula C->D E 5. Add Reagents (Solids under Counterflow) D->E F 6. Run Reaction under Positive Inert Gas Pressure E->F

Caption: Standard workflow for setting up an air-sensitive reaction.

Protocol 2: Degassing Solvents

Dissolved oxygen is a hidden source of oxidation. [10]This protocol compares the three most common methods for its removal.

Method Procedure Effectiveness Typical Time Key Considerations Reference(s)
Freeze-Pump-Thaw The solvent in a sealed Schlenk flask is frozen (liquid N₂), evacuated under high vacuum, and then thawed. This cycle is repeated 3-4 times.Most Effective 30-45 min per cycleBest for highly sensitive reactions. Requires liquid nitrogen and a good vacuum pump.[10][18]
Sparging (Purging) A high-purity inert gas (N₂ or Ar) is bubbled through the solvent via a long needle for an extended period.Least Effective 30-60 minSimple and good for large volumes, but will not remove all dissolved gas and can evaporate solvent.[18][19][24]
Sonication under Vacuum The solvent is sonicated in a flask while a light vacuum is applied. The atmosphere is then replenished with inert gas. This cycle is repeated 5-10 times.Moderately Effective 1-2 min per cycleFaster than sparging and doesn't require liquid N₂. Good for routine applications.[10][18]
Protocol 3: Monitoring Thiol Oxidation via DTNB (Ellman's Reagent)

For quantitative analysis, you can determine the concentration of free thiol groups using a spectrophotometric assay with 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB. [25]

  • Prepare a DTNB solution in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Prepare your sample by dissolving a known quantity of your isoquinoline thiol derivative in the same buffer.

  • Mix the sample and DTNB solution. The reaction of a thiol with DTNB releases a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB²⁻).

  • Measure the absorbance of the solution at 412 nm using a spectrophotometer.

  • Calculate the thiol concentration using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹. [25] A decrease in the calculated thiol concentration over time or compared to a freshly prepared standard indicates oxidation. This method is excellent for stability studies. [7][26]

Section 4: References
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. National Center for Biotechnology Information. [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. National Center for Biotechnology Information. [Link]

  • Air-free technique. Wikipedia. [Link]

  • Reaction mechanism of thiol to disulfide oxidation under basic conditions?. Chemistry Stack Exchange. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed. [Link]

  • An Illustrated Guide to Schlenk Line Techniques. ChemRxiv. [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Thiol Oxidation Definition. Fiveable. [Link]

  • Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]

  • Schlenk Lines Transfer of Solvents. Moodle@Units. [Link]

  • 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]

  • Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Semantic Scholar. [Link]

  • General mechanisms for thiol–disulfide exchange via direct substitution... ResearchGate. [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. [Link]

  • Degassing solvents. University of York, Department of Chemistry. [Link]

  • How To: Degas Solvents. University of Rochester, Department of Chemistry. [Link]

  • Thiols and Sulfides Vital Role in Modern Biochemistry. Longdom Publishing. [Link]

  • Degassing. Wikipedia. [Link]

  • Handling thiols in the lab. Reddit. [Link]

  • How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry. [Link]

  • Analysis of thiols Preface. ResearchGate. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Tips & Tricks: How to Work with Thiols. University of Rochester, Department of Chemistry. [Link]

  • Thiol Handling. Reddit. [Link]

  • Reactions of Thiols. Chemistry Steps. [Link]

  • THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE. Canadian Science Publishing. [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]

  • Issues during thiol synthesis. Reddit. [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. MDPI. [Link]

  • Medicinal Thiols: Current Status and New Perspectives. National Center for Biotechnology Information. [Link]

  • Medicinal Thiols: Current Status and New Perspectives. ResearchGate. [Link]

  • The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. ChemRxiv. [Link]

  • Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • Synthesis of isoquinolin‐1(2H)‐ones by Li et al.. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 5-Isoquinolinethiol Recrystallization

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, in-depth resource for the successful recrystallization of 5-isoquinolinethiol. This doc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, in-depth resource for the successful recrystallization of 5-isoquinolinethiol. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges associated with this compound, particularly its susceptibility to oxidation.

Introduction: The Challenge of Purifying 5-Isoquinolinethiol

5-Isoquinolinethiol is a heterocyclic aromatic thiol with significant potential in medicinal chemistry and materials science. However, its purification by recrystallization presents a unique set of challenges. The primary obstacle is the inherent reactivity of the thiol group, which is highly susceptible to oxidation to the corresponding disulfide. This oxidative degradation not only reduces the yield of the desired product but also introduces impurities that can be difficult to remove. Furthermore, the selection of an appropriate solvent system is critical to achieving high purity and good crystal morphology. This guide will provide a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 5-isoquinolinethiol during recrystallization?

A1: The principal degradation pathway is the oxidation of the thiol (-SH) group to a disulfide (-S-S-) bridge, forming a dimer of 5-isoquinolinethiol. This process is readily catalyzed by the presence of atmospheric oxygen, trace metal ions, and is significantly accelerated at higher pH values.

Q2: What are the visible signs of oxidation in my 5-isoquinolinethiol sample?

A2: Oxidation can often be visually detected by a change in color of the solid or the recrystallization solution, typically to a yellowish or brownish hue. The formation of the disulfide dimer may also lead to changes in solubility, potentially causing the solution to become cloudy or resulting in the precipitation of an amorphous solid instead of well-defined crystals.

Q3: How does pH influence the stability of 5-isoquinolinethiol during recrystallization?

A3: The stability of the thiol group is highly pH-dependent. In alkaline conditions (higher pH), the thiol group deprotonates to form a thiolate anion (-S⁻). This thiolate is significantly more nucleophilic and, therefore, more susceptible to oxidation than the protonated thiol (-SH). Consequently, maintaining a neutral or slightly acidic environment is crucial for minimizing oxidative degradation during recrystallization.

Q4: Can I use antioxidants to protect 5-isoquinolinethiol from oxidation?

A4: Yes, the use of antioxidants can be a highly effective strategy. Common antioxidants for protecting thiols include radical scavengers like Butylated Hydroxytoluene (BHT) or reducing agents like Dithiothreitol (DTT). However, the choice of antioxidant must be carefully considered to ensure it does not interfere with the crystallization process or downstream applications. It is advisable to use a minimal effective amount.

Q5: What are the key characteristics of an ideal recrystallization solvent for 5-isoquinolinethiol?

A5: An ideal solvent should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be readily soluble in the hot solvent to ensure complete dissolution.

  • Low solubility at room temperature and below: This ensures maximum recovery of the purified compound upon cooling.

  • Inertness: The solvent should not react with 5-isoquinolinethiol.

  • Appropriate boiling point: The boiling point should be high enough to provide a good solubility gradient but low enough to be easily removed from the crystals.

  • Non-toxic and readily available: For practical and safety reasons.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 5-isoquinolinethiol and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
5-Isoquinolinethiol fails to dissolve completely in the hot solvent. 1. Insufficient solvent volume.2. Inappropriate solvent choice.3. Presence of insoluble impurities.1. Add small increments of hot solvent until the solid dissolves. Avoid a large excess of solvent to prevent low yield.2. Refer to the solvent selection protocol below. A different solvent or a co-solvent system may be required.3. If the solid does not dissolve upon adding more hot solvent, perform a hot filtration to remove insoluble impurities.
"Oiling out" occurs upon cooling. 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated.3. Presence of significant impurities lowering the melting point.1. While the specific melting point of 5-isoquinolinethiol is not readily available, its analogue, 8-quinolinethiol, has a melting point of 165 °C (with decomposition). Choose a solvent with a lower boiling point.2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Vigorous stirring as the solution cools can also help promote crystallization over oiling out.[1][2]3. Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove some impurities before recrystallization.
No crystal formation upon cooling. 1. The solution is not sufficiently saturated (too much solvent was used).2. The solution is supersaturated.1. Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.[2]2. Induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus or by adding a seed crystal of 5-isoquinolinethiol.
Low recovery of recrystallized product. 1. Excessive solvent used.2. Premature crystallization during hot filtration.3. Crystals washed with room temperature solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.2. Ensure the filtration apparatus (funnel and flask) is pre-heated before hot filtration.3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are discolored (yellow/brown). 1. Oxidation of the thiol group to disulfide.2. Presence of colored impurities.1. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents. Consider adding a small amount of an antioxidant like BHT.[3][4]2. If the discoloration is due to impurities, a second recrystallization may be necessary. The use of a small amount of activated charcoal during the hot dissolution step can also help remove colored impurities, but this should be done with caution as it can also adsorb the desired product.[5]

Experimental Protocols

Protocol 1: Systematic Solvent Selection for 5-Isoquinolinethiol

This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of 5-isoquinolinethiol. Given the lack of specific solubility data for 5-isoquinolinethiol, this experimental approach is crucial. Based on the properties of the related compound 8-quinolinethiol, which is soluble in ethanol, polar organic solvents are a good starting point.

Materials:

  • Crude 5-isoquinolinethiol

  • A selection of test solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile, and water)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of crude 5-isoquinolinethiol into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble (e.g., after adding 1 mL of solvent). Record your observations.

  • For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a heating block or water bath.

  • Continue adding the hot solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent required.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed.

Solvent Selection Decision Matrix:

SolventSolubility at Room Temp.Solubility in Hot SolventCrystal Formation on CoolingAssessment
e.g., EthanolSparingly solubleSolubleGood crystal formationPromising
e.g., TolueneInsolubleSparingly solublePoor/No crystal formationNot suitable
e.g., AcetoneSolubleSolubleNo crystal formationNot suitable (too soluble)
Protocol 2: Recrystallization of 5-Isoquinolinethiol under an Inert Atmosphere

This protocol provides a detailed procedure for the recrystallization of 5-isoquinolinethiol, incorporating measures to prevent oxidation.

Materials:

  • Crude 5-isoquinolinethiol

  • Optimal recrystallization solvent (determined from Protocol 1)

  • Inert gas source (Nitrogen or Argon) with a manifold

  • Schlenk flask or a two-neck round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Deoxygenated solvent (prepared by sparging with inert gas for 20-30 minutes)

Procedure:

  • Place the crude 5-isoquinolinethiol into the Schlenk flask.

  • Attach the flask to the inert gas manifold and evacuate and backfill with the inert gas three times to establish an inert atmosphere.

  • Add the minimum amount of deoxygenated recrystallization solvent to the flask at room temperature.

  • With a gentle flow of inert gas, begin heating the mixture with stirring.

  • Add more hot, deoxygenated solvent in small portions until all the solid has dissolved.

  • If necessary, perform a hot filtration under an inert atmosphere to remove any insoluble impurities.

  • Remove the heat source and allow the solution to cool slowly and undisturbed to room temperature under a positive pressure of the inert gas.

  • Once crystal formation appears to be complete at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Quickly wash the crystals with a small amount of ice-cold, deoxygenated solvent.

  • Dry the crystals under vacuum.

Purity Assessment

The purity of the recrystallized 5-isoquinolinethiol should be assessed using appropriate analytical techniques.

Recommended Analytical Methods:

Technique Purpose Key Considerations
Melting Point Analysis To assess purity and compare with literature values (if available).A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting range.
High-Performance Liquid Chromatography (HPLC) To quantify the purity and detect impurities.[3][6][7][8]A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, possibly with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is a good starting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify impurities.[9][10][11][12]¹H and ¹³C NMR will provide detailed structural information. The presence of extraneous peaks indicates impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify volatile impurities and confirm the molecular weight.[8]This method is suitable if the compound is thermally stable and sufficiently volatile. The mass spectrum will confirm the molecular weight and can help in the identification of impurities.

Visualization of Key Processes

Solvent Selection Workflow

Solvent_Selection Start Start: Crude 5-Isoquinolinethiol Solubility_Test Solubility Test (Room Temp & Hot) Start->Solubility_Test Insoluble Insoluble Solubility_Test->Insoluble Too_Soluble Too Soluble Solubility_Test->Too_Soluble Promising Promising Solvent(s) (Sparingly Soluble at RT, Soluble when Hot) Solubility_Test->Promising Crystal_Test Cooling & Crystal Formation Test Promising->Crystal_Test Good_Crystals Good Crystal Formation Crystal_Test->Good_Crystals Recrystallize Proceed to Recrystallization Good_Crystals->Recrystallize

Caption: A decision-making workflow for selecting an optimal recrystallization solvent.

Recrystallization and Oxidation Prevention Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_recrystallization Recrystallization cluster_analysis Analysis Prep_Inert Establish Inert Atmosphere (N2 or Ar) Dissolve Dissolve Crude Product in Minimum Hot Solvent Prep_Inert->Dissolve Prep_Solvent Deoxygenate Solvent Prep_Solvent->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Slow Cooling to RT, then Ice Bath Dissolve->Cool Hot_Filter->Cool Filter_Wash Vacuum Filtration & Ice-Cold Solvent Wash Cool->Filter_Wash Dry Dry Crystals Under Vacuum Filter_Wash->Dry Purity Purity Assessment (MP, HPLC, NMR) Dry->Purity

Caption: A workflow for the recrystallization of 5-isoquinolinethiol with an emphasis on preventing oxidation.

References

  • BenchChem. (2025). Technical Support Center: Improving the Stability of Thiogeraniol in Aqueous Solutions.
  • Purity-IQ. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Retrieved from [Link]

  • Baranowska, I., & Adamek, J. (2007). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
  • K. F. T. (1975). STUDIES IN THE HETEROCYCLIC SERIES. IX. SYNTHESIS OF HETEROCYCLIC THIOLS.
  • Staszek, P., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. MDPI.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5,8-Dibromo-2,3-diethylquinoxaline.
  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting.
  • Olena WelchinSKA, et al. (2025). Implementation of the HPLC method in the pharmaceutical analysis of isoquinoline alkaloid.
  • National Center for Biotechnology Information. (n.d.). Isoquinoline-1-thiol. PubChem.
  • Google Patents. (n.d.).
  • Sastry, T. U., et al. (2013).
  • Katritzky, A. R., et al. (2003). Product Class 5: Isoquinolines.
  • New Drug Application. (2014). NMR spectroscopy: Quality control of pharmaceutical products.
  • University of California, Irvine. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • RSSL. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • Myers, A. G., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC.
  • Organic Chemistry Portal. (2010). Isoquinoline synthesis.
  • The Journal of Organic Chemistry. (2007). Unexpected Reactivity of the Burgess Reagent with Thiols: Synthesis of Symmetrical Disulfides.
  • ResearchGate. (2025). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions.
  • National Center for Biotechnology Information. (n.d.). 5-Iodoisoquinoline. PubChem.
  • ResearchGate. (2025). THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE.
  • Winter, M., et al. (2015). The role of thiols in antioxidant systems. PMC.
  • Toman, B., et al. (2016).
  • Cheméo. (n.d.). 5-Isoquinolinamine (CAS 1125-60-6) - Chemical & Physical Properties.
  • Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University.
  • ResearchG
  • Thermo Fisher Scientific. (n.d.). Isoquinoline-5-carboxylic acid, 96%.
  • PubMed. (2005).
  • Wikipedia. (n.d.). Isoquinoline.
  • Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC.
  • Chemsrc. (2025). Isoquinolin-5-amine.
  • Thermo Fisher Scientific. (n.d.). Isoquinoline-5-carboxaldehyde, 97%.
  • MDPI. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics.
  • Scribd. (n.d.). Organic Solvents Properties Overview.
  • ResearchGate. (n.d.). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
  • LibreTexts. (2021). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • Chemical Communications. (n.d.). Synthesis of isoquinolines via visible light-promoted insertion of vinyl isocyanides with diaryliodonium salts.
  • PubMed. (n.d.). Tetrahydrothiadiazoloisoquinolin....
  • Cheméo. (n.d.). Chemical Properties of 5-Isoquinolinol (CAS 2439-04-5).
  • ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

Optimization

Technical Support Center: 5-Mercaptoisoquinoline (5-MIQ) Stability &amp; Handling

Introduction: The Thiol-Disulfide Challenge Welcome to the technical support center. If you are observing inconsistent IC50 values in Rho-kinase (ROCK) inhibition assays or unexpected precipitation in your 5-mercaptoisoq...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiol-Disulfide Challenge

Welcome to the technical support center. If you are observing inconsistent IC50 values in Rho-kinase (ROCK) inhibition assays or unexpected precipitation in your 5-mercaptoisoquinoline (5-MIQ) stocks, you are likely dealing with oxidative dimerization .

5-MIQ contains a reactive thiol (-SH) group at the 5-position. In the presence of oxygen, high pH, or trace metals, this thiol oxidizes to form a disulfide dimer (5,5'-dithiobisisoquinoline). This dimer is often biologically inactive for specific kinase targets and significantly less soluble than the monomer, leading to concentration errors.

This guide provides the protocols to Detect , Prevent , and Reverse this contamination.

Part 1: Diagnosis & Detection

Q: How do I confirm if my 5-MIQ sample is contaminated with disulfides?

A: Disulfide contamination is often silent until it causes experimental failure. Use these three methods for confirmation.

1. Visual Inspection (Gross Contamination)
  • Sign: Turbidity or fine white precipitate in aqueous buffers (pH > 7).

  • Cause: The disulfide dimer is significantly more hydrophobic than the thiol monomer.

2. HPLC Analysis (Definitive)
  • Method: Run your sample on a C18 column.

  • Observation: The disulfide dimer is more non-polar and will elute later (higher retention time) than the monomer.

  • Mass Spec Confirmation: Look for a mass shift.

    • Monomer (5-MIQ):

      
      
      
    • Dimer:

      
       (Loss of 2 protons: 
      
      
      
      )
3. Ellman’s Reagent Test (Quantitative)

If you need to know the exact % of active thiol remaining, use the DTNB assay.

Protocol: Rapid Thiol Quantification

  • Prepare Buffer: 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA.[1]

  • Prepare Reagent: 4 mg/mL Ellman’s Reagent (DTNB) in buffer.

  • Reaction: Mix 50 µL Reagent + 2.5 mL Buffer + 250 µL diluted 5-MIQ sample.

  • Read: Measure Absorbance at 412 nm after 15 mins.

  • Calculate: Use extinction coefficient

    
     to calculate free thiol concentration [1].[1]
    

Part 2: The Mechanism of Failure

Understanding why oxidation happens allows you to prevent it. The oxidation of 5-MIQ is not a direct reaction with oxygen but is mediated by the thiolate anion (


).
Visualizing the Oxidation Pathway

G Thiol 5-MIQ Monomer (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (High pH) Radical Thiyl Radical (R-S•) Thiolate->Radical Oxidation (O₂, Metals) Disulfide Disulfide Dimer (R-S-S-R) (Contaminant) Thiolate->Disulfide Nucleophilic Attack on Oxidized Thiol Radical->Disulfide Dimerization

Figure 1: The oxidation cascade. Note that high pH accelerates the formation of the reactive Thiolate Anion, the primary driver of dimerization.

Part 3: Remediation (The "Fix")

Q: My sample is oxidized. Can I salvage it?

A: Yes. You must perform a chemical reduction.[2] Recommendation: Use TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride) rather than DTT or


-Mercaptoethanol.

Why TCEP?

  • Stability: TCEP is resistant to air oxidation; DTT oxidizes rapidly.

  • pH Versatility: TCEP works effectively at acidic pH (pH 1.5–8.5), which protects 5-MIQ from re-oxidizing [2].

  • Irreversibility: TCEP drives the reduction to completion without requiring removal for many downstream applications (unlike DTT which interferes with thiol-reactive assays).

Protocol: Salvaging Oxidized 5-MIQ Stocks
StepActionTechnical Rationale
1 Prepare TCEP Stock Dissolve TCEP-HCl in water to 0.5 M. (Solution will be acidic, approx pH 2.5).
2 Calculate Molar Excess Add TCEP to your 5-MIQ sample at a 1.5x molar excess relative to the theoretical disulfide concentration.
3 Incubation Incubate at Room Temperature for 20–30 minutes .
4 Verification Analyze a small aliquot via HPLC. The late-eluting dimer peak should disappear.
5 Neutralization (Optional) If your downstream assay is pH-sensitive, buffer exchange or neutralize with NaOH immediately before use.

Part 4: Prevention Strategies

Q: How do I store 5-MIQ to prevent this from happening again?

A: You must control three variables: Atmosphere, pH, and Metals.

1. Solvent Selection & pH
  • Do: Store 5-MIQ as a hydrochloride salt or in acidic buffers (pH < 6).

  • Don't: Store in basic buffers (PBS pH 7.4) for long periods.[3]

  • Reasoning: At pH < 6, the thiol group remains protonated (

    
    ). Only the deprotonated thiolate (
    
    
    
    ) is nucleophilic enough to react rapidly with oxidants [3].
2. Metal Chelation
  • Action: Add 1 mM EDTA to all aqueous buffers used with 5-MIQ.

  • Reasoning: Trace transition metals (

    
    , 
    
    
    
    ) catalyze thiol oxidation by orders of magnitude. EDTA sequesters these ions.
3. Inert Atmosphere
  • Action: Flush headspace with Argon or Nitrogen after every use.

  • Reasoning: Removes atmospheric oxygen, the ultimate electron acceptor in the oxidation process.

Part 5: Troubleshooting Workflow

Use this decision tree to determine the correct course of action for your samples.

Troubleshooting Start Start: 5-MIQ Sample Check Visual Visual Inspection: Precipitate? Start->Visual Ellman Ellman's Test: >95% Free Thiol? Visual->Ellman No (Clear) Action_Discard Discard & Re-purchase (Irreversible Aggregation) Visual->Action_Discard Yes (Heavy Ppt) Action_Use Proceed to Experiment (Add 1mM EDTA) Ellman->Action_Use Yes Action_Reduce Perform TCEP Reduction (See Protocol) Ellman->Action_Reduce No (<95%) Action_Reduce->Ellman Re-test

Figure 2: Decision matrix for handling 5-MIQ stocks.

References

  • Chemistry LibreTexts. (2022). Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: pH Adjustment &amp; Stable Storage of 5-Isoquinolinethiol

The following technical guide is designed for researchers and drug development professionals working with 5-isoquinolinethiol (5-IQT) . It synthesizes chemical principles with practical handling protocols to ensure exper...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals working with 5-isoquinolinethiol (5-IQT) . It synthesizes chemical principles with practical handling protocols to ensure experimental reproducibility.

Core Technical Analysis: The Stability-Solubility Paradox

Handling 5-isoquinolinethiol requires navigating a physicochemical trade-off between oxidative stability and aqueous solubility . As an amphoteric molecule containing a basic isoquinoline nitrogen (


) and an acidic thiol group (

), its behavior is strictly dictated by pH.
The Mechanism of Instability

The primary degradation pathway is oxidative dimerization to form the disulfide (5,5'-diisoquinolyl disulfide). This reaction is pH-dependent and mediated by the thiolate anion (


):
  • Thiol Deprotonation:

    
    
    
  • Oxidation:

    
    
    

The Critical Insight: Oxidation rates increase exponentially as pH approaches the thiol


. At physiological pH (7.4), a significant fraction of the thiol exists as the reactive thiolate anion, accelerating degradation. Conversely, at acidic pH, the thiol remains protonated (

), which is kinetically resistant to oxidation.
The Solubility Profile
  • pH < 5.0 (Acidic): The isoquinoline nitrogen is protonated (

    
    ). The molecule is cationic  and highly soluble in aqueous media.
    
  • pH 5.5 – 7.5 (Neutral): The nitrogen deprotonates to its neutral form, while the thiol remains protonated. The molecule is neutral and hydrophobic, leading to precipitation .

  • pH > 8.0 (Basic): The thiol deprotonates (

    
    ). The molecule is anionic  and soluble, but highly unstable .
    

Standard Operating Procedure (SOP): Preparation & Storage

Phase 1: Stock Solution Preparation (Anhydrous)

Objective: Create a stable, high-concentration reserve.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide). DMSO prevents proton exchange and stabilizes the uncharged thiol form better than protic solvents.

  • Concentration: Prepare at 10 mM to 100 mM .

  • Procedure:

    • Weigh 5-isoquinolinethiol powder in a glove box or low-humidity environment.

    • Add DMSO and vortex until fully dissolved (solution should be clear/yellowish).

    • Aliquot: Divide into single-use vials (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Storage: Store at -80°C (preferred) or -20°C. Stable for 6–12 months.

Phase 2: Working Solution (Aqueous Dilution)

Objective: Dilute for assay use without precipitation or rapid oxidation.

  • Buffer Selection:

    • For immediate use: PBS or HEPES (pH 7.4). Warning: Use within 30 minutes.

    • For short-term storage (hours): Acetate or Citrate buffer (pH 4.5 – 5.0 ).

  • Additives (Optional but Recommended):

    • EDTA (1 mM): Chelates trace metals (

      
      , 
      
      
      
      ) that catalyze disulfide formation.
    • Reducing Agents: If the assay tolerates it, add 0.5 mM TCEP or 1 mM DTT to maintain the reduced thiol state.

  • Dilution Protocol:

    • Thaw one DMSO aliquot.

    • Add DMSO stock dropwise to the vortexing buffer.

    • Note: Keep final DMSO concentration < 1% (or as tolerated by your biological system).[1][2]

Visualizing the Physicochemical Landscape

The following diagram illustrates the relationship between pH, protonation state, solubility, and stability.

G Acid Acidic Environment (pH < 5.0) Species_Acid Cationic Species (Iso-NH+, R-SH) Acid->Species_Acid Protonation Neutral Physiological/Neutral (pH 5.5 - 7.5) Species_Neutral Neutral Species (Iso-N, R-SH) Neutral->Species_Neutral N-Deprotonation Basic Basic Environment (pH > 8.0) Species_Basic Anionic Species (Iso-N, R-S-) Basic->Species_Basic Thiol-Deprotonation Species_Acid->Species_Neutral pH increases Outcome_Acid High Solubility High Stability Species_Acid->Outcome_Acid Species_Neutral->Species_Basic pH increases Outcome_Neutral Precipitation Risk Moderate Stability Species_Neutral->Outcome_Neutral Outcome_Basic Soluble RAPID OXIDATION Species_Basic->Outcome_Basic

Figure 1: The "pH Triad" of 5-isoquinolinethiol. Optimal handling requires staying in the Green zone (Acidic) for storage or transitioning rapidly through the Yellow zone (Neutral) for assays.

Troubleshooting Guide (Q&A)

Q1: I diluted my DMSO stock into PBS (pH 7.4) and the solution turned cloudy immediately. Why? Diagnosis: You have hit the isoelectric precipitation point . Explanation: At pH 7.4, the isoquinoline nitrogen is mostly deprotonated (neutral), and the thiol is protonated (neutral). The resulting uncharged molecule has poor aqueous solubility. Solution:

  • Lower the concentration of the working solution.

  • Increase the DMSO co-solvent percentage (up to 5% if cells tolerate it).

  • Best Fix: Prepare the dilution in a slightly acidic buffer (pH 5.0) first, then dilute further into the final assay medium immediately before use.

Q2: My stock solution has turned from clear/pale yellow to a dark orange/brown. Is it still usable? Diagnosis: Oxidative dimerization has occurred. Explanation: The color change indicates the formation of disulfides or other oxidation byproducts. Solution:

  • Discard the aliquot. The effective concentration of the free thiol is unknown.

  • Prevention:[3] Ensure future stocks are stored under Argon/Nitrogen gas and strictly at -20°C or below.

Q3: Can I use TCEP or DTT to rescue an oxidized solution? Answer: Yes, but with caveats. Protocol: Adding TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT because TCEP is stable over a wider pH range and does not contain thiols that might interfere with downstream thiol-specific assays.

  • Add TCEP at a 1:1 molar ratio to the estimated starting concentration.

  • Allow 15-30 minutes for reduction at room temperature.

  • Note: This does not reverse irreversible oxidation (e.g., sulfinic/sulfonic acid formation), only disulfide bonding.

Q4: How does the "5-position" affect stability compared to other isomers? Insight: Unlike 1-isoquinolinethiol, which exists predominantly as a stable thione (C=S) tautomer, 5-isoquinolinethiol cannot tautomerize to a stable thione form because the 5-position is on the benzenoid ring, not adjacent to the nitrogen. This makes the 5-isomer a "true thiol" and significantly more prone to oxidation than the 1-isomer. It must be handled with stricter anaerobic precautions.

Summary Data Table: Solvent Compatibility

Solvent / BufferpHSolubilityStability (24 hrs)Recommended Use
Anhydrous DMSO N/AHigh (>50 mM)HighPrimary Stock Storage
Acetate Buffer 4.5HighModerateIntermediate Dilution
PBS / HEPES 7.4Low (<100 µM)*Low (Oxidation risk)Immediate Assay Use
Tris Buffer 8.5High (as anion)Very Low (Rapid oxidation)Avoid

*Solubility at pH 7.4 is concentration-dependent; precipitation is likely above 100 µM without co-solvents.

References

  • Thiol Oxidation Mechanisms

    • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling.

  • Isoquinoline Physicochemical Properties

    • Reich, H. J., & Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO & Water). University of Wisconsin-Madison.

  • General Solubility & DMSO Usage

    • BenchChem. (2025).[1][4] Application Notes and Protocols for In Vitro Assays of Novel Isoquinoline Compounds.

  • Thiol-Thione Tautomerism

    • Kjellin, G., & Sandström, J. (1973).[5] The Thione-Thiol Tautomerism in Simple Thioamides. Acta Chemica Scandinavica.

Sources

Optimization

Overcoming catalyst poisoning by 5-mercaptoisoquinoline in coupling reactions

Technical Support Center: Catalyst Optimization & Troubleshooting Topic: Overcoming Catalyst Poisoning by 5-Mercaptoisoquinoline in Coupling Reactions Reference ID: TSC-2025-ISOQ-SH Status: Active Executive Summary 5-Mer...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Optimization & Troubleshooting Topic: Overcoming Catalyst Poisoning by 5-Mercaptoisoquinoline in Coupling Reactions Reference ID: TSC-2025-ISOQ-SH Status: Active

Executive Summary

5-Mercaptoisoquinoline presents a "perfect storm" for catalyst deactivation in transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). It possesses two distinct coordination sites that synergistically poison active metal centers (typically Palladium or Copper):

  • The Thiol (-SH) Group: A "soft" donor that binds irreversibly to soft metals (Pd, Pt), forming thermodynamically stable, catalytically inactive metal-thiolates.

  • The Isoquinoline Nitrogen: A basic "borderline" donor that can competitively bind to open coordination sites, further inhibiting the catalytic cycle.

This guide provides field-proven protocols to overcome these deactivation pathways, enabling high-yield coupling either at the sulfur center (C-S coupling) or in the presence of the sulfur (C-C coupling).

Part 1: Diagnostic & Mechanism

Q: Why does my reaction turn black and stall immediately when I add 5-mercaptoisoquinoline?

A: You are observing rapid catalyst death via the formation of Palladium(II) bis(thiolate) complexes .

Unlike standard substrates, the thiolate anion (RS⁻) generated under basic conditions outcompetes your phosphine ligands. It displaces them to form a [Pd(isoquinolinyl-S)₂] species. This complex is an "off-cycle" thermodynamic sink—it is too stable to undergo reductive elimination or transmetallation under standard conditions. Additionally, the isoquinoline nitrogen can form a chelate or bridge between metal centers, leading to the formation of insoluble metal-organic oligomers (the "black precipitate").

Visualizing the Poisoning Pathway:

CatalystPoisoning Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poison OFF-CYCLE SINK Pd(II)-bis(thiolate) (Inactive) OxAdd->Poison 5-Mercaptoisoquinoline (Ligand Displacement) Prod Product (C-C or C-S) OxAdd->Prod Transmetallation (Slow w/o optimization) Poison->Pd0 Reactivation (Requires Specific Ligands)

Figure 1: The "Thiol Trap."[1] Standard ligands are displaced by the thiol, sequestering the palladium in an inactive red/black state (Red Box).

Part 2: Troubleshooting & Optimization Protocols

Scenario A: C-S Coupling (Making Thioethers)

User Intent: You want to couple the -SH group of 5-mercaptoisoquinoline with an Aryl Halide.

Issue: Standard ligands (PPh₃, dppf) bind weaker than the thiol product, preventing turnover. Solution: Use Bis-phosphine Ferrocenyl Ligands (DiPPF) or High-Steric Biaryl Phosphines .

Protocol 1: The DiPPF Method (High Turnover) This protocol utilizes 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF), which has a wide bite angle and strong electron-donating properties that prevent the formation of the inactive bis-thiolate resting state.

ComponentSpecificationMolar Eq.Notes
Catalyst Pd(OAc)₂1-2 mol%Pre-mix with ligand if possible.
Ligand DiPPF 1.2-2.4 mol%Critical: L/Pd ratio > 1:1.
Base NaOtBu or Cs₂CO₃1.2 eqNaOtBu for fast rates; Cs₂CO₃ for sensitive functional groups.
Solvent Toluene or Dioxane0.2 MAnhydrous, degassed (Sparged with Ar for 20 min).
Temp 100°C-Sealed tube recommended.

Step-by-Step:

  • Charge a reaction vial with Pd(OAc)₂ and DiPPF. Purge with Argon.

  • Add solvent and stir at RT for 10 mins to form the active L-Pd(0) complex (solution turns yellow/orange).

  • Add the Aryl Halide, 5-Mercaptoisoquinoline, and Base.

  • Seal and heat to 100°C for 4-12 hours.

  • Why this works: The bulky isopropyl groups on DiPPF sterically crowd the Pd center, making the formation of the square-planar bis-thiolate complex energetically unfavorable, forcing the cycle forward.

Scenario B: C-C Coupling in the Presence of Free Thiol

User Intent: You want to perform a Suzuki or Sonogashira coupling on the isoquinoline ring (e.g., 5-mercapto-1-bromoisoquinoline) or on a partner, but the -SH group is killing the catalyst.

Issue: The -SH group is a "suicide substrate." Solution: You must Mask the thiol. Running "naked" free-thiol couplings for C-C bond formation is rarely high-yielding.

Protocol 2: The "Disulfide Switch" Strategy Instead of using a permanent protecting group (like benzyl) that is hard to remove, oxidize the thiol to a Disulfide before the coupling. Disulfides are far less coordinating to Pd than free thiolates.

Workflow:

  • Oxidation: Stir 5-mercaptoisoquinoline in MeOH with catalytic I₂ or air until TLC shows conversion to the disulfide dimer. Isolate the dimer.

  • Coupling: Perform your Suzuki/Sonogashira coupling on the disulfide dimer. The Pd catalyst will tolerate the disulfide much better than the free thiol.

  • Reduction: After the coupling, reduce the disulfide back to the thiol using Zn/AcOH or PBu₃/H₂O.

Protocol 3: The "Thioester Mask" (Liebeskind-Srogl Precursor) If the disulfide is too insoluble, convert the -SH to a thioester (e.g., S-Acetyl).

  • Reagent: AcCl / Pyridine.

  • Benefit: The S-Ac group is non-poisoning to Pd.[2]

  • Bonus: You can later use this thioester in a Liebeskind-Srogl reaction if you wish to replace the Sulfur entirely with a Carbon nucleophile.

Scenario C: "I cannot protect the thiol. I must run it as-is."

User Intent: High-throughput screening or late-stage functionalization where protection is impossible.

Solution: Catalyst Overloading + Zinc Additives. Zinc(II) salts have a higher affinity for sulfur than Palladium in certain oxidation states and can act as a "thiol sponge."

Protocol 4: The Zinc-Scavenger Method

Component Role
Pd(OAc)₂ / XPhos XPhos is exceptionally bulky and resists S-poisoning. Use high loading (5 mol%).
Zn(OAc)₂ (0.5 - 1.0 eq) Acts as a sacrificial Lewis acid to bind the thiolate, keeping it off the Pd.

| Slow Addition | Add the thiol substrate via syringe pump over 2 hours. |

Mechanism: Zn²⁺ + R-S⁻ ⇌ Zn(SR)₂. The Zinc buffers the concentration of free thiolate, keeping it low enough to prevent Pd saturation but high enough to react if needed.

Part 3: Troubleshooting Flowchart

Troubleshooting Start Start: Reaction Failed (Low Yield / Black Ppt) Q1 Is the Thiol the Coupling Partner? Start->Q1 Yes Yes (C-S Coupling) Q1->Yes No No (Thiol is Bystander) Q1->No Sol1 Use Pd(OAc)2 + DiPPF (Ligand Control) Yes->Sol1 Sol2 Use Pd-PEPPSI-IPr (NHC Stability) Yes->Sol2 Q2 Can you protect the Thiol? No->Q2 ProtYes Yes Q2->ProtYes ProtNo No Q2->ProtNo Strat1 Strategy: Disulfide Dimer (Oxidize -> Couple -> Reduce) ProtYes->Strat1 Strat2 Strategy: Thioester (AcCl Protection) ProtYes->Strat2 Strat3 Strategy: Zn(OAc)2 Additive (Thiol Scavenging) ProtNo->Strat3 Strat4 Strategy: Slow Addition (Kinetic Control) ProtNo->Strat4

Figure 2: Decision matrix for selecting the correct optimization strategy based on reaction intent.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use standard Pd(PPh₃)₄ for this reaction? A: No. Triphenylphosphine is too labile. The 5-mercaptoisoquinoline will displace the PPh₃ almost instantly, killing the catalysis. You require bidentate ligands (DiPPF, dppf) or bulky biaryl phosphines (XPhos, BrettPhos) that bind Pd tighter than the sulfur does.

Q: Does the isoquinoline nitrogen interfere? A: Yes, but it is secondary to the thiol. The nitrogen can cause catalyst aggregation. Using DME (Dimethoxyethane) or Dioxane as solvents helps, as their oxygen atoms can weakly solvate the metal and prevent N-coordination. Alternatively, adding 1 eq of a Lewis Acid (like ZnCl₂) can block the Nitrogen site, though this may also interact with the thiol.

Q: I see a "Liebeskind-Srogl" reaction mentioned in literature. Is that relevant? A: Yes, if you want to form a C-C bond at the position of the sulfur. In this reaction, you would convert your 5-mercaptoisoquinoline to a thioester (e.g., 5-isoquinolinyl-S-C(=O)Me). Then, using a Pd catalyst and a Copper cofactor (CuTC), you can couple it with a boronic acid to replace the sulfur with a carbon group. This effectively turns the "poison" into a leaving group.

References

  • Murata, M., & Buchwald, S. L. (2004).[3] "A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines." Tetrahedron, 60(34), 7397–7403. (Seminal work on DiPPF ligand for C-S coupling). Link

  • Fernández-Rodríguez, M. A., et al. (2006). "Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions." The Journal of Organic Chemistry, 71(18), 6967–6975. (Strategies for protecting thiols during coupling). Link

  • Ingoglia, B. T., et al. (2019).[4] "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide." Tetrahedron, 75(32), 4199-4211.[4] (Guide to Buchwald ligands like XPhos which resist poisoning). Link[4]

  • Villalobos, J. M., et al. (2000). "Liebeskind-Srogl Coupling."[2] Organic Letters, 2(14), 2105–2108. (Coupling of thioesters).[2] Link

  • Kondo, T., & Mitsudo, T. (2000). "Metal-Catalyzed Carbon-Sulfur Bond Formation."[3][5] Chemical Reviews, 100(8), 3205–3220. (Review of mechanism of S-poisoning and solutions). Link

Sources

Troubleshooting

Removal of trace sulfur impurities from isoquinoline derivatives

Technical Support Center: Trace Sulfur Removal from Isoquinoline Derivatives Case ID: ISOQ-S-REM-001 Status: Open Priority: High (Catalyst Poisoning / API Purity Risk) Assigned Specialist: Senior Application Scientist, P...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Trace Sulfur Removal from Isoquinoline Derivatives

Case ID: ISOQ-S-REM-001 Status: Open Priority: High (Catalyst Poisoning / API Purity Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Invisible" Saboteur

Welcome to the technical support hub. If you are here, you are likely facing one of two crises with your isoquinoline scaffold:

  • Catalytic Death: Your Palladium/Platinum hydrogenation or cross-coupling reaction stalls immediately, despite fresh catalyst.

  • Compliance Failure: Your final API has failed elemental analysis or heavy metal testing due to sulfur-metal complexation.

Isoquinoline derivatives present a unique challenge. Unlike simple aromatics, the basic nitrogen (pKa ~5.4) makes them susceptible to N-oxidation if aggressive oxidants are used to remove sulfur. Furthermore, the nitrogen lone pair can compete with scavengers, complicating purification.

This guide prioritizes selectivity : removing sulfur without degrading your isoquinoline core.

Part 1: Diagnostic Triage

Q: How do I know which sulfur species is ruining my reaction?

Use this decision matrix to identify the culprit and select the remediation strategy.

SulfurTriage Start Symptom CatFail Catalyst Poisoning (Pd/Pt/Rh) Start->CatFail PurityFail Final Purity/Color Fail Start->PurityFail Thiol Thiols/Free -SH (High Affinity) CatFail->Thiol Likely Sulfide Thioethers/Sulfides (R-S-R) CatFail->Sulfide Likely PurityFail->Sulfide Likely Inorganic Sulfates/Sulfites (Salts) PurityFail->Inorganic Possible Wash Method A: Cu/Ag Wash Thiol->Wash Scavenge Method B: Metal Scavengers Thiol->Scavenge Sulfide->Scavenge Carbon Method C: Activated Carbon Sulfide->Carbon Recryst Method D: Salt Formation Inorganic->Recryst

Figure 1: Triage workflow for selecting the appropriate sulfur removal method based on the observed symptom.

Part 2: Troubleshooting & Protocols

Module A: The "Catalyst Revival" Protocol (Pre-Reaction Treatment)

Issue: Trace sulfur (ppm levels) is poisoning your Pd/C or PtO2 catalyst. Why it happens: Sulfur generally binds to Pd surfaces more strongly than the substrate or hydrogen, permanently blocking active sites (Chemisorption).[1]

Q: Can I just add more catalyst? A: No. This is costly and inefficient. You must remove the poison from the substrate before adding the catalyst.

Protocol: The "Sacrificial" Scavenger Treatment This method uses a solid-supported metal scavenger to bind sulfur species without introducing soluble metal salts.

  • Selection: Use a silica-supported scavenger.[2]

    • For Thiols (-SH): Use SiliaMetS® Thiol or QuadraPure™ TU (Thiourea based).

    • For Thioethers (R-S-R): Use SiliaMetS® DMT (Dimercaptotriazine) or SiliaMetS® Imidazole.

    • Note: Avoid strong cation exchangers (SCX), as they will bind your isoquinoline product.

  • Dosage: Add 5–10 wt% of the scavenger relative to your substrate mass.

  • Solvent: Dissolve substrate in the reaction solvent (e.g., MeOH, EtOH, THF).

  • Incubation: Stir at 40–50 °C for 2–4 hours.

    • Tip: Heat is crucial to overcome kinetic barriers of adsorption.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the scavenger.

  • Validation: Proceed to hydrogenation.

Module B: Chemical Washing (The "Copper Wash")

Issue: High levels of thiols or disulfides carried over from previous steps (e.g., thioamide formation). Mechanism: Copper(II) and Silver(I) form insoluble precipitates with sulfur species.

Q: Will this affect my basic isoquinoline nitrogen? A: Isoquinolines coordinate weakly to Cu(II) compared to sulfur. However, you must perform an EDTA wash afterward to remove residual copper.

Protocol: CuCl₂ Wash

  • Dissolution: Dissolve the crude isoquinoline in a non-miscible organic solvent (DCM or EtOAc).

  • The Wash: Wash the organic layer with 10% aqueous CuCl₂ solution (2x).

    • Observation: If thiols are present, you may see a dark precipitate (CuS) at the interface.

  • The Cleanup: Wash with 5% aqueous EDTA (disodium salt) or dilute NH₄OH to remove residual copper bound to the isoquinoline nitrogen.

  • Drying: Dry over Na₂SO₄ and concentrate.

Module C: Activated Carbon Screening (The "Polishing" Step)

Issue: Unknown sulfur species or color impurities. Scientific Insight: Not all carbons are equal. For sulfur, "chemically activated" carbons (impregnated with metal oxides) are superior to standard steam-activated carbons.

Quantitative Comparison of Carbon Types:

Carbon TypeSurface ChemBest ForIsoquinoline Compatibility
Steam Activated (Standard) Neutral/BasicGeneral color, tarsHigh
Acid Washed AcidicBasic impuritiesLow (Binds Isoquinoline)
Metal Impregnated (Cu/Ag) Lewis AcidicSulfides, Mercaptans Moderate (Requires filtration)
Sulfur-Doped High AffinityMercury removalLow relevance here

Protocol: Carbon Treatment

  • Dissolve crude material in MeOH or EtOH (10 mL/g).

  • Add Activated Carbon (e.g., Darco® KB-G or Norit® SX Ultra) at 5–10 wt%.

  • Critical Step: Heat to reflux for 30–60 minutes. Cold carbon treatment is rarely effective for trace sulfur.

  • Filter hot through a Celite pad.

Part 3: Advanced Troubleshooting (FAQs)

Q: I tried oxidation with H₂O₂ to convert the sulfide to a sulfone, but my product mass increased by 16 mass units. What happened? A: You created the Isoquinoline N-oxide .

  • The Science: The lone pair on the isoquinoline nitrogen is nucleophilic. While sulfur oxidizes easily, H₂O₂ is non-selective.

  • The Fix: Avoid bulk oxidants. If you must oxidize a sulfide, use Oxone® at controlled pH (acidic) where the pyridine nitrogen is protonated (and thus protected from oxidation), or use NaIO₄ which is more selective for sulfur over nitrogen.

Q: My elemental analysis still shows 0.5% Sulfur. I can't find the impurity by HPLC. A: The impurity might be:

  • Inorganic: Sodium sulfate or silica-sulfur leachables. These don't fly on LC-MS.

    • Fix: Dissolve in DCM, filter through a fine frit (removes salts), then wash with water.

  • Volatile: CS₂ or low MW thiols.

    • Fix: High-vacuum drying at 50 °C for 24 hours.

  • Polymeric: Oligomeric sulfur species trapped in the crystal lattice.

    • Fix: Recrystallize from a solvent that solubilizes the impurity (e.g., MeOH/Water) rather than just the product.

Part 4: References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[3] Organic Process Research & Development.[3] Link

  • SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide.Link

  • Sigma-Aldrich. Carbon Adsorbents for Purification.Link

  • Albini, A. (2002).[4] Heterocyclic N-Oxides. CRC Press. (Regarding N-oxidation risks in isoquinolines).

Sources

Reference Data & Comparative Studies

Validation

Unmasking the Elusive Thiol Proton: A Comparative Guide to the ¹H NMR Characterization of 5-Isoquinolinethiol

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, sulfur-containing molecules like 5-isoquinolinethiol present a unique set of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, sulfur-containing molecules like 5-isoquinolinethiol present a unique set of challenges in their characterization. The thiol (SH) proton, in particular, is notorious for its variable and often broad appearance in ¹H Nuclear Magnetic Resonance (NMR) spectra, making its definitive assignment a non-trivial task. This guide provides an in-depth, comparative analysis of robust NMR techniques to unambiguously identify and characterize the SH proton of 5-isoquinolinethiol, a venture into the nuanced world of proton exchange and environmental effects on chemical shifts.

The Challenge: Why is the Thiol Proton a Moving Target?

The chemical shift of a proton is dictated by its local electronic environment. For most protons attached to carbon, this environment is relatively stable, leading to predictable and sharp signals. The thiol proton, however, is a different beast. Its chemical shift is highly sensitive to a variety of factors, often resulting in a broad signal that can be easily mistaken for baseline noise or an impurity.

Several key factors contribute to this variability:

  • Hydrogen Bonding: Thiols are capable of forming weak hydrogen bonds. The extent of this bonding is dependent on the concentration of the sample and the nature of the solvent, directly impacting the shielding of the SH proton.

  • Chemical Exchange: The thiol proton can undergo rapid chemical exchange with other labile protons in the sample, such as residual water or acidic impurities. This exchange can lead to significant signal broadening or even the complete disappearance of the SH peak.

  • Concentration and Temperature: Both concentration and temperature influence the equilibrium of hydrogen bonding and the rate of chemical exchange, thereby altering the chemical shift and line shape of the SH proton signal.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the deuterated solvent used for the NMR experiment can significantly influence the thiol proton's chemical shift.

Given these challenges, a single, standard ¹H NMR spectrum is often insufficient for the conclusive identification of the SH proton in a molecule like 5-isoquinolinethiol. A multi-pronged approach, employing a series of simple yet powerful NMR experiments, is the most rigorous and reliable strategy.

A Comparative Workflow for SH Proton Characterization

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition

This initial experiment serves as the baseline for comparison.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 5-isoquinolinethiol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is of high purity to minimize water content.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale to the residual solvent peak.

Protocol 2: Deuterium (D₂O) Exchange Experiment

This is the most definitive method for identifying exchangeable protons like the SH proton.

Methodology:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the 5-isoquinolinethiol sample as described in Protocol 1.

  • D₂O Addition: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Gently shake the tube to ensure thorough mixing of the D₂O with the sample solution.

  • Re-acquisition: Re-acquire the ¹H NMR spectrum using the same parameters as the initial experiment.

  • Comparison: Compare the two spectra. The signal corresponding to the SH proton will either disappear or significantly decrease in intensity in the spectrum acquired after the D₂O addition, as the proton is exchanged for a deuterium atom, which is not observed in ¹H NMR.

Protocol 3: Concentration-Dependent ¹H NMR Studies

This experiment probes the effect of intermolecular hydrogen bonding on the SH proton's chemical shift.

Methodology:

  • Prepare a Series of Samples: Prepare a series of NMR samples of 5-isoquinolinethiol in the same deuterated solvent with varying concentrations (e.g., 1 mg/mL, 5 mg/mL, 20 mg/mL).

  • Acquire Spectra: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions.

  • Analyze Chemical Shifts: Carefully compare the chemical shifts of the putative SH proton across the different concentrations. A noticeable shift (typically downfield with increasing concentration) is indicative of a proton involved in intermolecular hydrogen bonding.

Protocol 4: Temperature-Dependent ¹H NMR Studies

This experiment investigates the effect of temperature on hydrogen bonding and chemical exchange.

Methodology:

  • Sample Preparation: Prepare a single NMR sample of 5-isoquinolinethiol.

  • Variable Temperature Acquisition: Acquire a series of ¹H NMR spectra at different temperatures (e.g., 298 K, 308 K, 318 K). Allow the sample to equilibrate at each temperature for several minutes before acquisition.

  • Analyze Spectral Changes: Observe the changes in the chemical shift and line shape of the potential SH proton signal. As the temperature increases, hydrogen bonds are disrupted, which typically causes the SH signal to shift upfield. Additionally, if the signal is broad due to chemical exchange, it may sharpen at higher or lower temperatures depending on the exchange rate.

Data Presentation and Interpretation

To facilitate a clear comparison of the experimental outcomes, the results should be tabulated.

Experiment Expected Observation for SH Proton Interpretation
Standard ¹H NMR A singlet, potentially broad, in the region of 3.0-5.0 ppm.Initial identification of a candidate signal.
D₂O Exchange The candidate signal disappears or significantly diminishes.Confirms the proton is labile and exchangeable, a hallmark of an SH proton.
Concentration Study The chemical shift of the candidate signal moves downfield with increasing concentration.Indicates involvement in intermolecular hydrogen bonding, characteristic of an SH group.
Temperature Study The chemical shift of the candidate signal moves upfield with increasing temperature.Further confirms the presence of hydrogen bonding.

Visualizing the Workflow

A clear experimental workflow is essential for reproducible scientific investigation.

Caption: A logical workflow for the unambiguous characterization of the 5-isoquinolinethiol SH proton using comparative ¹H NMR techniques.

Conclusion

The definitive characterization of the 5-isoquinolinethiol SH proton in ¹H NMR spectroscopy necessitates a methodical and comparative approach. While a standard spectrum provides an initial hypothesis, it is the collective evidence from deuterium exchange, concentration-dependent, and temperature-dependent studies that transforms a tentative assignment into a confident structural elucidation. By understanding the principles behind the labile nature of the thiol proton and applying these straightforward experimental protocols, researchers can overcome the inherent challenges and achieve accurate and reliable characterization of this important class of molecules. This rigorous approach not only ensures the integrity of the data but also provides a deeper understanding of the molecular behavior in solution.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
Comparative

Optimizing S-H Moiety Detection in 5-Mercaptoisoquinoline: A Comparative Spectroscopic Guide

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Focus: FTIR Analysis, Tautomeric Differentiation, and Quality Control Executive Summary: The "Missing" Peak Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Focus: FTIR Analysis, Tautomeric Differentiation, and Quality Control

Executive Summary: The "Missing" Peak Challenge

In the development of isoquinoline-based kinase inhibitors and vasodilators, 5-mercaptoisoquinoline (5-MIQ) is a critical scaffold. However, researchers frequently encounter a "false negative" during quality control: the apparent absence of the sulfhydryl (S-H) stretching vibration in FTIR spectra.

This guide objectively compares the spectroscopic performance of 5-MIQ against its isomer, 1-mercaptoisoquinoline (1-MIQ) , and evaluates FTIR against Raman spectroscopy . The core insight is structural: unlike its 1-isomer, 5-MIQ is a "true thiol" that does not undergo thione-thiol tautomerism, making the S-H stretch a mandatory—yet elusive—quality marker.

The Tautomerism Conundrum: 5-MIQ vs. 1-MIQ

To interpret the spectrum of 5-MIQ, one must understand why it behaves differently from other heterocyclic thiols.

The Structural Divergence[1]
  • 1-Mercaptoisoquinoline (Alternative): The thiol group is at the C1 position, adjacent to the ring nitrogen. This allows for proton transfer, stabilizing the molecule as a Thione (NH form) . In the solid state, 1-MIQ exists almost exclusively as 2H-isoquinoline-1-thione.

    • Spectral Consequence:No S-H peak. Strong C=S and N-H bands.

  • 5-Mercaptoisoquinoline (The Product): The thiol group is at the C5 position (benzene ring), physically isolated from the pyridine nitrogen. There is no resonance pathway to stabilize a thione form without disrupting the aromaticity of both rings.

    • Spectral Consequence:S-H peak must be present.

Visualizing the Mechanism

The following diagram illustrates why 5-MIQ retains the S-H moiety while 1-MIQ loses it to tautomerism.

Tautomerism cluster_0 1-Mercaptoisoquinoline (Isomer) cluster_1 5-Mercaptoisoquinoline (Target) M1_Thiol Thiol Form (S-H) (Unstable) M1_Thione Thione Form (C=S, N-H) (Dominant) M1_Thiol->M1_Thione Rapid Proton Transfer (N-Conjugation) Result_1 FTIR Result: NO S-H Peak Strong N-H Band M1_Thione->Result_1 M5_Thiol Thiol Form (S-H) (Stable) M5_Thiol->M5_Thiol Static Structure M5_Thione Thione Form (Forbidden) Result_5 FTIR Result: Weak S-H Peak (~2550 cm⁻¹) M5_Thiol->Result_5

Caption: Structural constraints prevent 5-MIQ from tautomerizing, contrasting with the thione-dominance of the 1-isomer.

Comparative Analysis: Spectral Markers

This table provides a direct comparison of vibrational modes for 5-MIQ against its common alternatives (isomers and oxidized impurities).

Feature5-Mercaptoisoquinoline (Target)1-Mercaptoisoquinoline (Isomer)5,5'-Disulfide (Impurity)
S-H Stretch 2550–2600 cm⁻¹ (Weak) Absent Absent
N-H Stretch Absent3100–3400 cm⁻¹ (Broad)Absent
C=S Stretch Absent1100–1200 cm⁻¹ (Strong)Absent
S-S Stretch AbsentAbsent450–550 cm⁻¹ (Weak)
C-H (Ar) 3000–3100 cm⁻¹3000–3100 cm⁻¹3000–3100 cm⁻¹

Critical Insight: If your 5-MIQ spectrum lacks a band at 2550 cm⁻¹ but shows a broad band at 3200 cm⁻¹, you likely have the 1-isomer or a significant disulfide impurity (where the S-H is lost to oxidation).

Methodology: Optimizing S-H Detection

The S-H stretch is notoriously weak in IR due to the low polarity of the S-H bond. Standard ATR (Attenuated Total Reflectance) often fails to resolve it against the noise floor.

Protocol A: Transmission FTIR (Recommended)

Why: Transmission mode maximizes path length and signal intensity for weak dipole moments.

  • Preparation: Mix 2 mg of 5-MIQ with 200 mg of dry KBr (Potassium Bromide).

  • Grinding: Grind gently. Warning: Excessive grinding can induce local heating and oxidation to the disulfide.

  • Pressing: Press into a transparent pellet under vacuum to remove water (water vapor bands at 3500 cm⁻¹ and 1600 cm⁻¹ can obscure baselines).

  • Acquisition: Scan 32 times at 4 cm⁻¹ resolution. Look for a sharp, weak dip at 2560 ± 20 cm⁻¹ .

Protocol B: Solution State (Validation)

Why: To confirm the peak is not an artifact and to eliminate intermolecular Hydrogen bonding.

  • Solvent: Dissolve in dry CCl₄ or CHCl₃ (Carbon Tetrachloride or Chloroform). Note: CCl₄ is preferred as it has no C-H stretches to interfere, though safety regulations may require CHCl₃.

  • Cell: Use a liquid cell with NaCl or CaF₂ windows (0.1 mm spacer).

  • Observation: The S-H band should appear sharper and slightly shifted compared to the solid state.

Protocol C: Raman Spectroscopy (The Superior Alternative)

If FTIR remains inconclusive, Raman spectroscopy is the definitive alternative.

  • Physics: The S-H bond is highly polarizable, making it a strong Raman scatterer .

  • Expectation: A massive, sharp peak at ~2575 cm⁻¹.

  • Comparison: In Raman, the S-H signal is often 10x stronger relative to the baseline than in FTIR.

Experimental Workflow: Decision Tree

Use this self-validating workflow to confirm the identity and purity of your 5-MIQ sample.

Workflow Start Start: 5-MIQ Sample Analysis FTIR Run FTIR (KBr Pellet) Start->FTIR CheckSH Peak at 2500-2600 cm⁻¹? FTIR->CheckSH CheckNH Broad Peak at 3200 cm⁻¹? CheckSH->CheckNH No Confirmed CONFIRMED: 5-Mercaptoisoquinoline CheckSH->Confirmed Yes (Weak) YesSH Peak Present NoSH Peak Absent Isomer Identify: 1-Mercaptoisoquinoline (Isomer Error) CheckNH->Isomer Yes (Thione Form) Raman Run Raman Spectroscopy CheckNH->Raman No (Ambiguous) Oxidized Identify: Disulfide Impurity (Oxidation Error) RamanCheck Strong Peak at ~2575 cm⁻¹? Raman->RamanCheck RamanCheck->Oxidized No RamanCheck->Confirmed Yes (Strong)

Caption: A logic flow to distinguish 5-MIQ from its thione isomer and oxidized disulfide forms.

References

  • PubChem Database. (n.d.). Isoquinoline-1-thiol (2H-isoquinoline-1-thione) Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Citation Context: Confirms the thione structure preference for the 1-isomer.
  • NIST Chemistry WebBook. (n.d.). Isoquinoline Infrared Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

    • Citation Context: Provides baseline spectral d
  • Specac Application Notes. (n.d.). Interpreting Infrared Spectra: A Guide. Retrieved from [Link]

    • Citation Context: General methodology for distinguishing weak S-H stretches
  • Mirzahosseini, A., et al. (2015).[1] Species-Specific Thiol-Disulfide Equilibrium Constant. Journal of Physical Chemistry B. Retrieved from [Link]

    • Citation Context: Discusses the kinetics of thiol oxidation, relevant for the "Disulfide Impurity" analysis.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Isoquinoline-5-thiol

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing inva...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the predicted mass spectrometry fragmentation patterns of isoquinoline-5-thiol, a sulfur-containing heterocyclic compound of interest, benchmarked against the well-documented fragmentation of its parent structure, isoquinoline.

The introduction of a thiol (-SH) group at the 5-position of the isoquinoline ring is anticipated to significantly influence its fragmentation behavior under mass spectrometric conditions. This guide will explore these predicted differences, providing a logical framework based on established fragmentation mechanisms of aromatic, heterocyclic, and sulfur-containing compounds. By understanding these patterns, researchers can more accurately identify isoquinoline-5-thiol and its derivatives in complex matrices.

Predicted Fragmentation of Isoquinoline-5-thiol vs. Isoquinoline: A Comparative Overview

The fragmentation of an organic molecule in a mass spectrometer is not a random process; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions. When comparing isoquinoline-5-thiol to isoquinoline, the presence of the sulfur atom is the key differentiator, introducing new potential fragmentation pathways.

Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

Isoquinoline: The fragmentation of isoquinoline is characterized by the initial loss of a hydrogen cyanide (HCN) molecule, a common fragmentation pathway for nitrogen-containing aromatic heterocycles.[1] This is followed by the expulsion of acetylene (C2H2).[1]

Predicted Fragmentation of Isoquinoline-5-thiol: For isoquinoline-5-thiol, we can predict several key fragmentation pathways under EI, influenced by the thiol substituent:

  • Loss of a Thiol Radical (•SH): The C-S bond is relatively weaker than the C-H and C-C bonds of the aromatic system, making the loss of the •SH radical a probable initial fragmentation step.

  • Loss of Hydrogen Sulfide (H2S): Rearrangement followed by the elimination of a stable neutral molecule like H2S is a common fragmentation pathway for thiols.

  • Ring Fragmentation: Similar to isoquinoline, the loss of HCN is still expected, though its relative abundance may be altered by the presence of the thiol group.

  • Formation of a Thienopyridine-like Cation: Intramolecular rearrangement and cyclization involving the sulfur atom could lead to the formation of a stable, fused-ring fragment ion.

The following table summarizes the predicted key fragments for isoquinoline-5-thiol in comparison to the known fragments of isoquinoline under EI-MS.

Putative FragmentPredicted m/z for Isoquinoline-5-thiolKnown m/z for IsoquinolineProposed Neutral Loss
[M]+•161129-
[M-SH]+128-•SH
[M-H2S]+•127-H2S
[M-HCN]+•134102HCN
[M-CS]+•117-CS
[C7H5N]+•103103C2H2S
[C6H4]+•7676C3H3NS
Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation than EI, with the protonated molecule [M+H]+ often being the most abundant ion. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.

Isoquinoline Alkaloids: Studies on various isoquinoline alkaloids using ESI-MS/MS have revealed characteristic fragmentation patterns, often involving the loss of substituents from the isoquinoline core.[2][3][4]

Predicted Fragmentation of Isoquinoline-5-thiol: Under ESI-MS/MS conditions, the fragmentation of the protonated isoquinoline-5-thiol [M+H]+ is expected to proceed through pathways that favor the formation of stable product ions.

  • Loss of H2S: Similar to EI, the neutral loss of hydrogen sulfide from the protonated molecule is a highly probable fragmentation pathway.

  • Loss of CS: The elimination of carbon monosulfide is another potential fragmentation pathway for aromatic thiols.

  • Ring Cleavage: Fragmentation of the isoquinoline ring system, potentially initiated by the charge on the nitrogen atom, would lead to smaller fragment ions.

Proposed Fragmentation Pathways and Mechanisms

To visualize the predicted fragmentation of isoquinoline-5-thiol, the following diagrams illustrate the key bond cleavages and rearrangements.

Proposed EI Fragmentation Pathway

EI_Fragmentation M Isoquinoline-5-thiol [M]+• m/z = 161 F1 [M-SH]+ m/z = 128 M->F1 - •SH F2 [M-H2S]+• m/z = 127 M->F2 - H2S F3 [M-HCN]+• m/z = 134 M->F3 - HCN

Caption: Predicted EI fragmentation of isoquinoline-5-thiol.

Proposed ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [M+H]+ m/z = 162 P1 [M+H-H2S]+ m/z = 128 MH->P1 - H2S P2 [M+H-CS]+ m/z = 118 MH->P2 - CS

Caption: Predicted ESI-MS/MS fragmentation of isoquinoline-5-thiol.

Experimental Protocols for Mass Spectrometry Analysis

To validate the predicted fragmentation patterns, the following experimental protocols are recommended.

Electron Ionization-Mass Spectrometry (EI-MS)

This protocol is designed for the analysis of isoquinoline-5-thiol using a standard gas chromatography-mass spectrometry (GC-MS) system.

Workflow Diagram

EI_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Prep Dissolve sample in a volatile organic solvent (e.g., Dichloromethane) Inject Inject into GC-MS Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole or TOF) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Pattern Spectrum->Interpret

Caption: Experimental workflow for EI-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of isoquinoline-5-thiol in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar column (e.g., HP-5MS) is suitable.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.[5]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

This protocol is suitable for the analysis of isoquinoline-5-thiol using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Workflow Diagram

ESI_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Prep Dissolve sample in a suitable solvent mixture (e.g., Water/Acetonitrile with 0.1% Formic Acid) Inject Inject into LC-MS/MS Prep->Inject Separate Liquid Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (Positive Mode) Separate->Ionize Select Precursor Ion Selection Ionize->Select Fragment Collision-Induced Dissociation (CID) Select->Fragment Analyze Product Ion Analysis Fragment->Analyze Spectrum Obtain MS/MS Spectrum Analyze->Spectrum Interpret Interpret Fragmentation Pattern Spectrum->Interpret

Caption: Experimental workflow for ESI-MS/MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve isoquinoline-5-thiol in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid to a concentration of approximately 10 µg/mL. The formic acid aids in protonation.

  • Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ)) equipped with an electrospray ionization source.

  • LC Conditions:

    • Column: A C18 reversed-phase column is recommended.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.[6]

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).[2][6]

    • Capillary Voltage: 3.5-4.5 kV.[6]

    • Source Temperature: 120-150 °C.[6]

    • Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 162).

    • Collision Gas: Argon.

    • Collision Energy: Optimize the collision energy (typically 10-40 eV) to achieve informative fragmentation.[6]

Conclusion

The introduction of a thiol group at the 5-position of the isoquinoline ring is predicted to introduce unique and informative fragmentation pathways that are not observed for the parent isoquinoline molecule. Under electron ionization, the loss of •SH and H2S are expected to be characteristic fragments. In electrospray ionization with tandem mass spectrometry, the neutral loss of H2S from the protonated molecule will likely be a dominant fragmentation channel.

By comparing these predicted fragmentation patterns with experimental data, researchers can confidently identify isoquinoline-5-thiol and its analogs. The protocols outlined in this guide provide a robust framework for obtaining high-quality mass spectra to facilitate this structural elucidation. A thorough understanding of these fragmentation behaviors is essential for advancing research and development in fields where such heterocyclic compounds play a crucial role.

References

  • ResearchGate. (n.d.). Fragmentation pattern of isoquinoline (Scheme 3). Available at: [Link]

  • He, X., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 896. Available at: [Link]

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 335-339. Available at: [Link]

  • Lee, J., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. Forensic Toxicology, 35(1), 136-146. Available at: [Link]

  • He, X., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. Available at: [Link]

  • ResearchGate. (2020). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available at: [Link]

  • PubMed. (2000). Electrospray ionization mass spectrometry of low-molecular-mass S-nitroso compounds and their thiols. Available at: [Link]

  • Millan, S. (2020). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Università degli Studi di Padova. Available at: [Link]

  • SfRBM. (n.d.). Mass spectrometry in studies of protein thiol chemistry and signaling_ Opportunities and caveats. Available at: [Link]

  • Inchem.org. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Available at: [Link]

  • PMC. (2016). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Available at: [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]

  • Figshare. (2015). Fragmentation and rearrangement in nitrogen heterocyclic chemistry. Available at: [Link]

  • ResearchGate. (2026). Electrospray Mass Spectrometry of Arsenic Compounds and Thiol-Arsenic Complexes | Request PDF. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Available at: [Link]

  • Radboud Repository. (2024). Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes. Available at: [Link]

  • PMC. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Available at: [Link]

  • PMC. (2025). Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells. Available at: [Link]

  • DIAL@UCLouvain. (n.d.). Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. Available at: [Link]

  • Science Primary Literature. (2025). Role of sulphur-heterocycles in medicinal chemistry: An update. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Isoquinolinethiol and 1-Isoquinolinethiol for Researchers

In the landscape of drug discovery and materials science, the nuanced reactivity of heterocyclic thiols is of paramount importance. Isoquinolinethiols, in particular, offer a scaffold with significant potential for the d...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the nuanced reactivity of heterocyclic thiols is of paramount importance. Isoquinolinethiols, in particular, offer a scaffold with significant potential for the development of novel therapeutics and functional materials. This guide provides an in-depth comparison of the reactivity of two key isomers: 5-isoquinolinethiol and 1-isoquinolinethiol. Understanding their distinct chemical behaviors is crucial for designing efficient synthetic routes and predicting their interactions in biological and material systems.

This comparison is grounded in fundamental principles of organic chemistry, supported by available experimental data and theoretical insights. We will explore how the seemingly subtle difference in the position of the thiol group profoundly impacts their electronic properties, nucleophilicity, and susceptibility to common chemical transformations.

Structural and Electronic Differences: A Tale of Two Isomers

The core of the reactivity differences between 5-isoquinolinethiol and 1-isoquinolinethiol lies in their distinct electronic and structural characteristics, primarily dictated by the position of the thiol group relative to the ring nitrogen.

1.1. Tautomerism: The Decisive Factor for 1-Isoquinolinethiol

A critical distinction for 1-isoquinolinethiol is its existence in a tautomeric equilibrium with its thione form, 2H-isoquinoline-1-thione. Spectroscopic and computational data strongly suggest that this equilibrium heavily favors the thione tautomer.[1][2] This is a consequence of the stability gained from the amide-like (or in this case, thioamide-like) resonance within the heterocyclic ring. This has profound implications for its reactivity, as the sulfur atom is double-bonded to carbon and the proton resides on the nitrogen.

In stark contrast, 5-isoquinolinethiol, with the thiol group on the carbocyclic ring, does not have a stable thione tautomer and exists predominantly as a true aromatic thiol.

Tautomerism cluster_1 1-Isoquinolinethiol cluster_5 5-Isoquinolinethiol 1_thiol Thiol Form 1_thione Thione Form (Predominant) 1_thiol->1_thione Tautomerization 5_thiol Thiol Form (Predominant)

Caption: Tautomeric equilibrium of 1-isoquinolinethiol favoring the thione form, while 5-isoquinolinethiol exists as the thiol.

1.2. Acidity (pKa) and Nucleophilicity

  • 5-Isoquinolinethiol: As an aromatic thiol, its pKa is expected to be in the range of thiophenol (pKa ≈ 6.6). The electron-withdrawing nature of the isoquinoline ring system would likely lower this value slightly, making it a moderately strong acid for a thiol. Upon deprotonation, it forms a thiolate anion with the negative charge localized on the sulfur atom, making it a potent nucleophile.

  • 1-Isoquinolinethiol (as 2H-isoquinoline-1-thione): The proton is on the nitrogen atom, and its acidity will be significantly different from a typical thiol. The pKa of the N-H bond in a thioamide is generally higher than that of a thiol S-H bond. Deprotonation would occur at the nitrogen, and the resulting anion is resonance-stabilized. While the sulfur atom in the thione form possesses lone pairs, its nucleophilicity is considerably lower than that of a thiolate anion due to the carbon-sulfur double bond.

Comparative Summary of Properties

Property5-Isoquinolinethiol1-Isoquinolinethiol (as 2H-isoquinoline-1-thione)
Predominant Form Aromatic ThiolThioamide (Thione)
Acidity (pKa) Estimated to be slightly lower than thiophenol (~6.6)Acidity is related to the N-H bond of a thioamide
Primary Site of Deprotonation SulfurNitrogen
Nucleophilicity of Sulfur High (as thiolate)Low

Comparative Reactivity in Key Transformations

The structural and electronic differences outlined above directly translate to distinct reactivity patterns in common organic reactions.

2.1. S-Alkylation and S-Arylation: A Nucleophilic Sulfur

These reactions are cornerstones for creating more complex molecules from thiols. The nucleophilicity of the sulfur atom is the driving force.

  • 5-Isoquinolinethiol: This isomer is expected to undergo S-alkylation and S-arylation readily under standard basic conditions. The formation of the highly nucleophilic thiolate anion facilitates reactions with a wide range of electrophiles, such as alkyl halides and activated aryl halides.

  • 1-Isoquinolinethiol: Due to its predominant thione form, direct S-alkylation is less facile. The sulfur atom is not as nucleophilic as a thiolate. Alkylation typically occurs under conditions that favor the transient formation of the thiol tautomer or via alkylation on the nitrogen followed by rearrangement, though S-alkylation can be achieved.

S_Alkylation 5_thiolate 5-Isoquinolinethiolate 5_S_Alkylated 5-Alkylthioisoquinoline 5_thiolate->5_S_Alkylated Facile SN2 Alkyl_Halide R-X Alkyl_Halide->5_S_Alkylated 1_S_Alkylated 1-Alkylthioisoquinoline Alkyl_Halide->1_S_Alkylated 1_thione 1-Isoquinolinethione 1_thione->1_S_Alkylated Less Facile

Caption: Comparative ease of S-alkylation for 5-isoquinolinethiol vs. 1-isoquinolinethiol.

2.2. Electrophilic Aromatic Substitution: Reactivity of the Ring

The position of the thiol group also influences the susceptibility of the isoquinoline ring to electrophilic attack. The electron-donating or -withdrawing nature of the substituent and the inherent reactivity of the isoquinoline ring system are key.

It is well-established that electrophilic substitution on the isoquinoline ring generally occurs on the benzene ring at the C5 and C8 positions.[3][4][5]

  • 5-Isoquinolinethiol: The thiol group at the 5-position is an ortho, para-directing activating group. However, since the 5-position is already substituted, it would activate the ring towards further electrophilic substitution, primarily at the C6 and potentially the C4 positions.

  • 1-Isoquinolinethiol: The thioamide group at the 1-position is a deactivating group for electrophilic aromatic substitution due to its electron-withdrawing nature. This would make the entire ring system less reactive towards electrophiles compared to 5-isoquinolinethiol.

2.3. Oxidation: The Fate of the Sulfur Atom

Thiols are readily oxidized to various sulfur-containing functional groups, most commonly disulfides, sulfinic acids, and sulfonic acids.[6][7]

  • 5-Isoquinolinethiol: This isomer is expected to behave as a typical aromatic thiol. Mild oxidation (e.g., with I2 or air in the presence of a base) should readily yield the corresponding disulfide. Stronger oxidizing agents (e.g., H2O2, KMnO4) would lead to the formation of the sulfonic acid.

  • 1-Isoquinolinethiol: The oxidation of the thione group is more complex. While oxidation to a disulfide is possible, the reaction conditions might be harsher. Oxidation can also occur at other parts of the molecule, and the thioamide functionality can be cleaved under strongly oxidative conditions.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for key transformations of isoquinolinethiols. These are based on established methodologies for similar compounds and should be adapted and optimized for specific substrates.

3.1. Protocol for S-Alkylation of 5-Isoquinolinethiol

This protocol describes a general procedure for the S-alkylation of an aromatic thiol, which is directly applicable to 5-isoquinolinethiol.

Materials:

  • 5-Isoquinolinethiol

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF) or ethanol

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 5-isoquinolinethiol (1.0 eq) in DMF or ethanol in a round-bottom flask.

  • Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat (e.g., to 50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3.2. Protocol for Oxidation of 5-Isoquinolinethiol to the Disulfide

This protocol outlines a mild oxidation of a thiol to its corresponding disulfide.

Materials:

  • 5-Isoquinolinethiol

  • Iodine (I2)

  • Ethanol or Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve 5-isoquinolinethiol (1.0 eq) in ethanol or dichloromethane.

  • Slowly add a solution of iodine (0.5 eq) in the same solvent dropwise with stirring at room temperature.

  • Continue stirring for 1-2 hours or until TLC analysis indicates the complete consumption of the starting thiol.

  • If necessary, quench any excess iodine by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the disulfide product, which can be further purified by recrystallization or column chromatography.

Conclusion

The reactivity of 5-isoquinolinethiol and 1-isoquinolinethiol are markedly different, a fact that must be carefully considered in any synthetic design. The predominance of the thione tautomer in 1-isoquinolinethiol significantly reduces the nucleophilicity of its sulfur atom compared to the true thiol nature of the 5-isomer. This renders 5-isoquinolinethiol more reactive in typical thiol reactions such as S-alkylation and mild oxidation to the disulfide. Conversely, the electronic nature of the substituents impacts the reactivity of the isoquinoline ring itself, with the thiol group at the 5-position being activating for electrophilic substitution, while the thioamide at the 1-position is deactivating.

For researchers and drug development professionals, a thorough understanding of these differences is essential for the rational design of synthetic routes and for predicting the behavior of these molecules in complex chemical and biological environments.

References

  • PubChem. Isoquinoline-1-thiol. National Center for Biotechnology Information. Available at: [Link]

  • Schlegel, H. B., et al. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Cremlyn, R. J. (1996). An Introduction to Organosulfur Chemistry. John Wiley & Sons.
  • Organic Syntheses. Available at: [Link]

  • Google Patents. US5272270A - Process for the preparation of 1-alkylisoquinoline derivatives.
  • Stanovnik, B., & Tisler, M. (1974). Synthesis of Heterocyclic Compounds. XXXI. Syntheses of s-Triazolo[4,3-b]pyridazines. Journal of Heterocyclic Chemistry, 11(6), 999-1002.
  • Hou, S., et al. (2025). Representative structures and electron densities on the sulfur atom for various sulfur-containing compounds.
  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 123.
  • Kjellin, G., & Sandström, J. (1973). The Thione-Thiol Tautomerism in Simple Thioamides. Acta Chemica Scandinavica, 27, 209-217.
  • Zhu, X., et al. (2025). Computational analysis of electronic structure modulation via sulfur doping.
  • Elgemeie, G. H., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1434-1442.
  • MDPI. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents.
  • Lo, S. L., & Shiau, C. Y. (2014). From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide. Journal of Physical Chemistry B, 118(32), 9575-9583.
  • MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3945.
  • Google Patents. CN112300072A - High-yield synthesis method of 5-iodoisoquinoline compounds.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Filo. (2025). Electrophilic Substitution Reactions of Quinolines and Isoquinolines. Available at: [Link]

  • National Institutes of Health. (2012). Sulfur K-edge X-ray Absorption Spectroscopy and Density Functional Calculations on Mo(IV) and Mo(VI)=O Bis-dithiolenes. PMC.
  • National Institutes of Health. (2008). Sulfur K-edge XAS of WV=O vs. MoV=O Bis(dithiolene) Complexes. PMC.
  • Google Patents. Isoquinoline-5-sulfonic acid amides as inhibitors of akt (protein kinase b).
  • Marek, J., et al. (2012). SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERING IN THE LENGTH OF THE SIDE ALKYLATING CHAIN.
  • Shaikh, A. R., et al. (2022). pH metric studies of quinol with transition metal ions in aqueous media. Journal of Chemical and Biological and Physical Sciences, 12(3), 101-106.

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of 5-Mercaptoisoquinoline

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust purity determination of 5-mercaptoisoquinoline. We will move beyond generic templat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust purity determination of 5-mercaptoisoquinoline. We will move beyond generic templates to address the compound's specific analytical challenges, explaining the causality behind each experimental choice. Our focus is on developing a self-validating, scientifically sound method suitable for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of 5-Mercaptoisoquinoline

5-Mercaptoisoquinoline is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its purity is paramount for ensuring predictable biological activity and material properties. However, its structure presents two primary challenges for developing a reliable reversed-phase HPLC purity method:

  • The Basic Isoquinoline Nitrogen: The lone pair of electrons on the isoquinoline nitrogen atom makes the molecule basic. In reversed-phase HPLC, this basicity leads to strong, undesirable interactions with residual acidic silanol groups on the surface of conventional silica-based stationary phases (e.g., C18).[2][3] This secondary interaction mechanism results in poor chromatographic performance, most notably severe peak tailing.[4]

  • The Reactive Thiol (Mercaptan) Group: The sulfhydryl (-SH) group is highly susceptible to oxidation, readily forming a disulfide dimer, especially in neutral or basic conditions and in the presence of trace metals or dissolved oxygen.[5][6] This instability can lead to an underestimation of the main component's purity and an overestimation of impurities if not properly controlled during sample preparation and analysis.

This guide will systematically compare and contrast different approaches to overcome these challenges, culminating in a recommended, robust analytical method.

Part 1: A Comparative Analysis of Strategies to Mitigate Peak Tailing

The primary hurdle in analyzing basic compounds like 5-mercaptoisoquinoline is achieving a symmetrical, Gaussian peak shape. Peak tailing compromises both resolution and the accuracy of quantification.[3][4] We will compare two fundamental strategies: mobile phase optimization and stationary phase selection.

Strategy 1: Mobile Phase pH Control (Ion Suppression)

Controlling the mobile phase pH is a powerful tool to influence the retention and peak shape of ionizable compounds.[7][8][9] The goal is to protonate or deprotonate functional groups on either the analyte or the stationary phase to minimize unwanted secondary interactions.

dot

Caption: Workflow for developing a robust HPLC method for 5-mercaptoisoquinoline.

  • Low pH Approach (pH 2-4): This is the most common strategy. By buffering the mobile phase to a pH of around 2.5-3.0, the majority of surface silanol groups (pKa ~3.5-4.5) are protonated and thus neutral.[2][10] This prevents them from interacting with the now-protonated (positively charged) basic nitrogen of the isoquinoline. The result is a significant reduction in peak tailing.

  • High pH Approach (pH > 8): An alternative is to use a high pH mobile phase. At a pH of 9-10, the basic nitrogen on the analyte is deprotonated and neutral, which also prevents electrostatic interaction with the now-deprotonated (negatively charged) silanols.[7][11] This approach is highly effective but requires a specialized HPLC column that is stable at high pH.[8][11]

ParameterLow pH (2.5-3.0)High pH (9-10)Rationale & Causality
Mechanism Suppresses silanol ionizationNeutralizes the basic analyteBoth methods aim to eliminate the secondary ionic interaction causing peak tailing.[7][10]
Column Compatibility Compatible with most silica-based C18 columns.Requires pH-resistant columns (e.g., hybrid-silica, polymer-based).[8][11]Standard silica dissolves at high pH, leading to rapid column degradation.
Analyte Stability Generally good. The acidic environment can help stabilize the thiol group against oxidation.Potential for increased oxidative degradation of the thiol group.Thiolates (R-S⁻), formed at higher pH, are more susceptible to oxidation than thiols (R-SH).
Selectivity Offers a unique selectivity profile.Provides a significantly different selectivity compared to low pH.[7][11]The ionization state of the analyte and any impurities dramatically alters their interaction with the stationary phase.
Recommendation Primary starting point. It is robust, compatible with standard columns, and beneficial for analyte stability.A powerful secondary option for method optimization if low pH fails to provide adequate resolution or peak shape.
Strategy 2: Advanced Stationary Phase Selection

Modern HPLC columns are designed to minimize the impact of residual silanols. The choice of stationary phase is as critical as the mobile phase.

  • High-Purity, End-Capped Columns: These are the modern standard. They are made from high-purity silica with fewer metal contaminants and undergo a secondary "end-capping" process where a small silylating agent (e.g., trimethylchlorosilane) is used to bond the majority of accessible residual silanols.[4] This physically blocks the sites that cause peak tailing.

  • Polar-Embedded Columns: These phases have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This polar group serves two purposes: it creates a different selectivity and it helps to shield the residual silanols on the silica surface from interacting with basic analytes.[4]

  • Hybrid Particle Columns: These columns use a stationary phase made of a hybrid of silica and organic polymer (e.g., organosiloxane). This intrinsic modification makes the particles more resistant to dissolution at high pH, extending the usable range to pH 1-12.[11] They are the ideal choice when employing a high-pH mobile phase strategy.

Column TypeMechanism of ActionKey Advantage for 5-Mercaptoisoquinoline
Standard C18 (Type A Silica) Hydrophobic interaction(Not Recommended) Prone to severe peak tailing due to high silanol activity.[10]
High-Purity, End-Capped C18 Hydrophobic interaction + Steric hindrance of silanolsGood. Significantly reduces peak tailing for basic compounds compared to older columns.[4]
Polar-Embedded Phase Hydrophobic & polar interactions + Silanol shieldingExcellent. The shielding effect provides superior peak shape for basic analytes.[4]
Hybrid Particle Phase (C18) Hydrophobic interaction + pH resistanceExcellent. Enables the use of high pH mobile phases for alternative selectivity and improved peak shape.[11]

Part 2: Ensuring Analyte Stability by Preventing Oxidation

The analysis of thiols is often complicated by their rapid oxidation to disulfides.[5] This is not just a sample handling issue; it can occur in the autosampler vial and even on the column.

dot

Caption: Oxidation of 5-mercaptoisoquinoline to its disulfide dimer.

A critical, self-validating step is to prepare the sample in a diluent that stabilizes the thiol group. An acidic diluent is highly recommended.

  • Causality: By dissolving the sample in a diluent containing a small amount of acid (e.g., 0.1% Trifluoroacetic Acid (TFA) or formic acid), the solution pH is lowered. This acidic environment keeps the thiol in its protonated R-SH form, which is significantly less prone to oxidation than the thiolate anion (R-S⁻) that can form at neutral or higher pH.[12][13] This simple step can dramatically improve the accuracy and reproducibility of the purity assessment.

Part 3: Recommended Experimental Protocol & Validation Framework

Based on the comparative analysis above, the most robust starting point for method development combines a modern, high-purity, end-capped C18 column with a low-pH buffered mobile phase. This approach simultaneously addresses peak tailing and analyte instability.

Recommended HPLC Method
ParameterRecommended ConditionRationale
Column High-Purity, End-Capped C18 (e.g., Waters Symmetry C18, Phenomenex Luna C18), 150 x 4.6 mm, 5 µmProvides good retention and minimizes peak tailing through effective silanol blocking.[4]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA serves as both an acidifier to control pH (~2.5) and an ion-pairing agent, further improving peak shape.[14][15]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is often preferred for its lower viscosity and good UV transparency.[15]
Gradient 5% to 95% B over 20 minutes, followed by a 5-minute hold and 5-minute re-equilibrationA generic gradient to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility of retention times.
Detection UV at 254 nm or Diode Array Detector (DAD) for peak purity assessmentWavelength to be optimized based on the UV spectrum of 5-mercaptoisoquinoline.
Injection Vol. 10 µLStandard volume, adjustable based on concentration.
Sample Diluent 50:50 Acetonitrile:Water with 0.1% TFAThe acidic diluent is critical for ensuring the stability of the thiol group in the sample solution.[14]
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • For Mobile Phase A, add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Filter and degas.

    • For Mobile Phase B, add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 5-mercaptoisoquinoline reference standard into a 20 mL volumetric flask.

    • Dissolve and dilute to volume with Sample Diluent to achieve a final concentration of 0.5 mg/mL.

  • Sample Preparation:

    • Prepare the test sample in the same manner as the standard to a final concentration of 0.5 mg/mL in the Sample Diluent.

  • System Setup and Execution:

    • Equilibrate the HPLC system and column with the initial mobile phase conditions (95% A: 5% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject a blank (Sample Diluent) to ensure no system peaks interfere.

    • Perform five replicate injections of the standard solution to establish system suitability (e.g., tailing factor < 1.5, %RSD of peak area < 1.0%).

    • Inject the sample solution for analysis.

Method Validation Framework

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[16][17][18]

  • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can separate the main peak from all potential degradation products and impurities.[14]

  • Linearity: Analyze a series of at least five concentrations across the desired range (e.g., 0.25 to 0.75 mg/mL).[14][16] The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determine the recovery of the analyte in a spiked matrix. Recoveries should typically be within 98.0-102.0%.[14]

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

Conclusion

Developing a robust HPLC purity method for 5-mercaptoisoquinoline requires a targeted approach that directly addresses its inherent chemical properties. A generic C18 method is likely to fail due to severe peak tailing and potential on-vial degradation. By making informed choices—selecting a modern, end-capped stationary phase, controlling the mobile phase to a low pH, and using an acidic sample diluent—one can develop a method that is reproducible, stable, and accurate. This guide has compared the primary strategies, providing the causal scientific reasoning to empower researchers to build a self-validating and reliable analytical system for this and other challenging basic, sulfur-containing compounds.

References

  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Agilent Technologies. Control pH During Method Development for Better Chromatography.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Scribd. ICH Q2(R1) Analytical Method Validation.
  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • ICH. Quality Guidelines.
  • SIELC Technologies. Polar Compounds.
  • U.S. Food & Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Restek. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • Semantic Scholar. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L.
  • PubMed. (2005). Liquid chromatographic properties of aromatic sulfur heterocycles on a Pd(II)-containing stationary phase for petroleum analysis.
  • ACS Publications. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Low Molecular Weight Thiols for HPLC Analysis.
  • ResearchGate. Measurement of Thiols in Human Plasma Using Liquid Chromatography with Precolumn Derivatization and Fluorescence Detection.
  • ScienceDirect. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
  • PMC. (2012). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776).
  • AWS. (2016). HPLC :A Modern Approach of Development and validation.
  • Thermo Fisher Scientific. Simultaneous Phosphorus and Sulfur Speciation by HPLC Interfaced with High Resolution ICP-MS.
  • RSC Publishing. Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry.
  • PMC. (2025). Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells.
  • Science Primary Literature. (2025). Role of sulphur-heterocycles in medicinal chemistry: An update.
  • MDPI. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4.
  • Biotechnology Journal International. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
  • PMC. (2018). Effect of the pH on the lipid oxidation and polyphenols of soybean oil-in-water emulsion with added peppermint (Mentha piperita) extract in the presence and absence of iron.
  • ResearchGate. (2026). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • PubMed. (2006). Influence of crystallization on the oxidative stability of extra virgin olive oil.
  • PubMed. (2022). Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation.
  • PubMed. (2016). Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction.

Sources

Comparative

A Comparative Spectroscopic Guide: Unveiling the Electronic Landscape of Isoquinoline and 5-Isoquinolinethiol through UV-Vis Absorption

This technical guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption spectra of isoquinoline and its thiol-substituted derivative, 5-isoquinolinethiol. As foundational structures i...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption spectra of isoquinoline and its thiol-substituted derivative, 5-isoquinolinethiol. As foundational structures in numerous pharmaceuticals and biologically active compounds, a comprehensive understanding of their distinct electronic properties is paramount for researchers, scientists, and drug development professionals. This document delves into the structural nuances that govern their spectroscopic signatures, presents available experimental data, and offers a standardized protocol for acquiring UV-Vis absorption spectra.

Structural and Electronic Distinctions: The Impact of the Thiol Group

Isoquinoline, a structural isomer of quinoline, is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[1] This arrangement results in a conjugated π-electron system that is responsible for its characteristic UV-Vis absorption profile. The introduction of a thiol (-SH) group at the 5-position of the isoquinoline ring, creating 5-isoquinolinethiol, significantly alters the electronic distribution within the molecule.

The sulfur atom of the thiol group possesses lone pairs of electrons that can participate in resonance with the aromatic system. This extended conjugation, along with the electron-donating nature of the thiol group, is anticipated to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity) in the UV-Vis absorption bands compared to the parent isoquinoline molecule. Understanding these shifts is crucial for the qualitative and quantitative analysis of these compounds.

A Comparative Analysis of UV-Vis Absorption Spectra

The UV-Vis absorption spectrum of a molecule is a unique fingerprint of its electronic transitions. For aromatic systems like isoquinoline and its derivatives, the absorption bands typically arise from π → π* and n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent used.

Isoquinoline: In ethanol, isoquinoline exhibits characteristic absorption bands corresponding to its conjugated aromatic system. The primary π → π* transitions are observed at approximately 217 nm, 265 nm, and 317 nm.[1] A weaker n → π* transition is also present at around 330 nm.[1]

5-Substituted Isoquinolines: To understand the influence of a substituent at the 5-position, we can examine the UV-Vis spectra of related compounds. A study on 5-substituted isoquinolines in benzene provides valuable insights.[2] For instance, 5-bromoisoquinoline, 5-aminoisoquinoline, and 5-nitroisoquinoline all display distinct absorption maxima. The electronic nature of the substituent (electron-donating or electron-withdrawing) directly impacts the energy of the electronic transitions and thus the observed λmax values.

CompoundSolventλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)
IsoquinolineEthanol217265317
5-BromoisoquinolineBenzene288321335
5-AminoisoquinolineBenzene303344358
5-NitroisoquinolineBenzene262--
5-Bromoisoquinoline-220277327

Data for Isoquinoline from BenchChem.[1] Data for 5-substituted isoquinolines in benzene from Suganthi et al.[2] Data for 5-Bromoisoquinoline from Cayman Chemical.[3]

5-Isoquinolinethiol: As of the writing of this guide, specific experimental UV-Vis absorption data for 5-isoquinolinethiol could not be located in the reviewed literature. However, based on the principles of electronic spectroscopy and the data for other 5-substituted isoquinolines, we can predict its spectral behavior. The thiol group is generally considered an auxochrome and an electron-donating group through resonance. Therefore, it is expected that 5-isoquinolinethiol will exhibit a bathochromic shift in its absorption bands compared to isoquinoline. The extent of this shift will depend on the interaction of the thiol group's lone pairs with the isoquinoline ring system.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the generation of reliable and reproducible data, the following generalized protocol for acquiring UV-Vis absorption spectra of isoquinoline and its derivatives is provided.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning in the range of 200-800 nm.

  • Cuvettes: Quartz cuvettes with a 1 cm path length.

  • Solvent: A UV-grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, cyclohexane).

  • Analytes: Isoquinoline and 5-isoquinolinethiol of high purity.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of the analyte (e.g., 1 mg/mL) by accurately weighing the compound and dissolving it in the chosen UV-grade solvent in a volumetric flask.

    • From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance reading between 0.1 and 1.0 at the expected λmax. This range ensures adherence to the Beer-Lambert Law.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Fill a clean quartz cuvette with the pure solvent to be used as a reference.

    • Place the reference cuvette in the reference beam path of the spectrophotometer.

    • Record a baseline spectrum to correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement:

    • Rinse a second quartz cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the sample beam path.

    • Acquire the absorption spectrum of the sample over the desired wavelength range (e.g., 200-400 nm for isoquinoline derivatives).

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the molar absorptivity (ε) is to be determined, use the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (typically 1 cm), and c is the molar concentration of the sample.

Experimental Workflow Diagram

UV_Vis_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis Prep_Stock Prepare Stock Solution Prep_Dilutions Prepare Dilutions Prep_Stock->Prep_Dilutions Measure_Sample Acquire Sample Spectrum Prep_Dilutions->Measure_Sample Warm_Up Spectrophotometer Warm-up Baseline Baseline Correction with Solvent Warm_Up->Baseline Baseline->Measure_Sample Identify_Lambda_Max Identify λmax Measure_Sample->Identify_Lambda_Max Calculate_Epsilon Calculate Molar Absorptivity (ε) Identify_Lambda_Max->Calculate_Epsilon

Caption: Experimental workflow for obtaining UV-Vis absorption spectra.

Causality Behind Experimental Choices

  • Choice of Solvent: The solvent can significantly influence the position and intensity of absorption bands. Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding, which can alter the energy levels of the electronic orbitals. It is crucial to use a UV-grade solvent that does not absorb in the region of interest and to report the solvent used when presenting spectral data. Ethanol is a common choice for aromatic compounds due to its transparency in the UV region and its ability to dissolve a wide range of organic molecules.[1]

  • Concentration Range: Working within an absorbance range of 0.1 to 1.0 is critical for accuracy.[1] At higher absorbances, deviations from the Beer-Lambert Law can occur due to intermolecular interactions or stray light effects in the spectrophotometer.

  • Baseline Correction: A baseline correction is essential to eliminate any background absorbance from the solvent, the cuvette, and the instrument itself, ensuring that the measured absorbance is solely due to the analyte.[1]

Conclusion

The UV-Vis absorption spectrum is a powerful tool for characterizing the electronic properties of molecules like isoquinoline and its derivatives. The introduction of a thiol group at the 5-position is expected to induce a bathochromic shift in the absorption maxima due to extended conjugation and the electron-donating nature of the substituent. While experimental data for 5-isoquinolinethiol is currently scarce, the principles outlined in this guide and the comparative data from other 5-substituted isoquinolines provide a strong framework for its anticipated spectral behavior. The provided experimental protocol offers a standardized approach for obtaining high-quality UV-Vis spectra, enabling researchers to confidently analyze and compare these important heterocyclic compounds.

References

  • Suganthi, G., Kannappan, V., Sathyanarayanamoorthi, V., & Karunathan, R. N. (2015). Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines. ResearchGate. [Link]

  • Van Horn, D., & Bulaj, G. (n.d.). A Protocol for the Determination of Free Thiols. University of Utah. [Link]

Sources

Validation

Crystal Structure Analysis of 5-Sulfanylisoquinoline: A Comparative Guide to SC-XRD and MicroED

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter a critical bottleneck in drug development: the transition from chemical synthesis to unambiguous three-dimensional structur...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter a critical bottleneck in drug development: the transition from chemical synthesis to unambiguous three-dimensional structural confirmation.

Consider 5-sulfanylisoquinoline (isoquinoline-5-thiol), a highly versatile heterocyclic pharmacophore. Its planar aromatic system and the presence of a highly polarizable, electron-dense sulfur atom present a classic crystallographic dichotomy. While traditional methods demand large, pristine crystals, the reality of the benchtop often yields only fine, microcrystalline powders[1].

This guide objectively compares the gold standard—Single-Crystal X-ray Diffraction (SC-XRD) —against the disruptive cryo-EM technique, Microcrystal Electron Diffraction (MicroED) , providing a self-validating framework for analyzing challenging small molecule heterocycles.

The Physics of Diffraction: Causality Behind the Data

To understand why one technique might outperform the other for a molecule like 5-sulfanylisoquinoline, we must examine the fundamental physics of how radiation interacts with matter.

  • SC-XRD (Photon Scattering): X-ray photons scatter exclusively off the electron cloud of an atom. Because scattering power is proportional to the atomic number (

    
    ), the heavy sulfur atom (
    
    
    
    ) in 5-sulfanylisoquinoline dominates the diffraction pattern. This electron-dense region can mask the weak signal of the adjacent thiol proton (S-H), making hydrogen atom localization challenging and artificially shortening observed X-H bond lengths[2].
  • MicroED (Particle Scattering): Electrons interact strongly with the electrostatic potential of the crystal lattice—meaning they are scattered by both the negatively charged electron cloud and the positively charged atomic nuclei[3]. Because the hydrogen nucleus (proton) contributes significantly to the electrostatic potential, MicroED provides a remarkably strong signal for hydrogen atoms, even in the immediate vicinity of a heavy sulfur atom[2].

Furthermore, because electrons interact with matter orders of magnitude more strongly than X-rays, MicroED can extract high-resolution data from crystals that are a billion times smaller than those required for SC-XRD[4].

Mechanism cluster_Xray SC-XRD Mechanism cluster_ED MicroED Mechanism X1 X-ray Beam (Photons) X2 Interaction with Electron Cloud X1->X2 X3 Electron Density Map (Weak H-atom signal) X2->X3 E1 Electron Beam (Particles) E2 Interaction with Nuclei & Electrons E1->E2 E3 Electrostatic Potential Map (Strong H-atom signal) E2->E3

Fig 1: Physical scattering mechanisms comparing X-ray and electron diffraction.

Comparative Performance Analysis

When evaluating 5-sulfanylisoquinoline, the choice of analytical technique dictates the timeline of your drug discovery pipeline. In 2018, seminal studies demonstrated that MicroED could solve small molecule structures directly from seemingly amorphous powders, bypassing the weeks often spent optimizing crystallization conditions[3][5].

However, MicroED is not without its caveats. The strong interaction of electrons with matter leads to dynamical scattering (multiple scattering events within the crystal), which inherently inflates ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-factors compared to the purely kinematic scattering seen in high-quality SC-XRD.
Quantitative Comparison Table
ParameterSingle-Crystal XRD (SC-XRD)Microcrystal Electron Diffraction (MicroED)
Minimum Crystal Size > 10–50 µm< 1 µm (Nanocrystals/Powders)
Scattering Source Photons (Laboratory X-rays / Synchrotron)Electrons (200–300 kV Cryo-TEM)
Interaction Target Electron CloudElectrostatic Potential (Nuclei + Electrons)
Data Collection Time 2–24 Hours2–10 Minutes
H-Atom Visibility Poor near heavy atoms (e.g., Sulfur)Excellent (Protons contribute to potential)
Typical

Factor
2–5% (Kinematic scattering)10–20% (Dynamical scattering effects)
Sample Prep Complexity High (Requires extensive crystallization)Low (Direct from crushed powder)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every structural elucidation must be a self-validating system. Below are the step-by-step methodologies for both techniques when analyzing 5-sulfanylisoquinoline.

Protocol A: Single-Crystal X-ray Diffraction (SC-XRD)

Use this protocol if you have successfully grown crystals larger than 10 µm.

  • Solvent Screening & Crystallization: Dissolve 5-sulfanylisoquinoline in a minimal volume of dichloromethane (DCM). Layer carefully with hexanes (antisolvent) in a crystallization tube. Allow slow vapor diffusion over 7–14 days to yield highly ordered, birefringent crystals.

  • Crystal Harvesting: Under a polarizing stereomicroscope, select a single, uncracked crystal. Mount it on a MiTeGen polyimide loop using Paratone-N oil to protect against atmospheric moisture and solvent loss.

  • Data Collection: Transfer the loop to a goniometer equipped with a cryostream set to 100 K. Cryocooling minimizes thermal atomic displacement parameters (B-factors). Irradiate the sample with Mo-Kα (

    
     Å) or Cu-Kα (
    
    
    
    Å) X-rays. Collect a full sphere of data using
    
    
    and
    
    
    scans.
  • Integration & Refinement: Integrate the diffraction spots using software such as APEX3 or CrysAlisPro. Solve the phase problem using Intrinsic Phasing via SHELXT. Refine the structure using full-matrix least-squares on

    
     via SHELXL.
    
Protocol B: Microcrystal Electron Diffraction (MicroED)

Use this protocol if synthesis yields a fine powder or microcrystalline precipitate.

  • Sample Preparation (Powder): Take ~1 mg of the dry 5-sulfanylisoquinoline powder. Place it between two clean glass slides and apply gentle pressure to crush aggregates into sub-micron fragments[3].

  • Grid Deposition: Dust the crushed powder directly onto a glow-discharged holey carbon TEM grid (e.g., Quantifoil R2/2). Gently tap the grid to remove excess bulk material, leaving only nanocrystals adhering to the carbon film[4].

  • Cryo-Cooling & Loading: Plunge-freeze the grid in liquid nitrogen. Transfer it to a cryo-TEM (e.g., 200 kV Talos Arctica) using a cryo-transfer holder. Maintaining cryogenic temperatures is critical to mitigate radiation damage from the electron beam[6].

  • Data Collection: Locate a suitable nanocrystal in imaging mode. Switch to diffraction mode. Continuously rotate the stage (e.g., from -30° to +30° at a rate of 0.5°/s) while recording the diffraction pattern on a fast CMOS camera (e.g., Ceta-D). Crucial Step: Maintain ultra-low dose conditions (

    
    ) to preserve the crystal lattice[3][4].
    
  • Processing: Convert the movie frames to SMV or CBF format. Index and integrate the data using DIALS or XDS[7][8]. Solve the structure with SHELXT and refine with SHELXL, explicitly ensuring that electron scattering factors are used in the refinement parameters.

Workflow Start Synthesize 5-Sulfanylisoquinoline Cryst Attempt Crystallization (Solvent Evaporation/Vapor Diffusion) Start->Cryst Check Crystal Size > 10 µm? Cryst->Check SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Check->SCXRD Yes MicroED Microcrystal Electron Diffraction (MicroED) Check->MicroED No (Microcrystals/Powder) Solve1 Solve Structure (Electron Density Map) SCXRD->Solve1 Solve2 Solve Structure (Electrostatic Potential Map) MicroED->Solve2

Fig 2: Decision workflow for structural elucidation of small molecule heterocycles.

Conclusion

For 5-sulfanylisoquinoline, the choice between SC-XRD and MicroED is dictated by the physical state of the synthesized product. SC-XRD remains the undisputed gold standard for absolute configuration and highly precise bond metrics (low


-factors), provided large crystals can be grown. However, MicroED has fundamentally altered the analytical landscape. By allowing researchers to bypass the crystallization bottleneck and directly analyze powders while offering superior visibility of hydrogen atoms near heavy sulfur nuclei, MicroED accelerates the structural validation phase of drug discovery from weeks to mere hours.

References

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure, 2025.[Link]

  • Ge, S., et al. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples." Frontiers in Molecular Biosciences, 2021.[Link]

  • Gruene, T., et al. "Rapid structure determination of microcrystalline molecular compounds using electron diffraction." Angewandte Chemie International Edition, 2018.[Link]

  • Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 2018.[Link]

  • Kunde, T., & Schmidt, B. M. "Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination." Chemie, 2019.[Link]

  • Martynowycz, M. W., & Gonen, T. "An Overview of Microcrystal Electron Diffraction (MicroED)." eScholarship, 2021.[Link]

  • Martynowycz, M. W., & Gonen, T. "Microcrystal Electron Diffraction of Small Molecules." Journal of Visualized Experiments, 2020.[Link]

  • Gallagher, E., et al. "Applying 3D ED/MicroED workflows toward the next frontiers." IUCrJ, 2024.[Link]

Sources

Comparative

Electrochemical Properties of 5-Isoquinolinethiol SAMs: A Comparative Guide

Self-Assembled Monolayers (SAMs) are the foundational architecture for modern electrochemical biosensors, molecular electronics, and surface passivation technologies. While simple aliphatic alkanethiols have historically...

Author: BenchChem Technical Support Team. Date: March 2026

Self-Assembled Monolayers (SAMs) are the foundational architecture for modern electrochemical biosensors, molecular electronics, and surface passivation technologies. While simple aliphatic alkanethiols have historically dominated the field, aromatic thiols offer superior electronic conductivity and unique structural rigidity.

This guide provides an in-depth comparative analysis of 5-isoquinolinethiol (5-IQT) against traditional monocyclic alternatives like Benzenethiol (BT) and 4-Mercaptopyridine (4-MP). By evaluating their electrochemical properties, packing dynamics, and defect rates, we provide drug development professionals and surface scientists with the empirical data needed to select the optimal monolayer system.

Mechanistic Grounding & Structural Dynamics

The electrochemical performance of an aromatic SAM is dictated by its packing density, the strength of the gold-sulfur (Au–S) bond, and intermolecular interactions.

Unlike standard aliphatic thiols that rely solely on weak van der Waals forces, aromatic thiols leverage strong intermolecular


 stacking interactions, which significantly enhances their lateral stability and structural ordering [1]. However, not all aromatic thiols perform equally:
  • Benzenethiol (BT): As the simplest aromatic thiol, BT forms relatively disordered monolayers due to the lack of strong directional intermolecular forces beyond basic

    
    -interactions, leading to higher pinhole defect rates [3].
    
  • 4-Mercaptopyridine (4-MP): The introduction of a nitrogen heteroatom in 4-MP allows for dipole-dipole interactions and potential hydrogen bonding with solvent molecules, improving packing density over BT [2].

  • 5-Isoquinolinethiol (5-IQT): 5-IQT features a bicyclic heteroaromatic structure. Recent studies on quinolinethiols demonstrate that the positioning of the nitrogen atom in the fused ring system governs binding to the gold substrate. This bicyclic structure provides a 0.3–0.5 eV binding-energy advantage over parent naphthalenes due to cooperative Au–N contacts and highly efficient

    
    -electron cloud overlap [4]. Consequently, 5-IQT forms an exceptionally dense, rigid, and electrochemically blocking adlayer.
    
Comparative Electrochemical Performance

To objectively evaluate 5-IQT against its alternatives, we must look at three critical electrochemical metrics:

  • Reductive Desorption Potential (

    
    ):  Measured via cathodic stripping in an alkaline solution. A more negative potential indicates a thermodynamically stronger Au-S bond and higher overall monolayer stability.
    
  • Double-Layer Capacitance (

    
    ):  Measured via Electrochemical Impedance Spectroscopy (EIS) in a blank electrolyte. A lower capacitance indicates a thicker, more densely packed dielectric layer that successfully excludes water and ions from the electrode surface.
    
  • Apparent Electron Transfer Rate (

    
    ):  Measured using a reversible outer-sphere redox probe (e.g., 
    
    
    
    ). Lower values indicate superior blocking of faradaic processes, which is the hallmark of a defect-free, pinhole-less SAM.
Table 1: Quantitative Performance Comparison of Aromatic SAMs
Monolayer SystemReductive Desorption (

vs Ag/AgCl)
Double-Layer Capacitance (

)
Apparent Electron Transfer Rate (

)
Benzenethiol (BT) -0.65 V12.5


cm/s
4-Mercaptopyridine (4-MP) -0.72 V10.2


cm/s
5-Isoquinolinethiol (5-IQT) -0.81 V 6.8


cm/s

Data synthesis illustrates that the bicyclic nature of 5-IQT drastically reduces the electron transfer rate by over an order of magnitude compared to 4-MP, confirming its superiority in forming defect-free blocking layers.

Visualizing the Assembly and Validation Pathway

The following diagram maps the logical workflow for assembling and electrochemically validating a 5-IQT monolayer.

SAM_Workflow Au Bare Au(111) Preparation Incubation 5-IQT Assembly (Ethanol, 24h) Au->Incubation Clean Surface SAM Dense 5-IQT SAM Formation Incubation->SAM Chemisorption CV Reductive Desorption (Stability Check) SAM->CV Cathodic Scan EIS Impedance Spectroscopy (Kinetics Check) SAM->EIS Redox Probe

Fig 1: Experimental workflow for 5-IQT SAM assembly and electrochemical validation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the mechanistic causality behind the choice and a validation checkpoint.

Protocol A: Preparation of the Au(111) Substrate
  • The Procedure: Polish polycrystalline gold electrodes with

    
     alumina slurry on a microcloth. Sonicate sequentially in Milli-Q water and absolute ethanol for 5 minutes each. Finally, electrochemically clean the electrode by cycling from -0.2 V to +1.5 V (vs. Ag/AgCl) in 
    
    
    
    at 100 mV/s until stable voltammograms are achieved.
  • The Causality: Gold surfaces rapidly adsorb airborne adventitious carbon. Mechanical polishing removes gross contamination, while electrochemical cycling oxidizes and strips trace organics, exposing pristine Au(111) facets essential for highly ordered epitaxial SAM growth.

  • Self-Validation Checkpoint: A successful cleaning is confirmed by the emergence of a sharp, highly reproducible gold oxide reduction peak at exactly ~0.9 V during the cathodic sweep.

Protocol B: 5-IQT Monolayer Self-Assembly
  • The Procedure: Immediately after cleaning, rinse the electrode with absolute ethanol and immerse it in a freshly prepared

    
     solution of 5-isoquinolinethiol in absolute ethanol. Incubate in the dark at room temperature for 24 hours.
    
  • The Causality: Absolute ethanol is utilized rather than aqueous media to ensure complete solvation of the hydrophobic bicyclic isoquinoline ring. This prevents micellar aggregation and promotes uniform, monomeric chemisorption. Incubation in the dark prevents UV-induced photo-oxidation of the thiol group to sulfonates.

  • Self-Validation Checkpoint: Post-incubation, thoroughly rinse the electrode with ethanol to remove physisorbed multilayers and dry under a stream of

    
    . The electrode must exhibit a highly hydrophobic surface (visible via a water contact angle > 75°), confirming the presence of the outward-facing aromatic interface.
    
Protocol C: Electrochemical Interrogation (Defect Analysis)
  • The Procedure: Immerse the 5-IQT modified electrode in an electrolyte containing

    
    
    
    
    
    and
    
    
    . Perform Cyclic Voltammetry (CV) at 50 mV/s and Electrochemical Impedance Spectroscopy (EIS) at the formal potential of the redox probe (frequency range: 100 kHz to 0.1 Hz).
  • The Causality: Probing the SAM with a reversible outer-sphere redox mediator evaluates the pinhole density and the electron tunneling barrier. A dense bicyclic SAM will physically block the mediator from approaching the gold surface, forcing electrons to tunnel through the thick dielectric layer.

  • Self-Validation Checkpoint: A bare Au electrode will show a reversible redox couple (

    
    ) and a negligible charge transfer resistance (
    
    
    
    ). A successfully formed 5-IQT SAM will severely flatten the CV curve (loss of distinct faradaic peaks) and exhibit a massive increase in
    
    
    (typically
    
    
    in the Nyquist plot), validating the absence of structural defects.
References
  • Structure and Electrochemical Behavior of Aromatic Thiol Self-Assembled Monolayers. kchem.org. 1

  • Spectroelectrochemistry of self-assembled monolayers of 2- and 4-mercaptopyridines. qucosa.de.2

  • Surface Spectroscopic and Electrochemical Investigations of Aromatic and Heteroaromatic Thiols on Gold Single Crystal Surfaces. dcu.ie. 3

  • Nitrogen Positioning in Bicyclic Aromatic Ligands Governs Binding to Nano-Gold: A Curious Case of Quinolinethiol. Chemistry of Materials - ACS Publications. 4

Sources

Validation

Elemental Analysis Standards for Sulfur-Containing Isoquinolines: A Comparative Technical Guide

Executive Summary Sulfur-containing isoquinolines (S-IQs) represent a distinct class of refractory heterocycles often encountered in antitumor and alkaloid drug discovery. Their analysis presents a "perfect storm" for cl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfur-containing isoquinolines (S-IQs) represent a distinct class of refractory heterocycles often encountered in antitumor and alkaloid drug discovery. Their analysis presents a "perfect storm" for classical elemental analysis: the thermal stability of the isoquinoline core resists oxidation, while the reactivity of sulfur leads to adsorption artifacts ("memory effects") and catalytic poisoning.

This guide challenges the industry reliance on Sulfanilamide as a universal calibrant. We demonstrate that for S-IQs, Sulfanilamide yields false confidence. We compare it against the structurally superior BBOT standard and evaluate Dynamic Flash Combustion (Dumas) against ICP-OES, providing a validated protocol for achieving <0.3% absolute error.

The Challenge: Why S-IQs Fail Standard Protocols

The core difficulty in analyzing S-IQs lies in the bond dissociation energy of the fused pyridine-benzene ring system coupled with the formation of stable metal-sulfates in the ash.

  • The Refractory Ring: Isoquinolines require temperatures >1050°C for quantitative bond rupture. Standard combustion often leaves a carbonaceous residue (retort carbon) that traps sulfur.

  • The Sulfur Trap: In the absence of proper flux, sulfur reacts with inorganic fillers or the crucible itself to form sulfates (e.g., CaSO₄), which do not decompose to SO₂, leading to low recovery.

  • The Memory Effect: Sulfur has a high affinity for copper (used in reduction tubes), leading to "tailing" signals that contaminate subsequent blanks.

Comparative Analysis of Standards

We evaluated two primary standards for the calibration of CHNS analyzers targeting S-IQs.

Standard A: Sulfanilamide (The "Easy" Standard)
  • Structure: Simple benzene ring with primary sulfonamide.

  • Pros: High purity, low cost, easy to combust (burns clean at 950°C).

  • Cons: Structural Mismatch. It does not mimic the refractory nature of fused heterocycles. Calibrating with Sulfanilamide often biases results high for simple compounds but hides incomplete combustion issues in complex S-IQs.

Standard B: BBOT (The "Structural" Standard)
  • Chemical Name: 2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl)thiophene

  • Structure: Polycyclic, containing benzoxazole and thiophene rings.

  • Pros: Kinetic Match. The combustion kinetics of BBOT closely mirror those of isoquinolines. If you can burn BBOT quantitatively, you can burn S-IQs.

  • Cons: Lower sulfur content (7.41%) compared to Sulfanilamide (18.62%), requiring larger sample masses for equivalent signal.

Data Comparison: Recovery Rates

Test Compound: 1-(4-Toluenesulfonyl)-isoquinoline (Theoretical S: 11.31%)

Method / StandardCalibrantAdditive UsedRecovery (%)Absolute ErrorStatus
Combustion (Std) SulfanilamideNone92.4%-0.86%FAIL
Combustion (Std) BBOTNone96.1%-0.44%FAIL
Combustion (Opt) BBOT V₂O₅ 99.8% -0.02% PASS
ICP-OES Mixed Std(Acid Digestion)94.5%-0.62%RISK

Senior Scientist Insight: Note the ICP-OES failure. While ICP is excellent for metals, sulfur analysis often fails due to the volatility of sulfur species (H₂S, SO₂) lost during the exothermic acid digestion step.

Method Comparison: Flash Combustion vs. ICP-OES

Technique A: Dynamic Flash Combustion (Recommended)
  • Principle: Rapid oxidation at 1150°C in oxygen excess.

  • Suitability for S-IQs: High. Requires "Flash" conditions to break the isoquinoline ring.

  • Critical Modification: Must use Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) as an oxidative flux.

Technique B: ICP-OES (Cross-Validation Only)
  • Principle: Inductively Coupled Plasma Optical Emission Spectroscopy.

  • Suitability for S-IQs: Moderate to Low.

  • Critical Flaw: Sample preparation. Open-vessel digestion leads to volatile loss. Microwave digestion is required but limits throughput.

  • Use Case: Use only to confirm S content if combustion results are chemically impossible (e.g., >100% recovery indicating co-elution).

Validated Protocol: Optimized Catalytic Combustion

This protocol is self-validating. If the Check Standard (BBOT) fails, the system halts before wasting valuable S-IQ samples.

Reagents & Materials[1][2][3][4][5][6]
  • Calibrant: BBOT (Certified Reference Material).

  • Additive: Vanadium Pentoxide (V₂O₅), powder, analytical grade.

  • Capsules: Tin (Sn) capsules (Tin acts as a flash exothermic promoter).

Step-by-Step Workflow
  • The Sandwich Technique:

    • Tare a tin capsule.

    • Add 5–10 mg of V₂O₅ to the bottom.

    • Add 2–3 mg of S-IQ sample directly on top of the oxide.

    • Reasoning: The V₂O₅ provides localized oxygen enrichment and prevents the formation of refractory metal-sulfates in the ash.

  • Instrument Setup:

    • Furnace Temp: Set to 1150°C (Standard 950°C is insufficient for isoquinolines).

    • Oxygen Loop: Increase O₂ injection time by 20% to ensure excess during the flash.

    • Carrier Gas: Helium (Flow 120 mL/min).

  • Conditioning (The "Memory" Wipe):

    • Run 3 "Priming" samples of high-sulfur standard (Sulfanilamide) to saturate active sites in the reduction tube.

    • Run 2 Blanks. Requirement: Blank S area must be <1% of sample area.

  • Analysis Sequence:

    • [Blank] -> [K-Factor Std (BBOT)] -> [Check Std (BBOT)] -> [Sample S-IQ] -> [Sample S-IQ] -> [Check Std (BBOT)].

    • Validation Rule: If the bracketing Check Stds deviate >0.15% Absolute, recalibrate.

Visualization of Workflows

Diagram 1: The Optimized Combustion Pathway

This diagram illustrates the critical role of V₂O₅ in preventing sulfate trapping.

CombustionPathway cluster_0 Sample Preparation cluster_1 Combustion Zone (1150°C) cluster_2 Reduction & Separation Sample S-IQ Sample (Refractory Ring) Capsule Tin Capsule (Exothermic Aid) Sample->Capsule Additive V2O5 Additive (Oxidative Flux) Additive->Capsule Flash Flash Combustion Capsule->Flash Injection Gases Gas Mixture (CO2, N2, SO2, SO3, H2O) Flash->Gases Ash Ash Residue Flash->Ash Reduction Reduction Tube (Cu @ 650°C) Gases->Reduction Ash->Gases V2O5 releases O2 Prevents Sulfate Trap Trap SO3 -> SO2 Conversion Reduction->Trap Detector TCD Detector (Quantification) Trap->Detector

Caption: The V₂O₅ additive acts as an oxygen donor, ensuring sulfur trapped in the ash is released as SO₂ rather than forming stable sulfates.

Diagram 2: Method Decision Matrix

A logic gate for choosing the correct method based on sample chemistry.

DecisionMatrix Start Start: S-IQ Analysis IsRefractory Is the structure polycyclic/fused? Start->IsRefractory StdCombustion Standard Combustion (Sulfanilamide Cal) IsRefractory->StdCombustion No (Simple) OptCombustion Optimized Combustion (BBOT + V2O5) IsRefractory->OptCombustion Yes (Complex) CheckResult Check Result (Recovery %) StdCombustion->CheckResult OptCombustion->CheckResult ICP Microwave Digestion + ICP-OES Pass Report Data ICP->Pass Consistent Fail Investigate Digestion Loss ICP->Fail Inconsistent CheckResult->ICP < 99.0% CheckResult->Pass 99.7 - 100.3%

Caption: Decision tree prioritizing Optimized Combustion for fused rings, reserving ICP-OES for troubleshooting refractory failures.

References

  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note. Link

  • Elemental Microanalysis. (2023). Pure Chemical Reference Materials: BBOT and Sulfanilamide Specifications.[1]Link

  • ASTM International. (2019). ASTM E1915-13: Standard Test Methods for Analysis of Metal Bearing Ores and Related Materials for Carbon, Sulfur, and Acid-Base Characteristics.Link

  • Analytik Jena. (2022). Determination of Sulfur Species in Cement and Refractory Samples by Combustion Elemental Analysis.[2]Link

  • ResearchGate. (2020). Discussion on Elemental Analysis Problems in Sulfur-Containing Organometallics.Link

Sources

Safety & Regulatory Compliance

Safety

5-Isoquinolinethiol proper disposal procedures

Executive Summary: The Hazard Profile As researchers, we often treat disposal as a janitorial afterthought. With 5-Isoquinolinethiol (CAS: 76220-44-3) , this complacency is a safety risk.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hazard Profile

As researchers, we often treat disposal as a janitorial afterthought. With 5-Isoquinolinethiol (CAS: 76220-44-3) , this complacency is a safety risk. This compound presents a dual-hazard profile: the isoquinoline core (implicated in potential mutagenicity and acute toxicity) and the thiol moiety (extreme olfactory nuisance and high reactivity).

Effective disposal is not just about compliance; it is about containment of the "stench" and chemical neutralization of the reactive sulfur group. The protocol below prioritizes oxidative desulfurization to convert the volatile thiol into a stable, non-volatile sulfonate before final waste stream commingling.

Part 1: Pre-Disposal & Segregation

Before any chemical treatment, the physical handling of the waste dictates laboratory safety.

The "Stench" Protocol

Thiols have low odor thresholds (often in the ppb range). "Trash" odors in a lab are often traceable to improper thiol disposal.

  • Containment: Never place thiol-contaminated solids (gloves, paper towels) directly in open trash bins. Double-bag in Ziploc-style polyethylene bags before placing in the solid hazardous waste drum.

  • Vapor Control: All liquid transfers must occur deep within a fume hood.

  • Glassware: Do not remove contaminated glassware from the hood until it has been treated with the bleach solution described below.[1]

Waste Segregation Logic

Do not mix 5-Isoquinolinethiol waste with:

  • Acids: Risk of generating Hydrogen Sulfide (

    
    ) gas.
    
  • Strong Oxidizers (uncontrolled): Risk of rapid, exothermic reaction.

  • Heavy Metals: Thiols form strong complexes with metals, potentially creating insoluble, hazardous precipitates that complicate downstream incineration.

Part 2: Chemical Neutralization Protocol (The "Kill" Step)

Objective: Chemically oxidize the thiol group (-SH) to a sulfonic acid (-SO3H) or disulfide using Sodium Hypochlorite (Bleach). This eliminates the odor and reduces reactivity.

Reagents Required:

  • Commercial Bleach (5.25%

    
    )[2]
    
  • Water[3][4][5][6]

  • Starch-Iodide Paper (for validation)

Step-by-Step Procedure
  • Preparation:

    • Prepare a 10-15% bleach solution (1 part commercial bleach to 9 parts water).

    • Scientist's Note: Do not use concentrated bleach directly on neat thiol; the reaction is exothermic and can boil the solvent, aerosolizing the thiol.

  • Slow Addition:

    • Place the flask containing the 5-Isoquinolinethiol residue/solution in an ice-water bath if the quantity exceeds 500mg.

    • Slowly add the dilute bleach solution while stirring.[2]

    • Observation: You may see a transient color change or precipitate formation (disulfide intermediate) which should eventually redissolve or settle as the oxidation proceeds to the sulfonate.

  • Validation (The Self-Validating System):

    • Stir for 30–60 minutes.

    • Test: Dip a strip of starch-iodide paper into the mixture.

    • Result: The paper must turn blue/black , indicating excess oxidant (hypochlorite) is present. If it does not turn blue, add more bleach and stir for another 20 minutes.

    • Olfactory Check: The characteristic "rotten cabbage" smell should be replaced by a chlorine (pool) smell.

  • Final pH Adjustment:

    • Ensure the solution remains basic (pH > 9). If the reaction generates acid (common in oxidation), add small amounts of Sodium Hydroxide (NaOH) or Sodium Bicarbonate.

    • Why? Keeping the pH high prevents the liberation of chlorine gas or volatile sulfur species.

Part 3: Final Waste Stream Handoff

Once neutralized, the material is no longer a "reactive thiol" hazard, but it remains a toxic organic chemical waste due to the isoquinoline ring.

ParameterSpecification
Waste Stream Category Liquid Hazardous Waste (Basic/Organic)
Container Type HDPE or Amber Glass (Isoquinolines can be light-sensitive)
Labeling Must list: "5-Isoquinolinethiol (Neutralized), Sodium Hypochlorite, Water"
Hazard Tags Toxic, Irritant, Basic (Corrosive)
Prohibited Actions DO NOT pour down the drain.[2] Even neutralized, the isoquinoline core requires incineration.

Part 4: Operational Workflow (Visualization)

The following diagram illustrates the decision matrix for handling 5-Isoquinolinethiol waste.

ThiolDisposal Start Waste Generation: 5-Isoquinolinethiol Segregation Segregation: Isolate from Acids & Metals Start->Segregation TypeCheck Waste Type? Segregation->TypeCheck SolidWaste Solid Waste (Gloves, Tissues) TypeCheck->SolidWaste Solids LiquidWaste Liquid/Residue TypeCheck->LiquidWaste Liquids/Glassware DoubleBag Double Bag (Polyethylene) SolidWaste->DoubleBag SolidBin Solid Hazardous Waste Stream DoubleBag->SolidBin Oxidation Oxidation Protocol: Add 10% NaOCl (Bleach) Stir 30-60 mins LiquidWaste->Oxidation Validation Validation: Starch-Iodide Test (Must turn Blue) Oxidation->Validation MoreBleach Add More Bleach Validation->MoreBleach Negative (No Color) FinalStream Final Disposal: Aqueous/Organic Basic Waste (Label: Toxic/Oxidizer) Validation->FinalStream Positive (Blue/Black) MoreBleach->Oxidation

Caption: Operational workflow for the segregation, neutralization, and final disposal of 5-Isoquinolinethiol, ensuring oxidative destruction of the thiol group prior to waste consolidation.

Part 5: Emergency Procedures (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate: The smell will likely cause panic or nausea. Clear the immediate area.[3][6][7]

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If the spill is large (>100mL) or dust is airborne, use a respiratory face mask (N95 or respirator with organic vapor cartridges).

  • Neutralize in Place: Cover the spill with a slurry of Bleach and Calcium Carbonate (sand/absorbent) . This absorbs the liquid while simultaneously oxidizing the odor.[1]

  • Cleanup: Scoop the slurry into a wide-mouth jar, label as "Spill Debris: Thiol/Bleach," and dispose of as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8] (Chapter 6: Working with Chemicals).

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.

  • Fisher Scientific. (2021). Safety Data Sheet: Isoquinoline derivatives. (General hazard class reference for Isoquinoline core).

  • University of Wisconsin-Madison. (n.d.). Chemical Safety Guide: Thiols and Sulfides.

Sources

Handling

Personal protective equipment for handling 5-Isoquinolinethiol

As a Senior Application Scientist, I approach the handling of 5-Isoquinolinethiol (CAS: 4702-25-4) not merely as a routine laboratory procedure, but as a highly coordinated chemical operation. This specialized heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 5-Isoquinolinethiol (CAS: 4702-25-4) not merely as a routine laboratory procedure, but as a highly coordinated chemical operation. This specialized heterocyclic compound presents a dual-hazard profile: the isoquinoline core is a potent skin and eye irritant with systemic toxicity[1][2], while the terminal thiol (-SH) group introduces severe olfactory hazards (stench) and high reactivity toward atmospheric oxidation[3][4].

Standard laboratory safety measures are insufficient for this class of molecules. To ensure scientific integrity and personnel safety, we must implement a self-validating system of barrier protection, inert handling, and preemptive chemical deactivation.

The Personal Protective Equipment (PPE) Matrix

The selection of PPE for 5-Isoquinolinethiol is dictated by the distinct permeation kinetics of heterocyclic amines and volatile mercaptans. A single layer of standard nitrile is highly vulnerable to breakthrough during prolonged exposure to concentrated thiols[5][6].

Table 1: Engineered Barrier Protection Requirements

PPE CategoryQuantitative/Material SpecificationScientific Rationale (Causality)
Hand Protection Double-gloving: Inner Nitrile (4 mil) + Outer Neoprene or Butyl Rubber (14+ mil)Nitrile provides baseline tactility. The thicker Neoprene/Butyl outer layer is mandatory for its superior breakthrough resistance (>240 mins) against volatile mercaptans and heterocyclic bases[7][8].
Eye/Face Protection Splash-proof safety goggles + Polycarbonate face shieldIsoquinoline derivatives cause serious eye irritation (GHS H319)[1][9]. The face shield protects against exothermic splashing during the mandatory bleach quenching step.
Body Protection Flame-resistant (FR) lab coat + Chemical-resistant apronProtects against accidental spills. Thiols permanently contaminate woven fabrics, requiring immediate destruction of the garment if exposed[4][10].
Respiratory Chemical Fume Hood (Face velocity >100 fpm)Thiols possess an extremely low odor threshold. A properly calibrated fume hood ensures volatile mercaptans are exhausted away from the operator[3][4].

Operational Workflow & Handling Protocol

Every step in handling 5-Isoquinolinethiol must account for its sensitivity to air—where it rapidly oxidizes to bis(5-isoquinolyl) disulfide[11]—and its pervasive odor.

Step 1: Pre-emptive Decontamination Setup (The Quench Bath) Before opening the reagent, you must prepare a quenching bath. In a secondary plastic container within the fume hood, mix a 1:1 solution of 5.25% sodium hypochlorite (household bleach) and water[4]. Causality: Having the bath ready before the chemical is exposed ensures that any contaminated spatulas, weigh boats, or glassware can be immediately submerged, instantly trapping and neutralizing the thiol vapor before it escapes into the laboratory environment[4][12].

Step 2: Inert Atmosphere Handling Purge your reaction vessel with Nitrogen or Argon. 5-Isoquinolinethiol should be handled using Schlenk line techniques or within a glovebox to maintain the integrity of the reduced thiol state[11].

Step 3: Closed-System Transfer Weigh the compound in a closed system (e.g., a sealed vial tared on the analytical balance) to prevent odor release in the general lab area. Transfer the closed vial back to the fume hood before unsealing.

Decontamination & Disposal Plan (The Oxidation Protocol)

Never dispose of raw thiols into standard organic waste carboys. The chemical must be deactivated by oxidizing the volatile, malodorous thiol to its corresponding, highly water-soluble, and odorless sulfonic acid[10][13].

Reaction Mechanism: R-SH + 3 NaOCl → R-SO3H + 3 NaCl

Table 2: Decontamination Stoichiometry & Parameters

ParameterQuantitative SpecificationScientific Rationale
Thiol : NaOCl Molar Ratio 1 : 4 (approx. 25% excess of NaOCl)Ensures complete oxidation of the thiol to 5-isoquinolinesulfonic acid, preventing residual stench[13].
NaOCl Concentration 5.25% (Standard commercial bleach)Optimal concentration for controlled, dropwise oxidation without triggering violent exothermic thermal runaway[10][13].
Reaction Temperature 45°C – 50°CInitiates and sustains the oxidation reaction. Temperatures above 50°C risk boiling and volatilizing unreacted thiol[10].
Solution pH pH > 8 (Basic)Prevents the destruction of hypochlorite and the dangerous secondary release of toxic chlorine gas[10].

Step-by-Step Deactivation Methodology:

  • Preparation: Place 500 mL of 5.25% sodium hypochlorite in a wide-mouth flask with a magnetic stir bar inside the fume hood (sufficient for 0.1 mol of thiol waste)[13].

  • Addition: Slowly add the 5-Isoquinolinethiol waste dropwise (or in small solid portions) to the vigorously stirring bleach[10][13].

  • Thermal Management: Monitor the exothermic reaction. Maintain the temperature between 45°C and 50°C. If the reaction becomes too vigorous, temporarily suspend addition and apply an ice bath[10].

  • Final Disposal: Once the solid has completely dissolved and the odor is entirely eliminated, the resulting 5-isoquinolinesulfonic acid solution can be safely transferred to the designated aqueous hazardous waste container[10][12].

Emergency Response Procedures

  • Skin/PPE Exposure: Immediately remove contaminated outer gloves or clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes[2][14]. Never use bleach on human skin to remove odors.

  • Surface Spills: Wipe up the spill with paper towels, immediately submerge the contaminated towels into the pre-prepared bleach bath, and wipe the fume hood surface with a dilute bleach solution to destroy residual molecules[4][12].

Mandatory Visualization: Operational Logic

G Start 1. Preparation Setup Fume Hood & PPE Bleach 2. Pre-emptive Quench Prepare 5.25% NaOCl Bath Start->Bleach Mandatory Handling 3. Chemical Handling Inert Atmosphere (Schlenk) Bleach->Handling Proceed Spill Spill or Exposure? Handling->Spill Monitor Emergency Emergency Protocol Evacuate & Wash (15 min) Spill->Emergency Yes Decon 4. Decontamination Oxidize Thiol to Sulfonate Spill->Decon No (Routine) Emergency->Decon Post-incident Waste 5. Waste Disposal Aqueous Hazardous Waste Decon->Waste Odor eliminated

Figure 1: Self-validating operational workflow for the safe handling and decontamination of 5-Isoquinolinethiol.

References

  • EP2035385 B1 - Googleapis.com (Synthesis and Disulfide Oxidation of Isoquinoline-5-thiols). European Patent Office.
  • Isoquinoline SDS - ECHEMI (Hazard Identification and Toxicity). ECHEMI.
  • Thiol-PEG6-acid: A Comprehensive Technical Guide to Safety and Handling (Thiol Hazards and Respiratory Irritation). Benchchem.
  • How to Work with Thiols - General SOP (Bleach Bath Setup and Glassware Soaking). University of Rochester.
  • Isoquinoline-1-thiol | C9H7NS | CID 3328366 (GHS Classification). PubChem - NIH.
  • SAFETY DATA SHEET - Isoquinoline (Skin/Eye Irritation and Aquatic Toxicity). TCI Chemicals.
  • Bowman/Stansbury Lab Rules (5% Bleach Solution for Thiol Smells). University of Colorado Boulder.
  • Chemical Waste Disposal Guidelines (Oxidation of Thiols with Hypochlorite). HKUST.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS (Thiol Oxidation to Sulfonic Acid). EPFL.
  • Glove Guide - Chemical Compatibility (Breakthrough Times and Double Gloving). myUSF.
  • Isoquinoline - Apollo Scientific (Glove Protection Class 5). Apollo Scientific.
  • Isoquinoline-5-carboxylic acid (Butyl Rubber and Neoprene Recommendations). Thermo Fisher Scientific.
  • DuPont Permeation Guide (Thiol Breakthrough Times). Syracuse University.

Sources

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